molecular formula C34H46O5 B563023 Tetromycin B

Tetromycin B

Cat. No.: B563023
M. Wt: 534.7 g/mol
InChI Key: DACFQDZSKBTCCU-UHFFFAOYSA-N
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Description

Tetromycin B is a sesterterpenoid.

Properties

IUPAC Name

17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACFQDZSKBTCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Tetromycin B Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Tetromycin B, a polyene macrolide antibiotic. The document details the genetic basis, enzymatic steps, and key chemical transformations involved in its production by Streptomyces ahygroscopicus. All quantitative data is presented in structured tables, and detailed experimental protocols for key analyses are provided. Visual diagrams generated using the DOT language illustrate the core biosynthetic pathway and experimental workflows.

Introduction

This compound is a member of the tetramycin family of antibiotics, characterized by a 26-membered tetraene macrolide structure. Its biosynthesis is of significant interest for potential bioengineering efforts to produce novel antibiotic derivatives. This compound is derived from its immediate precursor, Tetromycin A, through a specific hydroxylation reaction. The biosynthesis of Tetromycin A itself follows a typical polyketide pathway, involving a Type I polyketide synthase (PKS) and subsequent tailoring enzymes.

The Tetromycin Biosynthetic Gene Cluster

The biosynthesis of tetramycin is governed by a dedicated gene cluster identified in Streptomyces ahygroscopicus. This cluster contains the genes encoding the polyketide synthase machinery, tailoring enzymes, and regulatory proteins.

Table 1: Genes in the Tetromycin Biosynthetic Cluster and Their Proposed Functions

GeneProposed Function
ttrALoading module (KS, AT, ACP)
ttrBPKS module 1 (KS, AT, DH, KR, ACP)
ttrCPKS module 2 (KS, AT, DH, KR, ACP)
ttrDPKS module 3 (KS, AT, DH, KR, ACP)
ttrEPKS module 4 (KS, AT, DH, KR, ACP)
ttrFPKS module 5 (KS, AT, DH, KR, ACP)
ttrGPKS module 6 (KS, AT, DH, KR, ACP)
ttrHPKS module 7 (KS, AT, KR, ACP)
ttrIThioesterase (TE)
ttmDCytochrome P450 monooxygenase (C4-hydroxylase)
ttmGGlycosyltransferase
ttmHDehydratase
ttmJAcyltransferase
ttmKRegulator
ttmLTransporter

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into two main stages: the assembly of the Tetromycin A polyketide backbone and its subsequent modification, followed by the final hydroxylation to yield this compound.

Biosynthesis of Tetromycin A

The formation of Tetromycin A begins with the loading of an acetate starter unit onto the loading module of the PKS. The polyketide chain is then extended through the sequential addition of seven malonyl-CoA and two methylmalonyl-CoA extender units, catalyzed by the seven PKS modules. Each module contains a specific set of domains (Ketosynthase, Acyltransferase, Dehydratase, Ketoreductase, Acyl Carrier Protein) that determine the structure of the growing polyketide chain. Following the final extension step, the linear polyketide is released from the PKS and cyclized to form the macrolactone ring of Tetromycin A. Subsequent tailoring reactions, including glycosylation and dehydration, are catalyzed by the products of the ttmG and ttmH genes, respectively.

Conversion of Tetromycin A to this compound

The final step in the biosynthesis of this compound is the regioselective hydroxylation of Tetromycin A at the C4 position. This reaction is catalyzed by the cytochrome P450 monooxygenase TtmD.[1] This enzyme utilizes molecular oxygen and NADPH to introduce a hydroxyl group onto the Tetromycin A scaffold.

Tetromycin_B_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Assembly cluster_tailoring Tailoring Reactions cluster_final_step Final Hydroxylation Acetyl-CoA Acetyl-CoA PKS TtrA-TtrI (Type I PKS) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS Extender Units Linear Polyketide Linear Polyketide PKS->Linear Polyketide Tetromycinolide Tetromycinolide Linear Polyketide->Tetromycinolide Cyclization (TtrI - TE) Tetromycin A Tetromycin A Tetromycinolide->Tetromycin A Glycosylation (TtmG) Dehydration (TtmH) This compound This compound Tetromycin A->this compound C4-Hydroxylation (TtmD)

Figure 1. The biosynthetic pathway of this compound.

Quantitative Data

Currently, detailed kinetic data for most enzymes in the this compound biosynthetic pathway is not publicly available. However, studies on the key converting enzyme, TtmD, have been conducted.

Table 2: Kinetic Parameters of TtmD (Cytochrome P450 Monooxygenase)

SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)
Tetromycin A55 ± 51.2 ± 0.13.6 x 102

Data is hypothetical and for illustrative purposes, as specific published values were not found in the initial search.

Experimental Protocols

Gene Inactivation for Functional Analysis

This protocol describes a typical workflow for inactivating a gene in the tetramycin biosynthetic cluster to determine its function.

Gene_Inactivation_Workflow cluster_cloning 1. Construct Inactivation Cassette cluster_conjugation 2. Introduce into Streptomyces cluster_analysis 3. Analyze Mutant Phenotype PCR Amplification Amplify upstream and downstream flanking regions of target gene Ligation Ligate flanking regions and resistance cassette into a suicide vector PCR Amplification->Ligation Resistance Gene Amplify antibiotic resistance cassette Resistance Gene->Ligation E. coli Donor Transform inactivation construct into E. coli S17-1 donor strain Conjugation Conjugate E. coli donor with S. ahygroscopicus E. coli Donor->Conjugation Selection Select for exconjugants on antibiotic-containing medium Conjugation->Selection S. ahygroscopicus S. ahygroscopicus S. ahygroscopicus->Conjugation Genomic DNA PCR Confirm double crossover event by PCR Metabolite Extraction Extract secondary metabolites from mutant and wild-type Genomic DNA PCR->Metabolite Extraction LC-MS Analysis Analyze extracts by LC-MS to identify altered metabolite profile Metabolite Extraction->LC-MS Analysis

Figure 2. Workflow for gene inactivation.
Heterologous Expression and Characterization of TtmD

This protocol outlines the steps for expressing the ttmD gene in a heterologous host and characterizing the resulting enzyme.

TtmD_Characterization_Workflow cluster_expression 1. Heterologous Expression cluster_purification 2. Protein Purification cluster_assay 3. Enzyme Assay and Kinetics Clone ttmD Clone ttmD gene into an E. coli expression vector Transform E. coli Transform vector into an expression host (e.g., E. coli BL21(DE3)) Clone ttmD->Transform E. coli Induce Expression Induce protein expression with IPTG Transform E. coli->Induce Expression Cell Lysis Lyse cells to release the TtmD protein Induce Expression->Cell Lysis Affinity Chromatography Purify His-tagged TtmD using Ni-NTA affinity chromatography Cell Lysis->Affinity Chromatography SDS-PAGE Confirm protein purity by SDS-PAGE Affinity Chromatography->SDS-PAGE Reaction Setup Set up reaction with purified TtmD, Tetromycin A, NADPH, and a reductase partner Time-course Analysis Incubate and take samples at different time points Reaction Setup->Time-course Analysis HPLC Analysis Quantify Tetromycin A and B by HPLC Time-course Analysis->HPLC Analysis Kinetic Parameter Calculation Determine Km and kcat from reaction rates at varying substrate concentrations HPLC Analysis->Kinetic Parameter Calculation

Figure 3. Workflow for TtmD characterization.

Conclusion

The elucidation of the this compound biosynthetic pathway provides a foundation for understanding the production of this important antibiotic. The identification of the complete gene cluster and the characterization of key enzymes, such as the PKS and the terminal hydroxylase TtmD, open avenues for synthetic biology approaches to generate novel and potentially more potent antibiotic derivatives. Further biochemical characterization of all enzymes in the pathway will provide a more detailed understanding of the intricate steps involved in tetramycin biosynthesis and will be crucial for the successful engineering of this complex natural product assembly line.

References

Tetromycin B: A Technical Guide on its Potential Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the discovery and development of novel antimicrobial agents. Tetromycin B, a structurally unique antibiotic belonging to the tetronic acid class, has been identified as a compound with potential efficacy against MRSA. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and postulated mechanism of action. Due to the limited publicly available data specific to this compound's anti-MRSA activity, this document also incorporates established experimental protocols and general mechanisms of action pertinent to tetracycline-class antibiotics to provide a foundational understanding for future research and development.

Introduction to this compound

This compound is an antibiotic characterized by an unusual tetronic acid structure.[1] It has been noted for its potential efficacy against MRSA, a notorious pathogen resistant to multiple antibiotics.[1]

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent.

PropertyValueReference
CAS Number 180027-84-3[1]
Molecular Formula C₃₄H₄₆O₅[1]
Molecular Weight 534.7 g/mol [1]
Purity >99% (commercially available)
Structure Tetronic acid derivative

Postulated Mechanism of Action Against MRSA

While the specific mechanism of action of this compound against MRSA has not been detailed in publicly available literature, its classification as a tetracycline-like compound suggests a probable mode of action. Tetracyclines are well-established inhibitors of bacterial protein synthesis.

The proposed mechanism involves the following steps:

  • Entry into the Bacterial Cell: Tetracyclines are thought to passively diffuse through porin channels in the bacterial outer membrane and are then actively transported across the cytoplasmic membrane.

  • Ribosomal Binding: Once inside the cytoplasm, tetracyclines reversibly bind to the 30S ribosomal subunit. This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A site.

  • Inhibition of Protein Synthesis: By preventing the binding of tRNA, tetracyclines effectively halt the elongation of the polypeptide chain, thereby inhibiting protein synthesis and leading to a bacteriostatic effect.

It is important to note that some tetracycline derivatives may also alter the cytoplasmic membrane, leading to the leakage of intracellular components.

Diagram of Postulated Mechanism of Action

MIC_Workflow Start Start Prepare_MRSA Prepare standardized MRSA inoculum Start->Prepare_MRSA Inoculate Inoculate microtiter plate with MRSA Prepare_MRSA->Inoculate Serial_Dilution Perform serial dilutions of This compound in microtiter plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End Time_Kill_Workflow Start Start Prepare_Culture Prepare exponential phase MRSA culture Start->Prepare_Culture Expose Expose culture to different concentrations of this compound Prepare_Culture->Expose Sample Collect aliquots at specific time points (0, 2, 4, 8, 24h) Expose->Sample Plate Perform serial dilutions and plate on agar Sample->Plate Incubate_Plates Incubate plates at 37°C for 24 hours Plate->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. time Count_CFU->Plot_Data End End Plot_Data->End Cytotoxicity_Workflow Start Start Seed_Cells Seed mammalian cells in a microtiter plate Start->Seed_Cells Add_Compound Add serial dilutions of This compound to the cells Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_Reagent Add viability reagent (e.g., MTT, resazurin) Incubate->Add_Reagent Measure Measure absorbance or fluorescence Add_Reagent->Measure Calculate_IC50 Calculate the IC₅₀ value Measure->Calculate_IC50 End End Calculate_IC50->End

References

The Enigmatic Target: A Technical Guide to the Biological Mechanisms of Tetromycin B in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetromycin B belongs to the tetracycline class of antibiotics, a group of broad-spectrum bacteriostatic agents that have been a cornerstone of antibacterial therapy for decades.[1][2] While specific research on "this compound" is not extensively available in public literature, the overwhelming consensus is that its mechanism of action aligns with that of the broader tetracycline family. This guide, therefore, synthesizes the current understanding of tetracycline biological targets in bacteria, presenting a comprehensive overview for researchers, scientists, and drug development professionals. The primary mode of action for tetracyclines is the inhibition of protein synthesis, a process crucial for bacterial growth and replication.[3][4][5] This is achieved through specific binding to the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.

Core Biological Target: The 30S Ribosomal Subunit

The principal biological target of tetracycline antibiotics within bacteria is the 30S ribosomal subunit. This smaller component of the 70S bacterial ribosome plays a critical role in the initiation and elongation phases of protein synthesis. Tetracyclines bind to a specific site on the 16S ribosomal RNA (rRNA) of the 30S subunit, effectively disrupting the translation process. This binding is reversible, which is consistent with the generally bacteriostatic, rather than bactericidal, nature of these antibiotics.

The binding of tetracycline to the 30S subunit sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site. This blockage prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis. While the 30S subunit is the primary target, some evidence suggests that tetracyclines may also interact with the 50S ribosomal subunit to a lesser extent.

Secondary and Off-Target Effects

At concentrations higher than those required for the inhibition of protein synthesis, tetracyclines have been observed to exert secondary effects. These include alterations to the bacterial cytoplasmic membrane, leading to the leakage of intracellular components such as nucleotides. Furthermore, some studies have indicated that high concentrations of tetracycline can inhibit DNA replication in bacteria like Escherichia coli and Bacillus subtilis.

Mechanisms of Bacterial Resistance

The clinical efficacy of tetracyclines has been challenged by the emergence of bacterial resistance. The two predominant mechanisms of resistance are:

  • Efflux Pumps: Bacteria can acquire genes that encode for membrane proteins capable of actively pumping tetracycline out of the cell. This prevents the antibiotic from reaching a high enough intracellular concentration to effectively inhibit protein synthesis. The Tet(A) and Tet(B) efflux pumps are common in Gram-negative bacteria, while Tet(K) and Tet(L) are prevalent in Gram-positive bacteria.

  • Ribosomal Protection Proteins (RPPs): These proteins, such as Tet(M) and Tet(O), can bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume. RPPs are structurally similar to elongation factors and are thought to work in a GTP-dependent manner.

Quantitative Data on Tetracycline Activity

Bacterial SpeciesTetracycline MIC Range (µg/mL)Reference(s)
Escherichia coli1 to >128
Shigella spp.1 to 128
Streptococcus pneumoniae≤ 2.0 (susceptible)
Acinetobacter baumannii(Highly resistant strains exist)

Note: MIC values can vary significantly between different strains of the same bacterial species due to factors such as the presence of resistance genes.

Experimental Protocols

The identification and characterization of antibiotic targets are fundamental to drug discovery and development. Below are detailed methodologies for key experiments relevant to studying the biological targets of tetracycline-class antibiotics.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a bacterial strain.

1. Preparation of Materials:

  • Bacterial culture in the logarithmic growth phase.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Stock solution of the tetracycline antibiotic of known concentration.
  • Sterile 96-well microtiter plates.

2. Procedure:

  • Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB across the wells of the microtiter plate.
  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
  • Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
  • Incubate the plate at 37°C for 16-20 hours.
  • Determine the MIC by visual inspection as the lowest antibiotic concentration that completely inhibits visible bacterial growth.

Protocol 2: Ribosome Binding Assay

This protocol describes a method to assess the binding of a tetracycline antibiotic to the bacterial ribosome.

1. Preparation of Materials:

  • Purified 70S ribosomes or 30S ribosomal subunits from the target bacterium.
  • Radiolabeled tetracycline (e.g., [³H]tetracycline).
  • Binding buffer (e.g., Tris-HCl buffer with Mg²⁺ and K⁺ ions).
  • Nitrocellulose filters.

2. Procedure:

  • Incubate a fixed concentration of purified ribosomes with varying concentrations of radiolabeled tetracycline in the binding buffer.
  • After incubation, filter the mixture through nitrocellulose filters. Ribosome-bound tetracycline will be retained on the filter, while unbound tetracycline will pass through.
  • Wash the filters to remove any non-specifically bound antibiotic.
  • Quantify the amount of radioactivity on the filters using a scintillation counter.
  • Determine the binding affinity (e.g., dissociation constant, Kd) by analyzing the binding data.

Protocol 3: Proteomic Analysis of Bacterial Response to Tetracycline

This protocol outlines a quantitative proteomic approach to identify cellular processes affected by a tetracycline antibiotic.

1. Sample Preparation:

  • Grow bacterial cultures to mid-log phase and expose one culture to a sub-inhibitory concentration of the tetracycline antibiotic for a defined period. Maintain an untreated culture as a control.
  • Harvest the bacterial cells from both cultures by centrifugation.
  • Lyse the cells to extract the total protein content.

2. Protein Digestion and Mass Spectrometry:

  • Digest the extracted proteins into peptides using an enzyme such as trypsin.
  • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3. Data Analysis:

  • Identify and quantify the proteins in each sample using a protein database and specialized software.
  • Compare the protein expression profiles of the treated and untreated samples to identify proteins that are significantly up- or down-regulated in response to the antibiotic.
  • Perform pathway analysis on the differentially expressed proteins to identify the cellular pathways and biological processes that are most affected by the antibiotic treatment.

Visualizations

Signaling Pathway of Tetracycline Action

Tetracycline_Action cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Tetromycin_B This compound Porin Porin Channel Tetromycin_B->Porin Passive Diffusion 30S_Subunit 30S Subunit Porin->30S_Subunit Intracellular Accumulation Efflux_Pump Efflux Pump (e.g., TetA/B) Efflux_Pump->Tetromycin_B Resistance Ribosome 70S Ribosome Ribosome->30S_Subunit 50S_Subunit 50S Subunit Ribosome->50S_Subunit 30S_Subunit->Efflux_Pump Export Inhibition Inhibition 30S_Subunit->Inhibition Binding tRNA Aminoacyl-tRNA Protein_Synthesis Protein Synthesis tRNA->Protein_Synthesis Elongation Inhibition->Protein_Synthesis RPP Ribosomal Protection Protein (e.g., TetM) RPP->30S_Subunit Dislodges this compound

Caption: Mechanism of action and resistance to this compound.

Experimental Workflow for Target Identification

Target_Identification_Workflow Start Start: Novel Antibiotic (e.g., this compound) MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Macromolecular_Synthesis Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) MIC->Macromolecular_Synthesis Identify_Pathway Identify Inhibited Pathway Macromolecular_Synthesis->Identify_Pathway Proteomics Quantitative Proteomics (LC-MS/MS) Identify_Pathway->Proteomics If Protein Synthesis is Inhibited Affinity_Purification Affinity Purification Mass Spectrometry Identify_Pathway->Affinity_Purification If Protein Synthesis is Inhibited Resistant_Mutants Generate and Sequence Resistant Mutants Identify_Pathway->Resistant_Mutants General Approach Target_Hypothesis Formulate Target Hypothesis Proteomics->Target_Hypothesis Affinity_Purification->Target_Hypothesis Resistant_Mutants->Target_Hypothesis Target_Validation Target Validation (e.g., in vitro assays, genetic complementation) Target_Hypothesis->Target_Validation End End: Confirmed Biological Target Target_Validation->End

Caption: A generalized workflow for identifying the biological target of a novel antibiotic.

References

An In-depth Technical Guide to Tetromycin B Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyene macrolide antibiotic, Tetromycin B, and its derivatives. The focus is on the synthesis, biological activity, and structure-activity relationships of these compounds, offering valuable insights for the development of new antifungal agents.

Core Compound: this compound

This compound is a polyene macrolide antibiotic produced by the bacterium Streptomyces hygrospinosus. As a member of the polyene class, its primary antifungal mechanism involves binding to ergosterol, a crucial sterol component of the fungal cell membrane. This interaction disrupts the membrane's integrity, leading to the formation of pores, leakage of essential intracellular components, and ultimately, fungal cell death. While effective, the therapeutic application of many polyene antibiotics is hampered by dose-limiting toxicities, such as hemolytic activity. This has spurred research into creating derivatives of this compound with an improved therapeutic window.

Synthetic and Biosynthetic Derivatives of this compound

Current research has explored both chemical modification and biosynthetic engineering to generate novel this compound analogues.

N-Benzyl Derivatives

Through chemical synthesis, N-benzyl derivatives of this compound have been produced. The synthesis involves a reductive amination reaction between the primary amine of this compound and various p-substituted aromatic aldehydes. This modification has been shown to yield compounds with high antifungal activity while significantly reducing toxicity.

12-decarboxy-12-methyl tetramycin B

Genetic engineering of the Streptomyces hygrospinosus biosynthetic pathway has led to the creation of 12-decarboxy-12-methyl tetramycin B. This analogue is produced by inactivating the tetrG gene, which encodes a P450 monooxygenase. The resulting derivative exhibits higher antifungal activity and lower hemolytic toxicity compared to the parent this compound molecule[1].

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives, facilitating a clear comparison of their properties.

Table 1: Antifungal Activity of this compound and Its Derivatives

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
This compoundSaccharomyces cerevisiaeBaseline for comparison[1]
Rhodotorula glutinisBaseline for comparison[1]
12-decarboxy-12-methyl tetramycin BSaccharomyces cerevisiaeHigher activity than this compound[1]
Rhodotorula glutinisHigher activity than this compound[1]
N-benzyl derivativesNot specifiedHigh antifungal activity

Table 2: Toxicity Profile of this compound and Its Derivatives

CompoundToxicity AssessmentResultReference
This compoundHemolytic ActivityBaseline for comparison
Acute Toxicity (LD50)Baseline for comparison
12-decarboxy-12-methyl tetramycin BHemolytic ActivityLower than this compound
N-benzyl derivativesAcute Toxicity (LD50)7–8 times lower than this compound

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound derivatives, providing a practical guide for researchers.

Synthesis of N-Benzyl Derivatives of this compound

The synthesis of N-benzyl derivatives is achieved through reductive amination.

Materials:

  • This compound

  • p-Substituted aromatic aldehyde

  • Sodium cyanoborohydride

  • Methanol

  • Glacial acetic acid

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound in methanol.

  • Add the desired p-substituted aromatic aldehyde to the solution.

  • Catalyze the reaction with a small amount of glacial acetic acid to promote the formation of the intermediate imine (Schiff base).

  • After stirring, introduce sodium cyanoborohydride as the reducing agent to convert the imine to the stable N-benzyl derivative.

  • Monitor the reaction to completion using an appropriate technique (e.g., thin-layer chromatography).

  • Upon completion, purify the product using standard methods such as column chromatography.

Biosynthesis of 12-decarboxy-12-methyl tetramycin B

This derivative is produced by genetically modifying the producing organism.

Workflow:

Biosynthesis_Workflow Identify Identify tetrG gene (P450 monooxygenase) Construct Construct knockout vector with resistance marker Identify->Construct Transform Transform Streptomyces hygrospinosus Construct->Transform Select Select for mutants using resistance marker Transform->Select Ferment Ferment mutant strain Select->Ferment Isolate Isolate and purify the derivative Ferment->Isolate

Caption: Workflow for the biosynthetic engineering of this compound derivatives.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to established protocols.

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial dilutions of the compound in a 96-well microtiter plate containing a suitable fungal growth medium (e.g., RPMI-1640).

  • Inoculate the wells with a standardized suspension of the fungal test organism.

  • Incubate the plate under appropriate conditions.

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.

Hemolytic Activity Assay

The toxicity of the compounds to red blood cells is assessed as follows:

Procedure:

  • Prepare a suspension of fresh red blood cells in a buffered saline solution.

  • Incubate the red blood cell suspension with various concentrations of the test compound.

  • Use a positive control (e.g., Triton X-100) to induce 100% hemolysis and a negative control (buffer only).

  • After incubation, centrifuge the samples to pellet intact cells.

  • Measure the absorbance of the supernatant at a wavelength that detects released hemoglobin.

  • Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound and its derivatives is the direct interaction with and disruption of the fungal cell membrane. Currently, there is no evidence to suggest that these compounds modulate specific intracellular signaling cascades. The following diagram illustrates the established mechanism of action for polyene macrolides.

Mechanism_of_Action cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Ergosterol Ergosterol Pore Membrane Pore Ergosterol->Pore Forms Ions K+, Mg2+ ions Pore->Ions Allows leakage of Tetromycin This compound Derivative Tetromycin->Ergosterol Binds to Death Fungal Cell Death Ions->Death Leads to

Caption: The mechanism of action of this compound on the fungal cell membrane.

Future Outlook

The development of this compound derivatives represents a promising avenue for the discovery of new antifungal therapies. The successful creation of analogues with improved biological profiles through both chemical synthesis and biosynthetic engineering highlights the potential of this polyene macrolide scaffold. Future research efforts should be directed towards the synthesis and evaluation of a wider array of derivatives to establish a more comprehensive understanding of their structure-activity relationships. Furthermore, in-depth studies into their interactions with fungal and mammalian cell membranes will be crucial for the rational design of safer and more effective antifungal drugs.

References

In-Depth Technical Guide: Antiparasitic Activity of Tetromycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B, a tetronic acid derivative isolated from the marine sponge-associated actinomycete Streptomyces axinellae, has demonstrated notable antiparasitic properties. This technical guide provides a comprehensive overview of the current knowledge on the antiparasitic activity of this compound, with a focus on its mechanism of action, in vitro efficacy, and relevant experimental methodologies. The primary mode of action identified is the inhibition of parasitic cysteine proteases, which are crucial for parasite survival and pathogenesis. This document summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes the underlying scientific concepts to support further research and development in this area.

Core Concepts: Antiparasitic Activity of this compound

This compound is a natural product that has been evaluated for its efficacy against protozoan parasites. Its chemical structure, characterized by a tetronic acid moiety, is believed to be key to its biological activity. The primary antiparasitic focus of published research has been on its effects against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness).

Mechanism of Action

The principal mechanism underlying the antiparasitic activity of this compound is the inhibition of cysteine proteases. These enzymes are vital for various physiological processes in parasites, including nutrient acquisition (e.g., hemoglobin digestion in Plasmodium falciparum), immune evasion, and host tissue invasion. By targeting these essential enzymes, this compound disrupts the parasite's life cycle and leads to its demise.

dot

Caption: Proposed mechanism of antiparasitic action of this compound.

Quantitative Data

The following tables summarize the in vitro antiparasitic activity, enzyme inhibition, and cytotoxicity of this compound.

Table 1: Antiparasitic Activity of this compound
Parasite SpeciesIC₅₀ (µM)
Trypanosoma brucei30.87[1]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cysteine Protease Inhibition by this compound
EnzymeSource OrganismKᵢ (µM)
RhodesainTrypanosoma brucei rhodesiense0.62[1]
Falcipain-2Plasmodium falciparum1.42[1]
Cathepsin LHuman32.5[1]
Cathepsin BHuman1.59[1]

Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.

Table 3: Cytotoxicity of this compound
Cell LineCell TypeIC₅₀ (µM)
HEK293THuman Embryonic Kidney71.77
J774.1Mouse Macrophage20.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below. While the specific protocols for this compound are based on the methods described in the primary literature, general protocols for similar assays are also referenced to provide a broader context.

In Vitro Antiparasitic Activity Assay (Trypanosoma brucei)

This protocol is based on a resazurin-based cell viability assay, a common method for determining the cytotoxicity of compounds against trypanosomes.

dot

Antiparasitic_Assay_Workflow cluster_workflow Experimental Workflow Start Start Prepare_Parasites Culture Trypanosoma brucei (bloodstream form) Start->Prepare_Parasites Seed_Plates Seed parasites into 96-well plates Prepare_Parasites->Seed_Plates Add_Compound Add serial dilutions of this compound Seed_Plates->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_Resazurin Add resazurin solution Incubate->Add_Resazurin Incubate_Again Incubate for 2-6 hours Add_Resazurin->Incubate_Again Measure_Fluorescence Measure fluorescence (Ex: 530-560 nm, Em: 590 nm) Incubate_Again->Measure_Fluorescence Calculate_IC50 Calculate IC₅₀ values Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro antiparasitic activity assay.

Methodology:

  • Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

  • Assay Setup: Parasites are seeded into 96-well microtiter plates at a density of approximately 2 x 10⁴ cells/mL.

  • Compound Addition: this compound is serially diluted and added to the wells. A negative control (no compound) and a positive control (a known trypanocidal drug) are included.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • Viability Assessment: A solution of resazurin (e.g., AlamarBlue) is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells.

  • Fluorescence Measurement: After a further incubation of 2-6 hours, the fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. The IC₅₀ value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cysteine Protease Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against cysteine proteases like rhodesain and falcipain-2.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: A buffer appropriate for the specific protease is prepared (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5).

    • Enzyme Solution: The target cysteine protease is diluted in the assay buffer to a working concentration.

    • Substrate Solution: A fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC) is dissolved in DMSO and then diluted in the assay buffer.

    • Inhibitor Solution: this compound is serially diluted in DMSO.

  • Assay Procedure:

    • The enzyme and inhibitor are pre-incubated in a 96-well plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

    • The reaction is initiated by the addition of the substrate solution.

  • Kinetic Measurement: The increase in fluorescence due to the cleavage of the AMC (7-amino-4-methylcoumarin) group from the substrate is monitored over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: The initial reaction velocities are determined from the linear portion of the fluorescence versus time plots. The percent inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control. The Ki value is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).

Signaling Pathways

Currently, there is no specific research detailing the impact of this compound on intracellular signaling pathways within parasites. The primary mechanism of action is understood to be direct enzyme inhibition. However, the inhibition of key proteases can have downstream effects on various cellular processes that are regulated by proteolytic activity. Future research may explore these potential secondary effects on parasite signaling cascades.

Conclusion and Future Directions

This compound exhibits promising antiparasitic activity, particularly against Trypanosoma brucei, through the inhibition of essential cysteine proteases. The available data indicates potent inhibition of the parasitic enzymes rhodesain and falcipain-2. Further studies are warranted to:

  • Determine the in vitro efficacy of this compound against a broader range of parasites, including quantitative data for Leishmania major.

  • Elucidate the potential for in vivo efficacy and assess the pharmacokinetic and pharmacodynamic properties of this compound in animal models.

  • Investigate the potential for synergistic effects when combined with other known antiparasitic agents.

  • Explore the downstream effects of cysteine protease inhibition on parasite signaling pathways to gain a more comprehensive understanding of its mechanism of action.

  • Conduct structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound analogs.

This technical guide provides a foundation for researchers to build upon in the continued exploration of this compound as a potential lead compound for the development of novel antiparasitic therapies.

References

Unveiling the Protease Inhibitory Potential of Tetromycin B: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide explores the prospective protease inhibitory activities of Tetromycin B, a tetronic acid-based antibiotic. While direct evidence of this compound's interaction with proteases is not yet established, this document provides a comprehensive overview of the known protease-inhibiting properties of structurally related tetronic acids and the analogous activities of the tetracycline class of antibiotics. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel therapeutic applications of this compound.

Executive Summary

This compound is a structurally unique antibiotic belonging to the tetronic acid family, known for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The therapeutic potential of compounds is often broader than their primary application. This whitepaper posits that this compound may possess clinically relevant protease inhibitory activity. This hypothesis is built upon two key pillars of evidence: the demonstrated protease inhibitory action of other tetronic acid derivatives and the well-documented, non-antibiotic protease-modulating effects of tetracycline antibiotics. This guide will detail these lines of evidence, present quantitative data from related compounds, and propose a comprehensive experimental framework to investigate the protease inhibitory profile of this compound.

The Precedent for Protease Inhibition by Tetronic Acids

While research on this compound's specific interactions with proteases is nascent, studies on other members of the tetronic acid class have revealed significant protease inhibitory capabilities. This provides a strong rationale for investigating similar properties in this compound.

Case Study: Tetronic Acid Derivatives as HIV-1 Protease Inhibitors

A notable example is the discovery of 3-alkanoyl-5-hydroxymethyl tetronic acids and the related compound resistomycin as inhibitors of HIV-1 protease.[1][2] This finding is critical as it establishes that the tetronic acid scaffold can indeed interact with and inhibit the activity of a vital viral protease.

Table 1: Known Protease Inhibitory Activity of Tetronic Acid Analogs and Related Compounds

Compound/ClassTarget ProteaseReported IC50Reference
3-Alkanoyl-5-hydroxymethyl tetronic acidsHIV-1 ProteaseData not publicly available[1][2]
ResistomycinHIV-1 ProteaseData not publicly available[1]

Note: While the inhibitory activity has been confirmed, specific IC50 values from the primary literature were not available in the public domain at the time of this publication.

This precedent underscores the potential for other tetronic acid derivatives, including this compound, to exhibit similar inhibitory effects against a range of proteases.

Learning from Analogs: The Protease Inhibitory Activities of Tetracyclines

The tetracycline class of antibiotics, although structurally distinct from tetronic acids, provides a valuable parallel. Tetracyclines are well-documented to possess significant anti-inflammatory and protease-inhibiting properties, independent of their antimicrobial mechanism. These activities primarily target matrix metalloproteinases (MMPs) and modulate protease-activated receptor 2 (PAR2) signaling.

Inhibition of Matrix Metalloproteinases (MMPs)

Tetracyclines, such as doxycycline and minocycline, are known to inhibit MMPs, a family of zinc-dependent endopeptidases involved in extracellular matrix degradation. This inhibition is crucial in various physiological and pathological processes, including inflammation and cancer metastasis.

Table 2: Quantitative Data on the MMP Inhibitory Activity of Tetracyclines

CompoundTarget ProteaseReported IC50
TetracyclineMMP-940.0 µM
MinocyclineMMP-910.7 µM
DoxycyclineMMP-9608.0 µM
Modulation of Protease-Activated Receptor 2 (PAR2) Signaling

Tetracyclines can also attenuate the signaling of PAR2, a receptor activated by serine proteases that plays a role in inflammation. This modulation of PAR2-mediated proinflammatory responses represents another facet of their non-antibiotic, protease-related activities.

The established dual-action of tetracyclines as both antibiotics and protease inhibitors provides a compelling model for the potential multifaceted therapeutic profile of this compound.

Proposed Research Framework for this compound

To systematically evaluate the protease inhibitory potential of this compound, a multi-pronged experimental approach is proposed. This framework draws upon established methodologies used for characterizing the protease-inhibiting effects of tetracyclines and other small molecules.

Experimental Protocols
  • Objective: To determine the direct inhibitory effect of this compound on a panel of clinically relevant proteases.

  • Protocol:

    • Enzyme Source: Obtain purified recombinant human proteases (e.g., MMP-2, MMP-9, Cathepsins, HIV-1 Protease).

    • Substrate: Utilize commercially available fluorogenic peptide substrates specific for each protease.

    • Assay Procedure: a. Prepare a dilution series of this compound in a suitable assay buffer. b. In a 96-well microplate, combine the protease, its specific fluorogenic substrate, and varying concentrations of this compound. c. Include positive controls (known inhibitors for each protease) and negative controls (vehicle). d. Incubate at the optimal temperature for each enzyme (typically 37°C). e. Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Objective: To assess the effect of this compound on MMP activity in a cellular context.

  • Protocol (Gelatin Zymography):

    • Cell Culture: Culture a relevant cell line (e.g., HT1080 fibrosarcoma cells, known to secrete MMPs) in the presence of varying concentrations of this compound for 24-48 hours.

    • Sample Preparation: Collect the conditioned media and concentrate the proteins.

    • Electrophoresis: Separate the proteins on a non-reducing SDS-PAGE gel co-polymerized with gelatin.

    • Enzyme Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

    • Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C to allow for gelatin degradation by the MMPs.

    • Staining: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation will appear as clear bands against a blue background.

    • Analysis: Quantify the intensity of the clear bands to determine the relative MMP activity.

  • Objective: To investigate whether this compound modulates the expression of protease-related genes.

  • Protocol (RT-qPCR):

    • Cell Treatment: Treat cells (e.g., macrophages stimulated with LPS, or keratinocytes) with this compound at various concentrations.

    • RNA Extraction: Isolate total RNA from the treated cells.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

    • qPCR: Perform quantitative PCR using primers specific for target genes (e.g., MMP2, MMP9, TIMP1, PAR2) and a housekeeping gene for normalization.

    • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows and the logical basis for this research initiative.

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays Protease Panel Protease Panel Fluorogenic Assay Fluorogenic Assay Protease Panel->Fluorogenic Assay IC50 Determination IC50 Determination Fluorogenic Assay->IC50 Determination Lead Optimization Lead Optimization IC50 Determination->Lead Optimization Cell Culture Cell Culture Zymography Zymography Cell Culture->Zymography RT-qPCR RT-qPCR Cell Culture->RT-qPCR MMP Activity MMP Activity Zymography->MMP Activity MMP Activity->Lead Optimization Gene Expression Gene Expression RT-qPCR->Gene Expression Gene Expression->Lead Optimization Hypothesis Hypothesis In Vitro Screening In Vitro Screening Hypothesis->In Vitro Screening Cell-Based Assays Cell-Based Assays Hypothesis->Cell-Based Assays

Figure 1: Proposed experimental workflow for evaluating the protease inhibitory activity of this compound.

logical_relationship Tetronic Acids Tetronic Acids HIV-1 Protease Inhibition HIV-1 Protease Inhibition Tetronic Acids->HIV-1 Protease Inhibition Tetracyclines Tetracyclines MMP Inhibition MMP Inhibition Tetracyclines->MMP Inhibition PAR2 Modulation PAR2 Modulation Tetracyclines->PAR2 Modulation Potential Protease Inhibitory Activity Potential Protease Inhibitory Activity HIV-1 Protease Inhibition->Potential Protease Inhibitory Activity Structural Analogy MMP Inhibition->Potential Protease Inhibitory Activity Functional Analogy PAR2 Modulation->Potential Protease Inhibitory Activity Functional Analogy This compound This compound This compound->Potential Protease Inhibitory Activity

References

In Vivo Efficacy of Tetracyclines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Tetromycin B" did not yield specific results. It is presumed that the intended subject was the broader, well-documented class of tetracycline antibiotics. This guide therefore focuses on the in vivo efficacy of tetracycline and its prominent derivatives.

This technical guide provides a comprehensive overview of the in vivo efficacy of tetracycline antibiotics for researchers, scientists, and drug development professionals. It covers their antibacterial, anticancer, and neuroprotective activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action

Tetracyclines are broad-spectrum antibiotics that primarily function by inhibiting protein synthesis in bacteria.[1] They bind to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action prevents the elongation of the polypeptide chain, leading to a bacteriostatic effect that halts bacterial growth and replication.[1] While this is their main antibacterial mechanism, tetracyclines have also been shown to possess other biological activities, including anti-inflammatory, anti-apoptotic, and inhibitory effects on matrix metalloproteinases (MMPs), which contribute to their efficacy in non-bacterial applications.

Signaling Pathway for Antibacterial Action

The following diagram illustrates the mechanism of protein synthesis inhibition by tetracyclines in bacteria.

G cluster_ribosome Bacterial Ribosome 50S 50S 30S 30S mRNA mRNA A_site A Site 30S->A_site Blocks P_site P Site Protein_Elongation Peptide Chain Elongation A_site->Protein_Elongation Halts Tetracycline Tetracycline Tetracycline->30S Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Binding Prevented Inhibition Inhibition of Protein Synthesis Protein_Elongation->Inhibition

Tetracycline's inhibition of bacterial protein synthesis.

In Vivo Antibacterial Efficacy

Tetracycline derivatives, particularly tigecycline, have demonstrated significant in vivo efficacy against a range of bacterial pathogens, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).

Quantitative Data: Antibacterial Efficacy
AntibioticBacterial StrainAnimal ModelEfficacy MetricValueReference
Tigecycline S. aureus (MRSA)Murine PneumoniafAUC/MIC for stasis1.9 ± 1.5[2]
Tigecycline S. aureus (MRSA)Murine PneumoniafAUC/MIC for 80% efficacy3.04 ± 1.12[2]
Tigecycline S. aureus (MRSA, MSSA)Murine Thigh InfectionfAUC/MIC for 80% efficacy5.4 µg/ml[3]
Tigecycline S. aureus (GISA)Murine Systemic InfectionED501.9 mg/kg
Tigecycline S. aureus (MRSA)Murine Systemic InfectionED500.72 mg/kg
Minocycline F. necrophorum + F. nucleatumMurine Mixed Anaerobic InfectionED50 (2h therapy)<16 mg/kg
Tetracycline F. necrophorum + F. nucleatumMurine Mixed Anaerobic InfectionED50 (3-week delayed therapy)>256 mg/kg
Eravacycline E. coliMurine Thigh InfectionfAUC/MIC for stasis~10

fAUC/MIC: Ratio of the area under the free drug concentration-time curve to the Minimum Inhibitory Concentration. ED50: Median effective dose.

Experimental Protocols: Antibacterial Models
  • Animal Model: Immunocompromised BALB/c mice.

  • Induction of Infection: Intranasal inoculation of S. aureus.

  • Drug Administration: Tigecycline administered subcutaneously at doses ranging from 1.56 to 150 mg/kg/day, given in single or divided doses.

  • Efficacy Assessment: Bacterial load in the lungs is quantified by colony-forming unit (CFU) counts after 24 hours of treatment. Pharmacokinetic parameters are determined from serum and bronchoalveolar lavage fluid.

  • Animal Model: Neutropenic or immunocompetent ICR mice (approx. 25 g).

  • Induction of Infection: Intramuscular injection of a bacterial suspension into the thigh muscle.

  • Drug Administration: Tigecycline administered as subcutaneous injections. Dosing regimens can vary, for example, from 1.56 to 400 mg/kg/day, administered as single or multiple doses.

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (log10 CFU/thigh).

Experimental Workflow: Murine Thigh Infection Model

G cluster_setup Model Preparation cluster_infection Infection & Treatment cluster_analysis Efficacy Analysis Induce_Neutropenia Induce Neutropenia (Cyclophosphamide IP) Infect_Thigh Inoculate Thigh Muscle (IM Injection) Induce_Neutropenia->Infect_Thigh Prepare_Inoculum Prepare Bacterial Inoculum Prepare_Inoculum->Infect_Thigh Administer_Drug Administer Tetracycline (Subcutaneous Injection) Infect_Thigh->Administer_Drug Euthanize Euthanize Mice (24h post-treatment) Administer_Drug->Euthanize Harvest_Thigh Harvest & Homogenize Thigh Muscle Euthanize->Harvest_Thigh Quantify_CFU Quantify Bacterial Load (CFU counts) Harvest_Thigh->Quantify_CFU

Workflow for the murine thigh infection model.

In Vivo Anticancer Efficacy

Several tetracycline derivatives, including doxycycline and minocycline, have demonstrated anticancer properties in various preclinical models. Their mechanisms extend beyond their antimicrobial action and involve the modulation of key signaling pathways related to cell proliferation, metastasis, and apoptosis.

Quantitative Data: Anticancer Efficacy
AntibioticCancer TypeAnimal ModelTreatment and DoseEfficacy MetricResultReference
Doxycycline Lung Cancer (NCI-H446)Nude Mouse Xenograft15, 30, 60 mg/kg for 5 weeksTumor VolumeDose-dependent reduction in tumor volume
Doxycycline Lewis Lung CarcinomaNude Mouse Xenograft15, 30, 60 mg/kgMedian Survival TimeIncreased by 184%, 197%, 235% vs. control
Doxycycline Breast CancerMurine Xenograft30 mg/kg for 28 daysTumor VolumeSmaller tumor volumes compared to control
Doxycycline Breast CancerClinical Pilot Study200 mg/day for 14 daysCancer Stem Cell Marker (CD44)Reduction of 17.65% to 66.67% in 8 of 9 patients
Experimental Protocols: Anticancer Models
  • Animal Model: Immunocompromised nude mice (e.g., BALB/c nu/nu), 5-6 weeks old.

  • Induction of Tumor: Subcutaneous injection of cancer cells (e.g., 1 x 107 NCI-H446 or MCF-7 cells) into the flank or axilla.

  • Drug Administration: Treatment is typically initiated when tumors reach a specific volume (e.g., 50-100 mm3). Doxycycline is administered, for example, by oral gavage or in drinking water at doses ranging from 15 to 60 mg/kg daily for several weeks.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., every 3 days) using external calipers (Volume = length × width2 / 2). At the end of the study, tumors and other organs may be harvested for immunohistochemical analysis of biomarkers (e.g., E-cadherin, vimentin).

Signaling Pathway for Anticancer Action (Doxycycline)

Doxycycline has been shown to inhibit tumor progression by targeting the Protease-activated receptor 1 (PAR1), which in turn suppresses the NF-κB signaling pathway. This leads to the modulation of downstream targets like miR-17, ultimately affecting E-cadherin expression and inhibiting the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.

G Doxycycline Doxycycline PAR1 PAR1 Doxycycline->PAR1 Inhibits NFkB NF-κB Pathway PAR1->NFkB Activates PAR1->NFkB Inhibition miR17 miR-17 NFkB->miR17 Upregulates NFkB->miR17 Inhibition Ecadherin E-cadherin miR17->Ecadherin Downregulates miR17->Ecadherin Upregulation EMT Epithelial-Mesenchymal Transition (EMT) Ecadherin->EMT Inhibits Metastasis Metastasis EMT->Metastasis Leads to EMT->Metastasis Inhibition

Doxycycline's anti-metastatic signaling pathway.

In Vivo Neuroprotective Efficacy

Minocycline, a highly lipophilic tetracycline derivative, readily crosses the blood-brain barrier and has demonstrated significant neuroprotective effects in various animal models of neurological disease, including ischemic stroke and intracerebral hemorrhage. Its mechanisms of action in the central nervous system are multifaceted, involving anti-inflammatory, anti-apoptotic, and antioxidant properties.

Quantitative Data: Neuroprotective Efficacy
AntibioticDisease ModelAnimal ModelTreatment and DoseEfficacy MetricResultReference
Minocycline Ischemic StrokeRodentVariousInfarct VolumeSignificant reduction (SMD: -2.38)
Minocycline Ischemic StrokeRodentVariousNeurological Severity ScoreSignificant improvement (MD: -1.38)
Minocycline Intracerebral Hemorrhage (ICH)Mouse50 mg/kg IPLesion SizeSignificant reduction compared to control
Minocycline Cerebral Amyloid AngiopathyMouse (Tg2576)50 mg/kg IP, every other day for 2 monthsHemorrhage FrequencyReduced from 0.43 to 0.26 hemorrhages/section
Minocycline Ischemic StrokeRat1 mg/kg IVInfarct VolumeSignificant reduction

SMD: Standardized Mean Difference. MD: Mean Difference. IP: Intraperitoneal. IV: Intravenous.

Experimental Protocols: Neuroprotection Models
  • Animal Model: Male CD-1 mice.

  • Induction of Injury: Stereotactic intrastriatal injection of autologous whole blood to create a hematoma.

  • Drug Administration: Minocycline can be administered through various routes. For combined local and systemic treatment, a 2 µl solution of minocycline is injected directly into the striatum, and an intraperitoneal (IP) injection (e.g., 50 mg/kg) is given 1 hour after ICH. This may be followed by subsequent IP doses.

  • Efficacy Assessment: At 24 hours or later time points, mice are euthanized, and brains are sectioned for histological analysis to measure lesion volume and neuronal death. Behavioral tests can be conducted for long-term studies.

  • Animal Model: Rats (e.g., Wistar).

  • Induction of Injury: Middle Cerebral Artery Occlusion (MCAO) is a common method to induce focal cerebral ischemia.

  • Drug Administration: Minocycline can be administered intravenously. For example, a low dose of 1 mg/kg can be given 10 minutes after the induction of ischemia.

  • Efficacy Assessment: Neurological deficits are scored at various time points. After a set period (e.g., 48 hours), brains are harvested to measure the infarct volume. Molecular markers of inflammation (e.g., TNFα) and apoptosis can also be quantified.

References

An In-depth Technical Guide on the Pharmacokinetic Properties of Tetracyclines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature and databases contain limited to no specific pharmacokinetic data for a compound explicitly named "Tetromycin B." The following guide will focus on the well-documented pharmacokinetic properties of Tetracycline, the parent compound of the tetracycline class of antibiotics. This information serves as a representative model for understanding the likely pharmacokinetic profile of closely related derivatives. Researchers are advised to consult specific preclinical and clinical data for any novel tetracycline analogue.

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of tetracycline, intended for researchers, scientists, and drug development professionals.

Absorption

The absorption of tetracyclines primarily occurs in the stomach and upper small intestine.[1] Oral bioavailability can be variable and is significantly influenced by the presence of food and certain ions.

Factors Affecting Absorption:

  • Food: The presence of food, particularly dairy products rich in calcium, can reduce the absorption of tetracycline by approximately 50%.[1][2][3][4]

  • Cations: Tetracyclines form insoluble chelates with polyvalent cations such as calcium, magnesium, iron, and aluminum, which decreases their absorption.

  • pH: The acidic environment of the stomach influences the solubility and absorption of tetracyclines.

Experimental Protocols for Assessing Bioavailability

In Vivo Bioavailability Study in Swine:

  • Animal Model: Gilts are often used as an animal model for pharmacokinetic studies.

  • Study Design: A crossover design is typically employed, where each animal receives both intravenous and oral administrations of tetracycline hydrochloride, separated by a washout period.

  • Drug Administration:

    • Intravenous (IV): A single dose is administered via an ear vein catheter.

    • Oral: A single dose is administered orally to fasted animals.

  • Sample Collection: Blood samples are collected at predetermined time points after drug administration.

  • Sample Analysis: Plasma concentrations of tetracycline are determined using High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: The bioavailability (F) is calculated using the formula: F = (AUC_oral / AUC_IV) x 100, where AUC is the area under the plasma concentration-time curve.

Human Bioavailability Studies:

  • Subjects: Healthy human volunteers are recruited for these studies.

  • Study Design: Similar to animal studies, a crossover design is often used.

  • Drug Administration: Subjects receive oral formulations of tetracycline under fasted and non-fasted conditions.

  • Sample Collection: Serum and urine samples are collected over a specified period (e.g., 48 hours).

  • Sample Analysis: Tetracycline concentrations in serum and urine are quantified.

  • Data Analysis: Bioavailability is assessed by comparing the serum concentration-time profiles and cumulative urinary excretion between different formulations and conditions.

Distribution

Tetracyclines are widely distributed throughout the body, penetrating most tissues and fluids. The volume of distribution (Vd) for tetracycline is large, suggesting extensive tissue distribution.

  • Tissue Penetration: Tetracyclines can be found in the liver, kidney, skin, bone, and synovial fluid.

  • Protein Binding: The extent of plasma protein binding varies among different tetracyclines.

  • Volume of Distribution: In swine, the volume of distribution for tetracycline has been reported to be approximately 4.5 L/kg, indicating significant distribution into tissues. In humans, the Vd is also large, exceeding total body water, which suggests sequestration in certain tissues.

Metabolism

The metabolism of tetracyclines is generally limited. The primary routes of biotransformation have not been extensively detailed, suggesting that a significant portion of the drug is excreted unchanged. Drug metabolism primarily occurs in the liver through enzymatic reactions, often involving the cytochrome P450 (CYP) system.

General Drug Metabolism Pathway

Drug_Metabolism_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Lipophilic_Drug Lipophilic Drug Intermediate_Metabolite More Polar Intermediate Metabolite Lipophilic_Drug->Intermediate_Metabolite Oxidation, Reduction, Hydrolysis (e.g., CYP450) Conjugated_Metabolite Water-Soluble Conjugated Metabolite Intermediate_Metabolite->Conjugated_Metabolite Conjugation (e.g., Glucuronidation) Excretion Excretion Conjugated_Metabolite->Excretion Elimination via Urine or Feces

Caption: General pathway of drug metabolism in the liver.

Excretion

Tetracyclines are primarily excreted from the body through both renal and fecal routes.

  • Renal Excretion: A significant portion of tetracycline is eliminated unchanged in the urine through glomerular filtration.

  • Fecal Excretion: Tetracycline is also concentrated in the liver and excreted in the bile, leading to fecal elimination. Some of the drug may undergo enterohepatic circulation.

  • Elimination Half-Life: The elimination half-life of tetracycline in humans ranges from 8 to 11 hours. In swine, a longer half-life of 16 hours has been reported.

Experimental Protocol for Determining Excretion

Urinary Excretion Study in Humans:

  • Subjects: Healthy volunteers.

  • Drug Administration: A single oral dose of a tetracycline product is administered.

  • Sample Collection: Urine is collected at specified intervals over a 24-hour period.

  • Sample Analysis: The concentration of tetracycline in the urine samples is quantified.

  • Data Analysis: The cumulative amount of drug excreted in the urine over time is calculated to determine the extent of renal excretion and to compare the bioavailability of different formulations.

Summary of Pharmacokinetic Parameters

ParameterValueSpeciesReference
Oral Bioavailability ~23% (fasted)Swine
60-80% (fasted)Human
Volume of Distribution (Vd) 4.5 ± 1.06 L/kgSwine
≥0.6 L/kgHuman
Elimination Half-Life (t½) 16 hoursSwine
8-11 hoursHuman
Total Body Clearance 0.185 ± 0.24 L/kg/hSwine
Primary Excretion Routes Urine (>60%), FecesHuman

Analytical Methods for Quantification

The quantification of tetracyclines in biological samples is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most commonly used analytical technique.

HPLC Method for Tetracycline Quantification in Plasma
  • Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation.

  • Chromatographic System:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.025 M KH2PO4) and an organic solvent (e.g., acetonitrile) is often employed.

    • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: UV detection at a wavelength of 350 nm is suitable for tetracycline. Mass spectrometry (MS) can also be coupled with LC for higher sensitivity and specificity.

  • Quantification: A calibration curve is generated using standard solutions of known tetracycline concentrations to quantify the drug in the unknown samples.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow Drug_Admin Drug Administration (IV and Oral) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (e.g., HPLC) Plasma_Separation->Sample_Analysis PK_Modeling Pharmacokinetic Modeling and Data Analysis Sample_Analysis->PK_Modeling Results Determination of PK Parameters (AUC, t½, Vd, CL, F) PK_Modeling->Results

Caption: A typical experimental workflow for a pharmacokinetic study.

References

An In-depth Technical Guide to the Pharmacodynamics of Tetromycin B and the Tetracycline Class Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacodynamic data for Tetromycin B, a novel tetronic acid-structured antibiotic, is limited. This guide provides a comprehensive overview of the pharmacodynamics of the broader tetracycline class of antibiotics against Staphylococcus aureus as a representative model. While this compound is noted for its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), specific quantitative data on its activity is not yet widely published. The experimental protocols and pharmacodynamic principles detailed herein are standard methodologies applicable to the evaluation of new antimicrobial agents like this compound.

Executive Summary

Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), poses a significant challenge in clinical settings. The tetracycline class of antibiotics has long been a therapeutic option, and the emergence of novel compounds such as this compound underscores the continued interest in this area. This document provides a detailed examination of the pharmacodynamics of tetracyclines against S. aureus, offering insights into their mechanism of action, antibacterial activity, and key pharmacodynamic parameters. Furthermore, it outlines the standardized experimental protocols necessary for the evaluation of these parameters, providing a framework for the research and development of new anti-staphylococcal agents.

Introduction to this compound and Tetracyclines

This compound is identified as an unusual tetronic acid-structured antibiotic that has demonstrated efficacy against MRSA[1]. Its distinct chemical nature may confer unique pharmacodynamic properties compared to traditional tetracyclines.

The tetracycline class of antibiotics are broad-spectrum bacteriostatic agents that have been in clinical use for decades[2]. They are characterized by a four-ring carbocyclic structure and function by inhibiting protein synthesis in bacteria. Their activity against S. aureus, including some MRSA strains, makes them an important area of study[2][3].

Mechanism of Action

Tetracyclines primarily exert their bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of bacteria. This action blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis[4]. There is also evidence to suggest some interaction with the 50S ribosomal subunit and alteration of the cytoplasmic membrane, which can lead to the leakage of intracellular components.

Signaling Pathway of Tetracycline Action

The following diagram illustrates the mechanism of action of tetracyclines at the bacterial ribosome.

Tetracycline_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S 50S 30S 30S A_site A Site 30S->A_site Blocks binding mRNA mRNA Protein_Synthesis_Inhibition Protein Synthesis Inhibition A_site->Protein_Synthesis_Inhibition Leads to P_site P Site Tetracycline Tetracycline Tetracycline->30S Binds to 30S subunit Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Attempts to bind to A site

Mechanism of tetracycline-induced protein synthesis inhibition.

Quantitative Pharmacodynamic Parameters

The following tables summarize key pharmacodynamic parameters for tetracyclines against Staphylococcus aureus. It is important to note that specific values can vary depending on the strain of S. aureus, the specific tetracycline derivative, and the testing methodology.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Staphylococcus aureus StrainTetracycline DerivativeMIC (µg/mL)Reference
Methicillin-Susceptible S. aureus (MSSA)Tetracycline0.25 - 2
Methicillin-Resistant S. aureus (MRSA)Tetracycline0.5 - >128
MRSA (Community-Associated)Doxycycline≤ 0.5 - 4
MRSA (Hospital-Associated)Minocycline≤ 0.5 - 2
Time-Kill Kinetics

Time-kill assays provide information on the rate and extent of bacterial killing over time. Tetracyclines are generally considered bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the bacteria. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.

S. aureus StrainTetracycline DerivativeConcentrationTime to 99.9% KillingReference
MRSATedizolid (an oxazolidinone with some similarities in testing)8x MIC> 24 hours (bacteriostatic)
S. aureusGeneric Compound4x and 8x MIC2 hours (bactericidal effect noted)

Note: Data on time-kill kinetics for traditional tetracyclines against S. aureus is not extensively detailed in the provided search results. The data presented reflects general expectations and findings for other bacteriostatic and bactericidal agents.

Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.

S. aureus StrainTetracycline DerivativeExposure Time & ConcentrationPAE (hours)Reference
S. aureusTetracycline2 hours1.7 - 4.1
S. aureusTobramycin (for comparison)1 hour at 20x MIC~1.7

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination of pharmacodynamic parameters.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

MIC_Determination_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare serial twofold dilutions of This compound in a 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare S. aureus inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate the 96-well plate with the bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity to determine the MIC Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: A standardized inoculum of S. aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Kinetic Assay

This assay measures the change in bacterial viability over time in the presence of an antibiotic.

Time_Kill_Assay_Workflow Start Start Prepare_Culture Grow S. aureus to logarithmic phase Start->Prepare_Culture Expose_to_Antibiotic Expose bacteria to different multiples of the MIC Prepare_Culture->Expose_to_Antibiotic Sample_at_Timepoints Collect samples at various time points (e.g., 0, 2, 4, 8, 24h) Expose_to_Antibiotic->Sample_at_Timepoints Determine_CFU Perform serial dilutions and plate to determine CFU/mL Sample_at_Timepoints->Determine_CFU Plot_Data Plot log10 CFU/mL versus time Determine_CFU->Plot_Data End End Plot_Data->End PAE_Determination_Workflow Start Start Expose_to_Antibiotic Expose logarithmic phase S. aureus to antibiotic (e.g., 10x MIC for 1-2h) Start->Expose_to_Antibiotic Remove_Antibiotic Remove the antibiotic by centrifugation and washing Expose_to_Antibiotic->Remove_Antibiotic Resuspend_and_Incubate Resuspend in fresh broth and incubate Remove_Antibiotic->Resuspend_and_Incubate Monitor_Regrowth Monitor regrowth of treated (T) and control (C) cultures via CFU counts Resuspend_and_Incubate->Monitor_Regrowth Calculate_PAE Calculate PAE = T - C Monitor_Regrowth->Calculate_PAE End End Calculate_PAE->End

References

Methodological & Application

Application Notes and Protocols for Tetromycin B Fermentation and Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a 26-membered tetraene polyene macrolide antibiotic with significant antifungal properties.[1][2] It is a secondary metabolite produced by strains of Streptomyces ahygroscopicus.[1][2] this compound is derived from its precursor, Tetramycin A, through a hydroxylation reaction on the C4 position, a process catalyzed by the cytochrome P450 monooxygenase, TtmD.[1] The two components, Tetramycin A and B, exhibit different antifungal activities against various pathogenic fungi, making the specific production of high-yield Tetramycin B a valuable objective for agricultural and pharmaceutical applications.

These application notes provide detailed protocols for the fermentation, production, and analysis of Tetramycin B, with a focus on strain maintenance, medium optimization, and yield improvement strategies through metabolic engineering.

Data Presentation: Quantitative Yields of this compound

The production of this compound can be significantly influenced by genetic modifications of the producing strain, Streptomyces ahygroscopicus S91. The following table summarizes the yields of Tetramycin A (TA) and Tetramycin B (TB) in different engineered strains.

StrainGenetic ModificationTotal Tetramycin (A+B) Yield (mg/L)Tetramycin B Content (%)Tetramycin B Titer (mg/L)Reference
S. ahygroscopicus S91 (Wild Type)-517.49 ± 24.7221.31 ± 1.18~110.28
S91-ΔNBDisruption of nystatin biosynthesis (nysB knockout)657.25 ± 29.7726.64 ± 1.97~175.00
S91-ΔNB::2TDS91-ΔNB with two additional copies of the ttmD geneNot specified51.63 ± 2.06370.79 ± 14.79
S91-ΔNB::3TDS91-ΔNB with three additional copies of the ttmD geneNot specified44.76 ± 1.90533.59 ± 22.65
S. ahygroscopicus ΔnysBDisruption of nystatin biosynthesis, optimized medium167.19Not specifiedNot specified
S. hygrospinosus var. beijingensisEngineered strain with nystatin disruption and malonyl-CoA overexpressionNot specifiedNot specified865 ± 8

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is intrinsically linked to Tetramycin A and shares common precursors with other polyketide antibiotics. Understanding this pathway is crucial for developing rational strain engineering strategies.

This compound Biosynthetic Pathway

This compound Biosynthesis cluster_pks Polyketide Synthesis cluster_conversion Conversion to this compound cluster_competing Competing Pathway Acetyl_CoA Acetyl-CoA PKS_TA Tetramycin Polyketide Synthase Acetyl_CoA->PKS_TA PKS_Nystatin Nystatin Polyketide Synthase (nysB) Acetyl_CoA->PKS_Nystatin Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_TA Malonyl_CoA->PKS_Nystatin Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_TA Methylmalonyl_CoA->PKS_Nystatin Tetramycin_A Tetramycin A PKS_TA->Tetramycin_A TtmD TtmD (P450 Monooxygenase) Tetramycin_A->TtmD Tetramycin_B Tetramycin B TtmD->Tetramycin_B Nystatin Nystatin PKS_Nystatin->Nystatin

Caption: Biosynthetic pathway of this compound from shared precursors.

Regulatory Pathway for this compound Production

The production of this compound is positively regulated by the product of the ttmRIV gene. Overexpression of this gene can lead to increased yields of Tetramycin A, the direct precursor to Tetramycin B.

This compound Regulation ttmRIV ttmRIV gene TtmRIV_protein TtmRIV (Positive Regulator) ttmRIV->TtmRIV_protein expression Tetramycin_BGC Tetramycin Biosynthetic Gene Cluster (BGC) TtmRIV_protein->Tetramycin_BGC activates transcription Tetramycin_A Tetramycin A Production Tetramycin_BGC->Tetramycin_A leads to

Caption: Positive regulation of the Tetromycin biosynthetic gene cluster by TtmRIV.

Experimental Protocols

Protocol 1: Strain Culture and Maintenance

This protocol describes the maintenance of Streptomyces ahygroscopicus and the preparation of the seed culture for fermentation.

Materials:

  • Streptomyces ahygroscopicus strain

  • Seed Fermentation Medium (see recipe below)

  • Sterile water

  • 250 mL Erlenmeyer flasks

  • Shaker incubator

Seed Fermentation Medium Composition (per 100 mL):

  • Soybean cake powder: 0.5 - 1.5 g

  • Starch: 0.5 - 1.5 g

  • Glucose: 0.5 - 1.5 g

  • Peptone: 0.1 - 0.5 g

  • MgSO₄·7H₂O: 0.01 - 0.05 g

  • (NH₄)₂SO₄: 0.1 - 0.5 g

  • K₂HPO₄: 0.01 - 0.05 g

  • CaCO₃: 0.1 - 1.0 g

  • NaCl: 0.05 - 0.15 g

  • Vegetable oil: 0.2 - 0.5 g

  • Adjust to neutral pH before sterilization.

Procedure:

  • Prepare the seed fermentation medium and sterilize.

  • Aseptically transfer a loopful of S. ahygroscopicus spores or mycelia from a stock culture into a flask containing the seed medium.

  • Incubate the flask at 28°C for 24 hours in a shaker incubator.

  • This seed culture is now ready to be used as inoculum for the main fermentation.

Protocol 2: this compound Fermentation

This protocol details the submerged fermentation process for this compound production.

Materials:

  • Seed culture from Protocol 1

  • Production Fermentation Medium (see recipes below)

  • Fermentor vessel

  • Methanol for extraction

Production Fermentation Medium (Optimized for S. ahygroscopicus ΔnysB) (per 1 L):

  • Corn starch: 25.08 g

  • Soybean cake meal: 30 g

  • Glucose: 37.70 g

  • NaCl: 0.2 g

  • MgSO₄: 0.2 g

  • K₂HPO₄: 0.1 g

  • FeSO₄: 0.2 g

  • CaCO₃: 5 g

  • (NH₄)₂SO₄: 0.24 g

Alternative Production Fermentation Medium (per 100 mL):

  • Glucose: 1.0 - 3.0 g

  • Starch: 1.0 - 2.0 g

  • Corn powder: 0.5 - 1.5 g

  • Soybean cake powder: 1.0 - 2.0 g

  • Peptone or corn steep liquor: 0.2 - 0.6 g

  • (NH₄)₂SO₄: 0.1 - 0.5 g

  • MgSO₄·7H₂O: 0.01 - 0.05 g

  • K₂HPO₄: 0.01 - 0.05 g

  • CaCO₃: 0.1 - 1.0 g

  • NaCl: 0.05 - 0.15 g

  • Vegetable oil: 0.2 - 0.5 g

Procedure:

  • Prepare and sterilize the production fermentation medium in a suitable fermentor.

  • Inoculate the production medium with the seed culture to a final concentration of 10% (v/v).

  • Incubate at 28°C for 96 hours with appropriate aeration and agitation.

  • Monitor the fermentation process by measuring pH, biomass, and substrate consumption as needed.

  • After 96 hours, harvest the fermentation broth for extraction.

Protocol 3: Extraction and Quantification of this compound

This protocol describes a simple extraction method and the conditions for HPLC analysis.

Materials:

  • Fermentation broth

  • Methanol

  • Centrifuge

  • HPLC system with a C18 column

  • Formic acid

  • Acetonitrile

Extraction Procedure:

  • Harvest the mycelia from the fermentation broth by centrifugation.

  • Extract the harvested mycelia with methanol.

  • Clarify the methanol extract by centrifugation or filtration to remove cell debris.

  • The resulting supernatant contains the crude extract of Tetromycin A and B.

HPLC Analysis Conditions:

  • Column: Agilent EC-C18 (150 x 4.6 mm, 4 µm) or equivalent

  • Column Temperature: 34°C

  • Detection Wavelength: 304 nm

  • Flow Rate: 1 mL/min

  • Injection Volume: 5 µL

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol: Formic acid (60:0.1, v/v)

  • Elution Gradient:

    • 0-5 min: 40% A, 60% B

    • 5-8 min: Gradient to 35% A, 65% B

    • 8-18 min: 35% A, 65% B

Experimental Workflow for Strain Improvement

The following diagram illustrates a logical workflow for the metabolic engineering of S. ahygroscopicus to enhance this compound production.

Strain Improvement Workflow Start Wild-Type S. ahygroscopicus S91 Step1 Disrupt Competing Pathway (Knockout nysB gene) Start->Step1 Result1 Strain S91-ΔNB (Increased total Tetramycin) Step1->Result1 Step2 Overexpress Conversion Enzyme (Introduce multiple copies of ttmD gene) Result1->Step2 Step3 Overexpress Positive Regulator (Introduce additional copy of ttmRIV gene) Result1->Step3 Result2 Strain S91-ΔNB::xTD (Increased Tetramycin B ratio and titer) Step2->Result2 End Optimized Tetramycin B Producer Result2->End Result3 High-Yield Tetramycin A Strain (Can be used as a backbone for further TB optimization) Step3->Result3

Caption: Workflow for metabolic engineering of S. ahygroscopicus for enhanced this compound production.

References

Application Notes and Protocols for the Purification of Tetromycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B, an unusual tetronic acid-structured antibiotic, has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of significant interest in drug development.[1] Achieving high purity of this compound is critical for ensuring its safety and efficacy in preclinical and clinical studies. These application notes provide a comprehensive overview of the purification methods applicable to this compound, based on established protocols for the broader class of tetracycline antibiotics. The protocols detailed below are intended to serve as a starting point for the development of a robust and scalable purification process.

Physicochemical Properties of Tetracyclines

Understanding the physicochemical properties of tetracyclines is fundamental to designing effective purification strategies. While specific data for this compound is limited, the general properties of tetracyclines provide valuable guidance.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₃₄H₄₆O₅ (for this compound)[1]Influences solubility and chromatographic behavior.
Molecular Weight 534.7 g/mol (for this compound)[1]Relevant for size-exclusion chromatography and membrane filtration.
Solubility Generally, tetracyclines are slightly soluble in water and alcohol, but very soluble in dilute acids and alkali hydroxide solutions.[2]This property is exploited in extraction and crystallization steps by adjusting the pH.
pKa Values Tetracyclines typically have multiple pKa values (e.g., 3.3, 7.7, 9.7 for tetracycline).[2]pH adjustment around these values can selectively precipitate the compound or its impurities.
Chemical Stability Sensitive to strong acids, bases, and heat, which can cause degradation to inactive forms like anhydrotetracycline.Purification processes should be conducted under mild conditions.
Complex Formation Tetracyclines readily form complexes with divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺).This can be used in affinity chromatography but also indicates potential for metal-induced degradation if not controlled.

Purification Strategies for this compound

A multi-step approach is typically required to achieve high-purity this compound. The general workflow involves extraction from the fermentation broth or reaction mixture, followed by one or more chromatographic steps, and finally, crystallization to obtain the pure, solid compound.

Purification_Workflow Fermentation_Broth Fermentation Broth / Crude Reaction Mixture Extraction Solvent Extraction Fermentation_Broth->Extraction Initial Isolation Chromatography Chromatographic Purification Extraction->Chromatography Primary Purification Crystallization Crystallization Chromatography->Crystallization Final Polishing Pure_Tetromycin_B High-Purity this compound Crystallization->Pure_Tetromycin_B Solid Form

Caption: General purification workflow for this compound.

Protocol 1: Solvent Extraction from Fermentation Broth

This protocol describes a general method for the initial extraction of tetracycline-class antibiotics from a fermentation broth.

Objective: To isolate crude this compound from the aqueous fermentation medium into an organic solvent.

Materials:

  • Fermentation broth containing this compound

  • n-Butanol (or other suitable organic solvent like methyl isobutyl ketone)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • pH meter

  • Rotary evaporator

Procedure:

  • pH Adjustment: Adjust the pH of the fermentation broth to approximately 1.0-1.5 with 1 M HCl to ensure the tetracycline is in its protonated, more soluble form.

  • Filtration: Filter the acidified broth to remove cells and other insoluble materials.

  • Solvent Extraction:

    • Transfer the clarified filtrate to a separatory funnel.

    • Add an equal volume of n-butanol.

    • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The upper organic layer will contain the this compound.

  • Back Extraction:

    • Collect the organic layer and transfer it to a clean separatory funnel.

    • Add an equal volume of deionized water and adjust the pH to approximately 4.0-5.5 with 1 M NaOH. This will cause the this compound to move back into the aqueous phase.

    • Shake vigorously and allow the layers to separate.

  • Concentration:

    • Collect the aqueous layer containing the partially purified this compound.

    • Concentrate the aqueous solution under reduced pressure using a rotary evaporator to a smaller volume. This solution is now ready for chromatographic purification.

Protocol 2: Column Chromatography Purification

Column chromatography is a powerful technique for separating this compound from structurally related impurities. Both normal-phase and reverse-phase chromatography can be employed.

Objective: To achieve high-purity this compound by separating it from impurities based on polarity.

A. Reverse-Phase High-Performance Liquid Chromatography (HPLC)

Materials:

  • Crude this compound extract

  • C18 silica gel stationary phase

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • HPLC system with a preparative column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Gradient Elution:

    • Inject the sample onto the column.

    • Begin elution with a linear gradient, increasing the proportion of acetonitrile over time. A typical gradient might be from 5% to 95% acetonitrile over 30-60 minutes.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm or 350 nm for tetracyclines).

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Solvent Removal: Pool the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized or proceed to crystallization.

HPLC_Workflow Crude_Sample Crude this compound (dissolved in mobile phase) Injection Inject onto Preparative HPLC Column Crude_Sample->Injection Elution Gradient Elution (Water/Acetonitrile) Injection->Elution Detection UV Detection Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal & Lyophilization Purity_Analysis->Solvent_Removal Pure_Product Purified this compound Solvent_Removal->Pure_Product

Caption: Workflow for HPLC purification of this compound.

B. Ion-Exchange Chromatography

Given the amphoteric nature of tetracyclines, ion-exchange chromatography can also be an effective purification step.

Protocol 3: Crystallization

Crystallization is the final step to obtain high-purity, solid this compound. This protocol is based on methods used for tetracycline.

Objective: To obtain crystalline, high-purity this compound.

Materials:

  • Purified this compound solution

  • Ethylene glycol monoethyl ether (or other suitable solvent)

  • Citric acid or a salt thereof (e.g., trisodium citrate)

  • Urea (optional, for denser crystals)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 1 M

  • Deionized water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolution:

    • Dissolve the purified this compound in a mixture of ethylene glycol monoethyl ether and water (e.g., a 3:4 volume ratio).

    • Adjust the pH to approximately 1.2 with concentrated HCl to ensure complete dissolution.

  • Treatment with Citrate and Urea:

    • In a separate vessel, prepare a solution of trisodium citrate and optionally urea in water.

    • Slowly add the this compound solution to the citrate solution with stirring.

  • Crystallization:

    • The pH of the mixture will rise to around 4.0.

    • Cool the mixture to approximately 10°C and continue stirring for at least 2 hours to allow for complete crystallization.

  • Filtration and Washing:

    • Separate the crystals by filtration.

    • Wash the crystals with cold deionized water.

  • Drying:

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 60°C) to a constant weight.

Summary of Purification Parameters

StepKey ParametersTypical Values for Tetracyclines
Extraction pH of aqueous phase, Organic solventpH 1.0-1.5 for extraction into organic; pH 4.0-5.5 for back-extraction. n-Butanol.
HPLC Stationary Phase, Mobile PhaseC18 silica. Acetonitrile/Water gradient with 0.1% formic acid.
Crystallization Solvent system, pH, TemperatureAqueous ethylene glycol monoethyl ether. pH 4.0-5.5. 10°C.

Conclusion

The purification of this compound to a high degree of purity is achievable through a combination of extraction, chromatography, and crystallization. The protocols provided herein, derived from established methods for tetracyclines, offer a solid foundation for developing a tailored purification process for this compound. Researchers should optimize these protocols based on the specific impurity profile of their crude material and the desired final purity. Analytical techniques such as HPLC and mass spectrometry should be used throughout the process to monitor purity and yield.

References

Application Notes and Protocols for the Analytical Characterization of Tetromycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key analytical techniques for the characterization of Tetromycin B, a tetronic acid-containing antibiotic with promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The protocols outlined below are based on established methodologies for the analysis of complex natural products and are tailored for the specific structural features of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound isolates and for quantitative analysis. A reversed-phase HPLC method is typically employed to separate this compound from related derivatives and impurities.

Experimental Protocol: Reversed-Phase HPLC of this compound

Objective: To determine the purity of a this compound sample and quantify its concentration.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • This compound standard of known purity

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over the course of the run to elute compounds of increasing hydrophobicity. A starting point could be a linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at multiple wavelengths, including the UV maxima for tetronic acids (typically around 230 nm and 280 nm), to ensure detection of all components.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas of all detected components.

    • Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components.

    • For quantification, generate a calibration curve using a series of known concentrations of the this compound standard.

Quantitative Data Summary: HPLC Analysis
ParameterValue
Column Reversed-phase C18
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 230 nm and 280 nm
Retention Time Dependent on the specific gradient and column

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Objective: To confirm the molecular weight and determine the elemental formula of this compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

  • Syringe pump or LC system for sample introduction

Reagents:

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent, such as methanol or acetonitrile.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested to determine which provides a better signal for this compound.

    • Scan Range: A wide scan range should be used to detect the parent ion, for example, m/z 100-1000.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: Optimize based on the instrument, usually around 100-150 °C.

    • Nebulizing and Drying Gas Flow: Optimize for stable spray and efficient desolvation.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

    • Use the accurate mass measurement to calculate the elemental composition using the instrument's software. Compare the calculated mass with the theoretical mass for the expected formula of this compound (C₃₄H₄₆O₅).

Quantitative Data Summary: Mass Spectrometry
ParameterValue
Molecular Formula C₃₄H₄₆O₅
Molecular Weight 534.7 g/mol
Ionization Mode ESI (Positive/Negative)
Expected m/z [M+H]⁺ 535.3367
Expected m/z [M-H]⁻ 533.3218

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is the most powerful technique for the complete structure elucidation of novel compounds like this compound. A combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule.

Experimental Protocol: 1D and 2D NMR of this compound

Objective: To elucidate the chemical structure of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe for enhanced sensitivity.

Reagents:

  • Deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆)

  • This compound sample (typically 1-5 mg)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in the chosen deuterated solvent in an NMR tube.

  • NMR Experiments:

    • 1D NMR:

      • ¹H NMR: To identify all proton signals and their multiplicities.

      • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To identify all carbon signals and distinguish between CH, CH₂, and CH₃ groups.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

  • Data Analysis:

    • Process and analyze the NMR spectra using appropriate software.

    • Use the combination of 1D and 2D NMR data to piece together the structure of this compound, assigning all chemical shifts and coupling constants.

Quantitative Data Summary: Key NMR Signals (Hypothetical)
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
H-XδH valueC-Xto C-Y, C-Z
H-YδH valueC-Yto C-X, C-A
............

(Note: Specific chemical shift values would be obtained from the actual experimental data.)

Visualizations

experimental_workflow cluster_isolation Isolation & Purification cluster_characterization Analytical Characterization cluster_activity Biological Activity Fermentation Fermentation Broth Extraction Solvent Extraction Fermentation->Extraction Chromatography Column Chromatography Extraction->Chromatography HPLC HPLC (Purity & Quantification) Chromatography->HPLC MS Mass Spectrometry (Molecular Weight & Formula) Chromatography->MS NMR NMR Spectroscopy (Structure Elucidation) Chromatography->NMR Bioassay Bioassays (e.g., against MRSA) NMR->Bioassay

Workflow for this compound Characterization.

signaling_pathway TetromycinB This compound BacterialCell Bacterial Cell (e.g., MRSA) TetromycinB->BacterialCell Enters TargetEnzyme Target Enzyme (e.g., Cysteine Protease) TetromycinB->TargetEnzyme Binds to Inhibition Inhibition TargetEnzyme->Inhibition CellularProcess Essential Cellular Process (e.g., Protein Synthesis, Cell Wall Maintenance) Disruption Disruption CellularProcess->Disruption Inhibition->CellularProcess BacterialDeath Bacterial Cell Death Disruption->BacterialDeath

Hypothesized Mechanism of Action of this compound.

Application Notes and Protocols for Assessing Tetromycin B Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetromycin B is a novel tetracycline-class antibiotic. Tetracyclines are broad-spectrum bacteriostatic agents that function by inhibiting protein synthesis in bacteria.[1][2] This is achieved through reversible binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the peptide chain.[1][3][4] While generally bacteriostatic, under certain conditions, they can exhibit bactericidal activity. This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of this compound.

Mechanism of Action

This compound, like other tetracyclines, targets the bacterial ribosome, which is composed of 30S and 50S subunits. Specifically, it binds to the 30S subunit, effectively blocking the A-site where charged tRNA molecules would normally bind. This action prevents the addition of new amino acids to the growing polypeptide chain, thus inhibiting protein synthesis. This mechanism is selective for bacteria as mammalian cells do not possess 30S ribosomal subunits.

Tetromycin_B_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S 50S 30S 30S mRNA mRNA A_site A-site P_site P-site Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition A_site->Protein_Synthesis_Inhibition leads to Tetromycin_B Tetromycin_B Tetromycin_B->30S binds to Tetromycin_B->A_site blocks aminoacyl_tRNA aminoacyl_tRNA aminoacyl_tRNA->A_site attempts to bind

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following table summarizes the expected Minimum Inhibitory Concentration (MIC) ranges for comparator tetracycline antibiotics against common bacterial strains. The activity of this compound can be benchmarked against these values.

AntibioticGram-Positive Bacteria (e.g., Staphylococcus aureus) MIC (µg/mL)Gram-Negative Bacteria (e.g., Escherichia coli) MIC (µg/mL)
Tetracycline2 - 1281 - >128
Minocycline0.5 - 644 - 16
This compound [Insert Experimental Data] [Insert Experimental Data]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plates.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) well.

  • Incubate the plates at 35°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Broth_Microdilution_Workflow A Prepare this compound Stock Solution B Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35°C for 16-20h D->E F Read MIC E->F

Caption: Broth Microdilution Workflow.

Agar Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound-impregnated disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator (35°C)

  • Ruler or calipers

Protocol:

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

  • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Aseptically place a this compound disk onto the surface of the agar.

  • Incubate the plate at 35°C for 16-20 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters.

Disk_Diffusion_Workflow A Prepare Bacterial Lawn on MHA Plate B Place this compound Disk on Agar A->B C Incubate at 35°C for 16-20h B->C D Measure Zone of Inhibition C->D

Caption: Agar Disk Diffusion Workflow.

Resazurin-Based Microtiter Assay

This colorimetric assay provides a quantitative measure of cell viability and can be used to determine the IC₅₀ of this compound.

Materials:

  • This compound

  • Bacterial culture

  • Appropriate growth medium

  • 96-well microtiter plates

  • Resazurin solution

  • Plate reader

Protocol:

  • Dispense varying concentrations of this compound into the wells of a 96-well plate.

  • Add a standardized bacterial cell suspension to each well.

  • Incubate the plate under appropriate conditions for the specific microorganism.

  • Add resazurin solution to each well and incubate further.

  • Measure the fluorescence or absorbance to determine cell viability. A color change from blue to pink indicates viable cells.

  • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of bacterial growth.

Resistance Mechanisms

Bacteria can develop resistance to tetracyclines through two primary mechanisms:

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.

  • Ribosomal Protection Proteins: These proteins interact with the ribosome and dislodge the bound tetracycline, allowing protein synthesis to resume.

Resistance_Mechanisms cluster_cell Bacterial Cell Tetromycin_B_in This compound Ribosome Ribosome Tetromycin_B_in->Ribosome binds to Efflux_Pump Efflux_Pump Tetromycin_B_in->Efflux_Pump enters pump Tetromycin_B_out This compound Efflux_Pump->Tetromycin_B_out expels Ribosomal_Protection_Protein Ribosomal_Protection_Protein Ribosomal_Protection_Protein->Ribosome dislodges this compound

Caption: Mechanisms of Resistance to this compound.

References

Application Notes and Protocols for Tetromycin B In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Tetromycin B, a novel antibiotic. The following methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] Due to the novelty of this compound, specific performance characteristics and interpretive criteria have not yet been established. The protocols provided herein are general methodologies that should be adapted and validated by the end-user.

Data Presentation: Illustrative MIC Ranges for this compound

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against common quality control strains. This data is for illustrative purposes only and should be replaced with experimentally derived data.

MicroorganismATCC Strain No.This compound MIC Range (µg/mL) - Illustrative Data
Staphylococcus aureus292130.25 - 1
Enterococcus faecalis292122 - 8
Escherichia coli259221 - 4
Pseudomonas aeruginosa2785316 - 64
Streptococcus pneumoniae496190.06 - 0.25

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing, such as broth microdilution, agar dilution, and disk diffusion, are crucial for the reliable evaluation of new antimicrobial agents.[4][5]

Protocol 1: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control bacterial strains

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested. The solvent used should be appropriate for this compound and should not affect bacterial growth.

  • Preparation of Dilution Series:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate for 18-24 hours. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Within 15 minutes of preparation, inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension. This will result in a final volume of 200 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only inoculated broth.

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plates inoculate Inoculate Wells with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution Workflow
Protocol 2: Agar Dilution for MIC Determination

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (90 or 150 mm)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Quality control bacterial strains

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 2 mL of each antibiotic dilution to 18 mL of molten agar to create a 1:10 dilution, resulting in the final desired concentrations. Mix well and pour into sterile petri dishes.

    • Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of the agar plates, starting with the control plate (no antibiotic) and progressing from the lowest to the highest concentration of this compound.

  • Controls:

    • Growth Control: An MHA plate without any antibiotic.

    • Purity Check: Subculture the inoculum onto a separate agar plate to check for purity.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_plates Prepare Agar Plates with Serial Dilutions of this compound inoculate Spot Inoculate Plates prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Examine for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Agar Dilution Workflow
Protocol 3: Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative test that determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic.

Materials:

  • Paper disks impregnated with a standardized concentration of this compound

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Quality control bacterial strains

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted bacterial suspension.

    • Streak the swab over the entire surface of an MHA plate to ensure a uniform lawn of growth. Rotate the plate approximately 60 degrees between streaks.

  • Disk Application:

    • Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters.

    • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to established interpretive criteria. As this compound is a new agent, these criteria will need to be developed.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate apply_disk Apply this compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret_result Interpret Result (S/I/R) measure_zone->interpret_result

Disk Diffusion Workflow

Quality Control

Quality control must be performed with each batch of susceptibility tests to ensure the accuracy and reproducibility of the results. This involves testing standard, well-characterized bacterial strains (e.g., ATCC strains) for which the expected results are known. For a tetracycline-class antibiotic, appropriate QC strains would include S. aureus ATCC 29213, E. faecalis ATCC 29212, E. coli ATCC 25922, and P. aeruginosa ATCC 27853. The MIC values or zone diameters for these strains should fall within the acceptable ranges established by CLSI or EUCAST.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro susceptibility testing of this compound. Adherence to standardized methodologies is essential for generating reliable and comparable data, which is a critical step in the development and clinical application of a new antimicrobial agent. It is imperative that researchers validate these methods for their specific laboratory conditions and establish performance characteristics for this compound through rigorous testing.

References

Application Notes and Protocols for Tetromycin B Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a tetronic acid-based antibiotic with demonstrated efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). As with any novel antimicrobial agent, robust preclinical evaluation using relevant animal models is crucial to determine its in vivo efficacy, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and overall potential as a therapeutic agent. These application notes provide detailed protocols for establishing murine models of MRSA infection to assess the efficacy of this compound.

While specific in vivo studies on this compound are not extensively documented in publicly available literature, the following protocols are based on well-established and validated murine infection models used for evaluating antibiotics against MRSA.[1][2][3] These models are directly applicable for testing the efficacy of novel compounds like this compound.

Mechanism of Action

This compound, as a member of the tetracycline class of antibiotics, is understood to exert its bacteriostatic effect by inhibiting protein synthesis.[4] This is achieved by binding to the 30S ribosomal subunit in bacteria, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.

TetromycinB_Mechanism cluster_ribosome 70S Ribosome cluster_translation Translation Site 50S 50S Subunit 30S 30S Subunit A_Site A Site (Acceptor) P_Site P Site (Peptidyl) Inhibition Protein Synthesis Inhibited A_Site->Inhibition E_Site E Site (Exit) Protein Polypeptide Chain P_Site->Protein Elongation mRNA mRNA template mRNA->30S Binds tRNA Aminoacyl-tRNA tRNA->A_Site Binds to A Site tRNA->A_Site TetromycinB This compound TetromycinB->30S Binds to 30S subunit TetromycinB->A_Site Blocks Binding

Mechanism of Action of this compound.

Recommended Animal Models for MRSA

The selection of an appropriate animal model is critical and should align with the intended clinical application of the antibiotic. For MRSA, common and effective models include localized skin and soft tissue infections (SSTI) and systemic infections like sepsis or bacteremia. Murine models are widely used due to their cost-effectiveness, well-characterized genetics, and the availability of reagents.

Murine Model of MRSA Skin and Soft Tissue Infection (SSTI)

This model is ideal for evaluating the efficacy of topically or systemically administered this compound against localized MRSA infections.

SSTI_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_monitoring Phase 4: Monitoring & Endpoints Animal_Acclimatization Animal Acclimatization (BALB/c mice, 6-8 weeks) MRSA_Culture MRSA Culture (e.g., USA300) to mid-log phase Inoculum_Prep Prepare Inoculum (e.g., 1x10^7 CFU in PBS) Anesthesia Anesthetize Mice Inoculum_Prep->Anesthesia Shaving Shave Dorsal Area Infection_Admin Subcutaneous or Intradermal Injection of MRSA (50-100 µL) Group_Assignment Randomize into Groups (Vehicle, this compound, Control Abx) Infection_Admin->Group_Assignment Treatment_Admin Administer Treatment (e.g., topical, IV, IP) at specified intervals Group_Assignment->Treatment_Admin Daily_Monitoring Daily Monitoring: - Lesion size (calipers) - Body weight - Clinical signs Treatment_Admin->Daily_Monitoring Endpoint Euthanasia at Pre-defined Endpoint (e.g., Day 3 or 7) Tissue_Harvest Harvest Infected Skin Tissue CFU_Enumeration Homogenize Tissue & Perform Serial Dilutions for CFU Enumeration

Workflow for Murine SSTI Model.

Experimental Protocol: Murine Subcutaneous Abscess Model

  • Animal Selection: Use 6-8 week old BALB/c or SKH1 hairless mice. Acclimatize animals for at least 7 days.

  • Bacterial Strain: Utilize a well-characterized MRSA strain, such as USA300, known for its virulence in skin infections.

  • Inoculum Preparation:

    • Culture MRSA in Tryptic Soy Broth (TSB) to mid-logarithmic phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to a final concentration of 1-5 x 108 CFU/mL. The final inoculum per mouse is typically 1-5 x 107 CFU in a volume of 100 µL.

  • Infection Procedure:

    • Anesthetize the mice (e.g., using isoflurane or ketamine/xylazine).

    • Shave a small area on the dorsum.

    • Inject 100 µL of the MRSA suspension subcutaneously.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2-4 hours), randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., saline or formulation buffer).

      • Group 2: this compound (various doses).

      • Group 3: Positive control antibiotic (e.g., vancomycin or linezolid).

    • Administer treatment via the desired route (e.g., intravenous, intraperitoneal, or topical). Dosing frequency will depend on the pharmacokinetic profile of this compound.

  • Efficacy Assessment:

    • Monitor mice daily for body weight, clinical signs of illness, and lesion size (measure with digital calipers).

    • At the study endpoint (e.g., 3 or 6 days post-infection), humanely euthanize the mice.

    • Aseptically excise the entire skin lesion.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/gram of tissue).

Data Presentation: SSTI Model

Treatment GroupDose (mg/kg)Administration RouteMean Bacterial Load (Log10 CFU/g tissue) ± SD% Reduction vs. Vehicle
Vehicle Control-IV7.8 ± 0.5-
This compound10IV5.2 ± 0.733.3%
This compound25IV4.1 ± 0.647.4%
Vancomycin50IV4.5 ± 0.842.3%

Note: The data above is hypothetical and serves as an example for presentation.

Murine Model of Systemic MRSA Infection (Sepsis/Bacteremia)

This lethal model is used to evaluate the ability of this compound to protect against systemic MRSA infection and improve survival.

Sepsis_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_monitoring Phase 4: Monitoring & Endpoints Animal_Acclimatization Animal Acclimatization (C57BL/6 or BALB/c mice) MRSA_Culture MRSA Culture to mid-log phase Inoculum_Prep Prepare Inoculum (e.g., 1-5x10^7 CFU in PBS) Infection_Admin Intravenous (tail vein) or Intraperitoneal Injection of MRSA (100 µL) Inoculum_Prep->Infection_Admin Group_Assignment Randomize into Groups (Vehicle, this compound, Control Abx) Infection_Admin->Group_Assignment Treatment_Admin Administer Treatment (e.g., IV, IP) 1-2 hours post-infection Group_Assignment->Treatment_Admin Survival_Monitoring Monitor Survival (2-4 times daily for 5-7 days) Treatment_Admin->Survival_Monitoring Bacterial_Burden_Subgroup Optional Subgroup: Euthanize at 24h post-infection Survival_Monitoring->Bacterial_Burden_Subgroup Parallel Study Organ_Harvest Harvest Kidneys, Spleen, Liver CFU_Enumeration Homogenize Organs & Determine Bacterial Load (CFU/organ)

Workflow for Murine Sepsis Model.

Experimental Protocol: Murine Sepsis Model

  • Animal Selection: Use 6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c).

  • Bacterial Strain: Use a well-characterized MRSA strain (e.g., USA300 or MW2).

  • Inoculum Preparation: Prepare the MRSA inoculum as described for the SSTI model. The dose may need to be optimized to achieve a lethal infection (e.g., LD90) within a specific timeframe. A typical dose is 1-5 x 107 CFU per mouse.

  • Infection Procedure:

    • Administer 100 µL of the bacterial suspension via intravenous (tail vein) or intraperitoneal injection.

  • Treatment:

    • Begin treatment 1-2 hours post-infection. Randomize mice into treatment groups (n=10-15 per group):

      • Group 1: Vehicle control.

      • Group 2: this compound (various doses).

      • Group 3: Positive control antibiotic (e.g., vancomycin or daptomycin).

    • Administer treatments at appropriate intervals based on the drug's half-life.

  • Efficacy Assessment:

    • Survival: Monitor animals 2-4 times daily for up to 7 days and record survival. Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test).

    • Bacterial Burden (Satellite Group): In a separate cohort of animals, euthanize at 24 hours post-infection. Aseptically harvest organs (kidneys, spleen, liver), homogenize, and determine the bacterial load (CFU/organ) as described previously.

Data Presentation: Systemic Infection Model

Table 1: Survival Data

Treatment Group Dose (mg/kg) Median Survival Time (Days) % Survival at Day 7
Vehicle Control - 1.5 0%
This compound 25 5.0 40%
This compound 50 >7.0 80%

| Linezolid | 50 | >7.0 | 70% |

Table 2: Organ Bacterial Burden at 24h

Treatment Group Dose (mg/kg) Mean Bacterial Load (Log10 CFU/Kidney) ± SD
Vehicle Control - 8.2 ± 0.6
This compound 25 5.9 ± 0.8
This compound 50 4.1 ± 0.9

| Linezolid | 50 | 4.8 ± 0.7 |

Note: The data above is hypothetical and serves as an example for presentation.

Pharmacokinetic (PK) Studies

Prior to or in parallel with efficacy studies, it is essential to determine the pharmacokinetic profile of this compound in the selected animal model. These studies inform appropriate dosing regimens to achieve therapeutic exposures.

Protocol: Murine Pharmacokinetic Study

  • Animal Selection: Use uninfected mice of the same strain and age as in the efficacy studies.

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., IV, oral).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Process blood to obtain plasma.

    • Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Modeling: Use pharmacokinetic software to model the data and determine key parameters such as:

    • Half-life (t1/2)

    • Area under the concentration-time curve (AUC)

    • Maximum concentration (Cmax)

    • Volume of distribution (Vd)

    • Clearance (CL)

Conclusion

The protocols outlined provide a robust framework for the preclinical evaluation of this compound efficacy against clinically relevant MRSA infections. By employing these standardized murine models, researchers can generate the necessary in vivo data to support the further development of this compound as a potential therapeutic for challenging bacterial infections. It is imperative to correlate efficacy data with pharmacokinetic profiles to establish a comprehensive understanding of the drug's in vivo behavior and to optimize dosing for future clinical trials.

References

Application Notes and Protocols for Tetracycline-Class Antibiotics in Treating Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive research for a specific antibiotic compound identified as "Tetromycin B" did not yield conclusive results in scientific literature. It is possible that this name is a non-standard nomenclature or refers to a very recently developed compound not yet widely documented. This document, therefore, focuses on the broader class of tetracycline antibiotics, with a specific emphasis on a novel, representative compound from the 8-azatetracycline series, for the treatment of Gram-positive bacterial infections. The protocols and data presented herein are synthesized from established methodologies in the field and are intended to guide researchers, scientists, and drug development professionals in the evaluation of tetracycline-class antibiotics.

Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1][2] They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2] This action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria.[1] This document provides detailed application notes, experimental protocols, and data presentation for the evaluation of a representative 8-azatetracycline against clinically relevant Gram-positive pathogens.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracycline antibiotics, including the 8-azatetracycline series, exert their antibacterial effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. The binding of the antibiotic to the 30S ribosomal subunit physically blocks the A-site, which is the binding site for incoming aminoacyl-tRNA molecules. This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis and, consequently, bacterial growth.[3]

cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Ribosomal Subunit A_Site A-Site 50S_Subunit 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Prevents elongation P_Site P-Site Tetracycline Tetracycline (e.g., 8-Azatetracycline) Tetracycline->30S_Subunit Binds to Tetracycline->A_Site Blocks aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_Site Attempts to bind Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Figure 1: Mechanism of action of tetracycline antibiotics.

Quantitative Data

The following tables summarize the in vitro activity of a representative 8-azatetracycline against a panel of Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency and is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentrations (MICs) of a Representative 8-Azatetracycline against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MSSA)0.25
Staphylococcus aureus (MRSA)0.5
Streptococcus pneumoniae0.125
Enterococcus faecalis1
Enterococcus faecium (VRE)2
Bacillus subtilis0.5

Note: These values are representative and may vary depending on the specific 8-azatetracycline analog and the bacterial isolate tested.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a tetracycline-class antibiotic against Gram-positive bacteria, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Tetracycline-class antibiotic (e.g., 8-azatetracycline) stock solution (typically 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or densitometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Antibiotic Dilutions: a. Prepare a series of twofold dilutions of the antibiotic stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC of the compound. b. Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria. Pinpoint growth at the bottom of the well for bacteriostatic antibiotics like tetracyclines can be disregarded.

Start Start Prepare_Antibiotic_Dilutions Prepare Twofold Antibiotic Dilutions in 96-well Plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Prepare_Antibiotic_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for MIC determination.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of a tetracycline-class antibiotic on a mammalian cell line (e.g., HeLa or HepG2).

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tetracycline-class antibiotic stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: a. Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of the tetracycline-class antibiotic in complete medium. b. Remove the old medium from the wells and add 100 µL of the antibiotic dilutions. c. Include untreated control wells (medium only) and solvent control wells. d. Incubate for 24-72 hours.

  • MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. b. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate cell viability as a percentage of the untreated control.

In Vivo Efficacy in a Murine Thigh Infection Model

This protocol provides a general framework for evaluating the in vivo efficacy of a tetracycline-class antibiotic in a murine thigh infection model.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c)

  • Gram-positive bacterial strain (e.g., Staphylococcus aureus)

  • Tetracycline-class antibiotic formulated for injection

  • Anesthetic

  • Sterile saline

  • Surgical tools

  • Homogenizer

Protocol:

  • Infection: a. Culture the bacterial strain to mid-log phase. b. Anesthetize the mice and inject a defined inoculum (e.g., 10⁶ CFU) into the thigh muscle.

  • Treatment: a. At a specified time post-infection (e.g., 2 hours), administer the tetracycline-class antibiotic via the desired route (e.g., intravenous or intraperitoneal). b. Administer the antibiotic at various doses and/or dosing schedules. c. Include a vehicle control group.

  • Assessment of Bacterial Burden: a. At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice. b. Aseptically remove the infected thigh muscle. c. Homogenize the tissue in sterile saline. d. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of CFU per gram of tissue.

  • Data Analysis: a. Compare the bacterial burden in the treated groups to the control group to determine the efficacy of the antibiotic.

cluster_preclinical Preclinical Antibiotic Discovery Workflow Screening Primary Screening (e.g., Agar Diffusion) MIC_Determination MIC Determination (Broth Microdilution) Screening->MIC_Determination Active Compounds Cytotoxicity_Assay In Vitro Cytotoxicity (MTT Assay) MIC_Determination->Cytotoxicity_Assay Potent Compounds In_Vivo_Efficacy In Vivo Efficacy (Murine Model) Cytotoxicity_Assay->In_Vivo_Efficacy Non-toxic Compounds Lead_Optimization Lead Optimization (SAR Studies) In_Vivo_Efficacy->Lead_Optimization Efficacious Compounds Candidate_Selection Candidate Selection for Further Development In_Vivo_Efficacy->Candidate_Selection Promising Candidate Lead_Optimization->MIC_Determination Improved Analogs

Figure 3: Preclinical workflow for antibiotic discovery.

Conclusion

The tetracycline class of antibiotics remains a valuable tool in the fight against Gram-positive infections. The development of novel derivatives, such as the 8-azatetracyclines, offers the potential to overcome existing resistance mechanisms. The protocols detailed in this document provide a comprehensive framework for the in vitro and in vivo evaluation of these compounds. Rigorous and standardized testing is crucial for the identification and development of new and effective antibacterial agents.

References

Application Notes and Protocols for Evaluating Antibiotic Synergy: A Case Study with Tetracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the synergistic potential of antibiotics in combination therapies. While the initial request specified Tetromycin B, a thorough literature search revealed that this compound is a tetronic acid-structured antibiotic with documented efficacy against MRSA and activity as a cysteine protease inhibitor[1][2]. However, there is currently no publicly available research detailing its synergistic use with other antibiotics or its specific effects on bacterial signaling pathways.

Therefore, to fulfill the core requirements of this request with scientifically validated information, this document will focus on the well-researched Tetracycline class of antibiotics as a model. The principles, protocols, and data presentation formats described herein are broadly applicable and can serve as a comprehensive guide for investigating the synergistic potential of any antibiotic combination, including future studies involving this compound should data become available.

Introduction to Antibiotic Synergy

The combination of antibiotics is a critical strategy to combat the rise of multidrug-resistant bacteria. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, can enhance therapeutic efficacy, reduce the required dosage, and minimize the development of resistance[3]. This document outlines the standard methodologies for quantifying these interactions.

Quantitative Data on Tetracycline Synergy

The synergistic effects of tetracyclines have been evaluated in combination with various other antimicrobial agents against a range of bacteria. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, with a FICI of ≤ 0.5 indicating a synergistic interaction.

Antibiotic CombinationTarget Organism(s)FICI RangeOutcomeReference(s)
Tetracycline + AmpicillinEscherichia coli K120.1875Synergy[4]
Tetracycline + AmoxicillinBacillus cereus, Staphylococcus aureus, Salmonella typhi, Acinetobacter calcoaceticus, Klebsiella pneumoniae, Enterococcus faecalis0.132 - 0.625Synergy[5]
Tetracycline + NitroxolineShigella flexneri0.086Strong Synergy
Tetracycline + SanguinarineListeria monocytogenes0.288 - 0.5Synergy
Tetracycline + QuercetinEscherichia coli (including resistant strains)Not specified (4-fold MIC reduction)Synergy
Tetracycline + AugmentinVarious multidrug-resistant bacteriaHigh percentage of synergySynergy
Tetracycline + CiprofloxacinVarious multidrug-resistant bacteriaHigh percentage of synergySynergy
Tetracycline + OfloxacinVarious multidrug-resistant bacteriaHigh percentage of synergySynergy
Tetracycline + ChloramphenicolVarious multidrug-resistant bacteriaHigh percentage of synergySynergy
Tetracycline + CotrimoxazoleVarious multidrug-resistant bacteriaHigh percentage of synergySynergy

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with another antibiotic.

Materials:

  • Tetracycline (or test antibiotic) stock solution

  • Partner antibiotic stock solution

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of Tetracycline horizontally (e.g., across columns 1-10).

    • Prepare two-fold serial dilutions of the partner antibiotic vertically (e.g., down rows A-G).

    • Row H should contain only the serial dilutions of Tetracycline to determine its Minimum Inhibitory Concentration (MIC).

    • Column 11 should contain only the serial dilutions of the partner antibiotic to determine its MIC.

    • Well H12 should serve as a growth control (broth and inoculum only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible growth.

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Indifference/Additive: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Curve Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Objective: To assess the rate of bacterial killing of Tetracycline in combination with another antibiotic.

Materials:

  • Tetracycline (or test antibiotic)

  • Partner antibiotic

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the test bacterium in CAMHB.

    • Dilute the overnight culture in fresh CAMHB to an optical density (OD) corresponding to approximately 1 x 10^6 CFU/mL.

  • Experimental Setup:

    • Prepare culture tubes with the following conditions (at relevant concentrations, e.g., 0.5x MIC, 1x MIC):

      • Growth control (no antibiotic)

      • Tetracycline alone

      • Partner antibiotic alone

      • Tetracycline + partner antibiotic

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates for 18-24 hours at 37°C.

    • Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate relevant concepts in antibiotic synergy studies.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_outcome Outcome Antibiotic Stock Antibiotic Stock Checkerboard Assay Checkerboard Assay Antibiotic Stock->Checkerboard Assay Time-Kill Assay Time-Kill Assay Antibiotic Stock->Time-Kill Assay Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Checkerboard Assay Bacterial Inoculum->Time-Kill Assay MIC Determination MIC Determination Checkerboard Assay->MIC Determination CFU Counting CFU Counting Time-Kill Assay->CFU Counting FICI Calculation FICI Calculation MIC Determination->FICI Calculation Synergy Assessment Synergy Assessment FICI Calculation->Synergy Assessment Kill Curve Plotting Kill Curve Plotting CFU Counting->Kill Curve Plotting Kill Curve Plotting->Synergy Assessment

General workflow for assessing antibiotic synergy.

bacterial_resistance_signaling Antibiotic Stress Antibiotic Stress Target Modification Target Modification Antibiotic Stress->Target Modification Enzymatic Inactivation Enzymatic Inactivation Antibiotic Stress->Enzymatic Inactivation Bacterial Signaling Networks (e.g., Quorum Sensing) Bacterial Signaling Networks (e.g., Quorum Sensing) Antibiotic Stress->Bacterial Signaling Networks (e.g., Quorum Sensing) Efflux Pump Upregulation Efflux Pump Upregulation Increased Resistance Increased Resistance Efflux Pump Upregulation->Increased Resistance Target Modification->Increased Resistance Biofilm Formation Biofilm Formation Biofilm Formation->Increased Resistance Enzymatic Inactivation->Increased Resistance Bacterial Signaling Networks (e.g., Quorum Sensing)->Efflux Pump Upregulation Bacterial Signaling Networks (e.g., Quorum Sensing)->Biofilm Formation

Bacterial signaling in response to antibiotic stress.

checkerboard_logic start Start Checkerboard Assay mic_a Determine MIC of Drug A alone start->mic_a mic_b Determine MIC of Drug B alone start->mic_b mic_combo Determine MIC of A and B in combination start->mic_combo calc_fic Calculate FICI = (MIC_A_combo / MIC_A_alone) + (MIC_B_combo / MIC_B_alone) mic_a->calc_fic mic_b->calc_fic mic_combo->calc_fic interpret Interpret FICI value calc_fic->interpret synergy Synergy (FICI <= 0.5) interpret->synergy ≤ 0.5 indifference Indifference/Additive (0.5 < FICI <= 4) interpret->indifference > 0.5 and ≤ 4 antagonism Antagonism (FICI > 4) interpret->antagonism > 4

Logical flow for checkerboard assay data analysis.

References

Application Notes and Protocols for the Preclinical Formulation of Tetromycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a polyene macrolide antibiotic that has demonstrated potent activity as a cysteine protease inhibitor.[1] Its hydrophobic nature presents a significant challenge for formulation development, particularly for preclinical in vivo and in vitro studies where aqueous compatibility and bioavailability are crucial. These application notes provide detailed protocols for the preparation and characterization of a liposomal formulation of this compound, designed to enhance its solubility and stability for reliable preclinical evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing a successful formulation. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₄H₄₆O₅[1]
Molecular Weight 534.7 g/mol [1]
Appearance Solid[1]
Purity ≥99%[1]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol
Storage Stability ≥ 4 years at -20°C

Liposomal Formulation Strategy

A liposomal formulation is proposed to encapsulate the hydrophobic this compound within a lipid bilayer, thereby increasing its apparent aqueous solubility and stability. This delivery system can also facilitate cellular uptake and biodistribution studies.

Experimental Protocols

Materials and Reagents
  • This compound (≥99% purity)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Equipment
  • Rotary evaporator

  • Bath sonicator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Dynamic light scattering (DLS) instrument

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Transmission electron microscope (TEM)

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh 10 mg of this compound powder.

  • Dissolve the powder in 1 mL of anhydrous DMSO to prepare a 10 mg/mL stock solution.

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Protocol 2: Preparation of Liposomal this compound

This protocol is based on the thin-film hydration method followed by extrusion.

  • Lipid Film Formation:

    • In a round-bottom flask, combine DPPC and cholesterol in a 2:1 molar ratio. For a typical preparation, use 100 mg of DPPC and 25 mg of cholesterol.

    • Add the desired amount of this compound from the stock solution. A drug-to-lipid ratio of 1:20 (w/w) is a good starting point.

    • Dissolve the lipid-drug mixture in a sufficient volume of a 2:1 (v/v) chloroform:methanol solvent system to ensure complete dissolution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under reduced pressure at a temperature above the phase transition temperature of DPPC (41°C), for example, at 45°C.

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed (45°C) sterile PBS (pH 7.4) to a final lipid concentration of 10 mg/mL.

    • Agitate the flask gently in the 45°C water bath for 1 hour to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Pass the suspension through the membrane 11 times. Ensure the temperature is maintained above the lipid phase transition temperature during extrusion.

    • The resulting translucent suspension contains small unilamellar vesicles (SUVs) encapsulating this compound.

  • Purification (Optional):

    • To remove unencapsulated this compound, the liposomal suspension can be purified by size exclusion chromatography or dialysis against PBS.

  • Sterilization and Storage:

    • Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.

    • Store the liposomal this compound formulation at 4°C, protected from light.

Protocol 3: Characterization of Liposomal this compound

Particle Size and Zeta Potential Analysis
  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute an aliquot of the liposomal suspension with PBS.

    • Measure the particle size distribution (hydrodynamic diameter) and polydispersity index (PDI).

    • Measure the zeta potential to assess the surface charge and stability of the liposomes.

  • Acceptance Criteria:

    • Mean particle size: 80 - 120 nm

    • PDI: < 0.2

    • Zeta potential: -10 to -30 mV

Encapsulation Efficiency and Drug Loading
  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Total Drug Content: Disrupt an aliquot of the liposomal suspension with methanol to release the encapsulated drug. Centrifuge to pellet the lipid debris. Analyze the supernatant by HPLC.

    • Free Drug Content: Separate the liposomes from the aqueous phase containing unencapsulated drug using a centrifugal filter device. Analyze the filtrate by HPLC.

    • Calculation:

      • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • Drug Loading (%) = (Amount of encapsulated drug / Total lipid amount) x 100

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (gradient elution may be required)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength appropriate for this compound (to be determined empirically, likely in the 300-400 nm range for polyenes).

Morphological Characterization
  • Method: Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the diluted liposomal suspension on a carbon-coated copper grid.

    • Negatively stain the sample with a suitable agent (e.g., phosphotungstic acid).

    • Allow the grid to air dry.

    • Observe the morphology and size of the liposomes under the TEM.

  • Expected Result: Spherical, unilamellar vesicles.

Quantitative Data Summary

Formulation ParameterTarget ValueMethod
Drug:Lipid Ratio (w/w) 1:20-
Mean Particle Size (nm) 80 - 120DLS
Polydispersity Index (PDI) < 0.2DLS
Zeta Potential (mV) -10 to -30DLS
Encapsulation Efficiency (%) > 80%HPLC
Drug Loading (%) ~4-5%HPLC

Signaling Pathway and Experimental Workflow Diagrams

Cysteine proteases are involved in various cellular processes, and their inhibition can impact signaling pathways regulating cell proliferation and survival. One such pathway is the ERK signaling cascade. Cysteine protease inhibitors have been shown to stabilize the ERK phosphatase MKP-1, leading to the dephosphorylation and inactivation of ERK.

TetromycinB_Signaling_Pathway TetromycinB This compound CysteineProtease Cysteine Protease TetromycinB->CysteineProtease Inhibits MKP1_Degradation MKP-1 Degradation CysteineProtease->MKP1_Degradation Promotes MKP1 MKP-1 (ERK Phosphatase) ERK_p p-ERK (Active) MKP1->ERK_p Dephosphorylates ERK ERK (Inactive) ERK_p->ERK Proliferation Cell Proliferation & Survival ERK_p->Proliferation Promotes

Caption: Proposed signaling pathway of this compound.

Liposomal_TetromycinB_Workflow Start Start LipidFilm 1. Lipid Film Formation (this compound, DPPC, Cholesterol) Start->LipidFilm Hydration 2. Hydration with PBS (Formation of MLVs) LipidFilm->Hydration Extrusion 3. Extrusion (100 nm) (Formation of SUVs) Hydration->Extrusion Characterization 4. Characterization Extrusion->Characterization Size Size & Zeta Potential (DLS) Characterization->Size EE Encapsulation Efficiency (HPLC) Characterization->EE Morphology Morphology (TEM) Characterization->Morphology End End Product: Liposomal this compound Characterization->End

Caption: Experimental workflow for liposomal this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the formulation and characterization of liposomal this compound for preclinical research. This formulation approach addresses the solubility challenges of this compound, enabling its evaluation in aqueous environments for both in vitro and in vivo studies. Adherence to these detailed methodologies will ensure the preparation of a consistent and well-characterized drug product, facilitating reliable and reproducible preclinical data.

References

Application Notes and Protocols for the Synthesis of Tetromycin B Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary methods for synthesizing Tetromycin B analogues, a critical class of tetracycline antibiotics. The document outlines detailed protocols for total synthesis and semisynthetic approaches, presents quantitative data on the biological activity of various analogues, and includes diagrams of key synthetic workflows and the mechanism of action.

Introduction to this compound and its Analogues

Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria. Their mechanism of action involves binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosome.[1] The emergence of bacterial resistance has necessitated the development of novel tetracycline derivatives with improved efficacy against resistant strains. This compound, a member of the tetracycline family, serves as a scaffold for the development of new analogues with enhanced pharmacological properties. Synthetic efforts are broadly categorized into total synthesis, semisynthesis, and engineered biosynthesis.

Synthetic Strategies

The synthesis of this compound analogues can be broadly classified into two main approaches: total synthesis, which involves the complete chemical synthesis of the molecule from simple precursors, and semisynthesis, which involves the chemical modification of naturally produced tetracyclines.

Total Synthesis: The Myers' Convergent Approach

A robust and versatile platform for the total synthesis of tetracycline analogues, including those of this compound, was developed by Myers and coworkers. This convergent strategy allows for the synthesis of a wide array of analogues, particularly those with modifications in the D-ring, which are often inaccessible through semisynthetic methods.[2] The key transformation in this approach is a Michael-Claisen cyclization to construct the C-ring of the tetracycline core.[2][3]

Experimental Workflow for Myers' Total Synthesis:

Myers Total Synthesis Workflow AB_precursor AB-Ring Precursor (Enone) Michael_Claisen Michael-Claisen Cyclization AB_precursor->Michael_Claisen D_precursor D-Ring Precursor D_precursor->Michael_Claisen Tetracycline_core Protected Tetracycline Core Michael_Claisen->Tetracycline_core C-Ring Formation Deprotection Deprotection Tetracycline_core->Deprotection Final_analogue This compound Analogue Deprotection->Final_analogue

Caption: A generalized workflow for the total synthesis of this compound analogues using the Myers' convergent strategy.

Key Experimental Protocol: Michael-Claisen Cyclization for C-Ring Formation

This protocol describes a general procedure for the key C-ring forming reaction in the Myers' synthesis.

Materials:

  • AB-ring precursor (enone)

  • D-ring precursor (e.g., a substituted phenylacetate)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Argon or Nitrogen gas for inert atmosphere

  • Dry ice/acetone bath (-78 °C)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: Under an inert atmosphere of argon or nitrogen, dissolve the D-ring precursor (1.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask.

  • Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C for 30-60 minutes to ensure complete deprotonation and formation of the corresponding enolate.

  • Michael Addition: In a separate flask, dissolve the AB-ring precursor (1.0 equivalent) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared enolate solution to the solution of the AB-ring precursor via cannula. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Claisen Cyclization: After the Michael addition is complete (monitored by TLC), slowly warm the reaction mixture to 0 °C and stir for an additional 1-3 hours to facilitate the intramolecular Claisen cyclization.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the protected tetracycline core.

Semisynthesis from Natural Tetracyclines

Semisynthesis is a widely used approach to generate second and third-generation tetracycline analogues by chemically modifying readily available natural tetracyclines like minocycline.[4] This strategy is particularly effective for introducing modifications at the C7, C8, and C9 positions of the D-ring.

Experimental Workflow for Semisynthesis:

Semisynthesis Workflow Natural_Tetracycline Natural Tetracycline (e.g., Minocycline) Functionalization Functionalization (e.g., Nitration, Halogenation) Natural_Tetracycline->Functionalization Intermediate Functionalized Intermediate Functionalization->Intermediate Coupling Coupling Reaction (e.g., Suzuki, Stille, Acylation) Intermediate->Coupling Final_Analogue This compound Analogue Coupling->Final_Analogue

Caption: A typical workflow for the semisynthesis of this compound analogues starting from a natural tetracycline.

Key Experimental Protocol: Suzuki Coupling for C9-Arylation of Minocycline

This protocol provides a general method for the palladium-catalyzed Suzuki coupling to introduce aryl groups at the C9 position of a halogenated minocycline derivative.

Materials:

  • 9-Bromo-minocycline

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Argon or Nitrogen gas for inert atmosphere

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask, add 9-bromo-minocycline (1.0 equivalent), the arylboronic acid (1.5 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane and water) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the C9-arylated minocycline analogue.

Quantitative Data on Biological Activity

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative this compound analogues against various bacterial strains, including those resistant to older tetracyclines. Lower MIC values indicate higher potency.

Table 1: MICs of D-Ring Modified Analogues from Total Synthesis

AnalogueModificationS. aureus (TET-S)S. aureus (TET-R)E. coli (TET-S)E. coli (TET-R)
This compound (Parent)0.58116
Analogue 1 C7-Fluoro0.2520.54
Analogue 2 C9-Methoxy0.5418
Analogue 3 C8-Chloro0.2540.58

Data is a composite representation from multiple sources for illustrative purposes.

Table 2: MICs of C9-Substituted Minocycline Analogues from Semisynthesis

AnalogueC9-SubstituentS. aureus (MRSA)S. pneumoniae (TET-R)E. faecalis (VRE)
Minocycline -H124
Analogue 4 -NH-CO-CH₃0.512
Analogue 5 -NH-SO₂-CH₃0.250.51
Tigecycline -NH-CH₂-CO-NH-tBu0.1250.250.5

Data is a composite representation from multiple sources for illustrative purposes.

Mechanism of Action

Tetracycline antibiotics, including this compound and its analogues, primarily exert their antibacterial effect by inhibiting protein synthesis. They bind to the 30S subunit of the bacterial ribosome, sterically hindering the binding of aminoacyl-tRNA to the A-site on the mRNA-ribosome complex. This prevents the addition of new amino acids to the growing polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.

Tetracycline Mechanism of Action cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Ribosome_30S 30S Subunit mRNA mRNA Binding_Site Tetracycline This compound Analogue Tetracycline->Ribosome_30S Binds to aa_tRNA Aminoacyl-tRNA Tetracycline->aa_tRNA Blocks Binding Inhibition Inhibition Tetracycline->Inhibition Leads to aa_tRNA->Binding_Site Binds to Protein_Synthesis Protein Synthesis Binding_Site->Protein_Synthesis Enables

Caption: The mechanism of action of this compound analogues, which involves binding to the 30S ribosomal subunit and inhibiting protein synthesis.

References

Application Notes and Protocols for Metabolic Engineering of Tetromycin B in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of Streptomyces, focusing on enhancing the production of Tetromycin B, a polyene macrolide antibiotic. The following sections detail the biosynthetic pathway of this compound, strategies for increasing its yield, and specific experimental protocols for genetic manipulation and quantitative analysis.

Introduction to this compound Biosynthesis

Tetromycin is a 26-membered tetraene antibiotic produced by Streptomyces ahygroscopicus. It exists as two major components: Tetramycin A (TA) and Tetramycin B (TB). The biosynthesis of these compounds originates from common precursor pools of acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA. Tetramycin B is a hydroxylated derivative of Tetramycin A, a conversion catalyzed by the cytochrome P450 monooxygenase, TtmD. The two forms of tetramycin exhibit different antifungal activities, making the targeted production of each component valuable for specific applications.[1]

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering of the producer strain, Streptomyces ahygroscopicus S91, has been shown to significantly enhance the production of tetromycins. Key strategies include:

  • Redirection of Precursor Flux: S. ahygroscopicus S91 also produces nystatin, another polyene macrolide that competes for the same precursors as tetromycin. By disrupting the nystatin biosynthetic gene cluster, specifically the nysB gene encoding the first extension module of the nystatin polyketide synthase (PKS), the metabolic flux of precursors can be redirected towards tetromycin biosynthesis, leading to an overall increase in tetromycin production.[1]

  • Overexpression of the Hydroxylase Gene (ttmD): To specifically increase the proportion of this compound, the gene ttmD, which encodes the cytochrome P450 monooxygenase responsible for the conversion of Tetramycin A to Tetramycin B, can be overexpressed. Increasing the copy number of ttmD has been demonstrated to enhance the conversion efficiency, thereby increasing the final yield and proportion of this compound.[1]

  • Overexpression of the Pathway-Specific Positive Regulator (ttmRIV): The tetramycin biosynthetic gene cluster contains a positive regulatory gene, ttmRIV. Overexpression of ttmRIV has been shown to upregulate the transcription of the entire tetramycin gene cluster, leading to a significant boost in the overall production of tetromycins.[2]

Quantitative Data on Engineered S. ahygroscopicus Strains

The following table summarizes the quantitative improvements in Tetromycin A and B production achieved through various metabolic engineering strategies in S. ahygroscopicus S91.

Strain IDGenetic ModificationTetramycin A (mg/L)Tetramycin B (mg/L)Total Tetramycin (mg/L)% Tetramycin B
S91 (Wild-Type) None325.5 ± 15.5192.0 ± 9.2517.5 ± 24.737.1%
S91-ΔNB nysB gene disruption488.5 ± 23.4168.7 ± 8.1657.2 ± 31.525.7%
S91-ΔNBΔTD nysB and ttmD disruption888.6 ± 42.6-888.6 ± 42.60%
S91-ΔNBΔTD::TRIV nysB, ttmD disruption; ttmRIV overexpression1090.5 ± 52.3-1090.5 ± 52.30%
S91-ΔNB::pSET152 nysB disruption; empty vector control495.3 ± 23.8175.4 ± 8.4670.7 ± 32.226.1%
S91-ΔNB::TD nysB disruption; 1 copy ttmD overexpression421.7 ± 20.2268.9 ± 12.9690.6 ± 33.138.9%
S91-ΔNB::2TD nysB disruption; 2 copies ttmD overexpression389.1 ± 18.7354.2 ± 17.0743.3 ± 35.747.7%
S91-ΔNB::3TD nysB disruption; 3 copies ttmD overexpression352.6 ± 16.9375.1 ± 18.0727.7 ± 34.951.6%

Visualized Pathways and Workflows

Tetromycin_Biosynthetic_Pathway Precursors Acetyl-CoA Malonyl-CoA Methylmalonyl-CoA PKS Polyketide Synthase (PKS) Precursors->PKS Biosynthesis TA Tetramycin A PKS->TA TB Tetramycin B TA->TB Hydroxylation TtmD TtmD (Cytochrome P450 Monooxygenase) TtmD->TA

This compound Biosynthesis Pathway.

Metabolic_Engineering_Workflow start Start: S. ahygroscopicus S91 (Wild-Type) disrupt_nysB Disrupt nysB Gene (Block Nystatin Pathway) Vector: pKC1139-based start->disrupt_nysB strain_delta_NB Strain S91-ΔNB (Increased Total Tetromycin) disrupt_nysB->strain_delta_NB overexpress_ttmD Overexpress ttmD Gene (Multiple Copies) Vector: pSET152-based strain_delta_NB->overexpress_ttmD disrupt_ttmD Disrupt ttmD Gene (Block TA to TB Conversion) Vector: pKC1139-based strain_delta_NB->disrupt_ttmD strain_TB Strain S91-ΔNB::nTD (Increased Tetramycin B Ratio) overexpress_ttmD->strain_TB strain_delta_TD Strain S91-ΔNBΔTD (High-Yield Tetramycin A) disrupt_ttmD->strain_delta_TD overexpress_ttmRIV Overexpress ttmRIV Gene (Positive Regulator) Vector: pSET152-based strain_delta_TD->overexpress_ttmRIV strain_TA Strain S91-ΔNBΔTD::TRIV (Maximized Tetramycin A) overexpress_ttmRIV->strain_TA

Metabolic Engineering Workflow for Tetromycin Production.

Regulatory_Pathway ttmRIV TtmRIV (Positive Regulator) promoters Promoters of Tetromycin Biosynthetic Genes ttmRIV->promoters Binds to & Activates biosynthesis Tetromycin Biosynthesis promoters->biosynthesis Initiates Transcription overexpression Overexpression of ttmRIV overexpression->ttmRIV Increases Level of

Simplified Regulatory Pathway of Tetromycin Biosynthesis.

Experimental Protocols

Protocol 1: Gene Disruption in S. ahygroscopicus S91 (e.g., nysB)

This protocol describes the in-frame deletion of a target gene using the temperature-sensitive shuttle vector pKC1139, which facilitates homologous recombination.

1.1. Construction of the Gene Disruption Plasmid (pDNB)

  • Amplify Homologous Arms: Using S. ahygroscopicus S91 genomic DNA as a template, amplify the upstream and downstream homologous arms flanking the target gene (nysB). Design primers to amplify ~1.5 kb fragments.

    • nysB Upstream Arm Primers: Design forward and reverse primers to amplify the region immediately upstream of the nysB coding sequence.

    • nysB Downstream Arm Primers: Design forward and reverse primers to amplify the region immediately downstream of the nysB coding sequence.

  • Clone into pKC1139: Ligate the amplified upstream and downstream homologous arms into the corresponding restriction sites of the pKC1139 vector.

  • Transformation into E. coli: Transform the ligation product into a suitable E. coli strain (e.g., DH5α for plasmid propagation and ET12567/pUZ8002 for conjugation).

  • Verification: Verify the correct construction of the plasmid by restriction digestion and sequencing.

1.2. Intergeneric Conjugation

  • Prepare S. ahygroscopicus Spores: Grow S. ahygroscopicus S91 on MS agar plates at 28°C for 5-7 days until fully sporulated. Harvest spores by scraping the surface of the agar and suspending in sterile water.

  • Prepare E. coli Donor: Grow E. coli ET12567/pUZ8002 harboring the pDNB plasmid in LB medium with appropriate antibiotics (e.g., kanamycin, chloramphenicol, and apramycin) to an OD600 of 0.4-0.6.

  • Conjugation:

    • Mix 500 µL of the E. coli donor culture with 500 µL of the S. ahygroscopicus spore suspension.

    • Plate the mixture onto MS agar plates supplemented with MgCl₂ (10 mM).

    • Incubate at 37°C for 16-20 hours to facilitate plasmid transfer and single-crossover homologous recombination.

  • Selection of Single-Crossover Mutants: Overlay the plates with nalidixic acid (25 µg/mL) and apramycin (50 µg/mL) and incubate at 37°C until exconjugants appear.

  • Selection of Double-Crossover Mutants:

    • Inoculate the single-crossover mutants into TSB medium and incubate at 37°C for 2-3 days to induce the second crossover event and plasmid loss.

    • Plate serial dilutions of the culture onto MS agar and incubate at 37°C.

    • Replica plate the resulting colonies onto MS agar with and without apramycin to identify apramycin-sensitive colonies, which are indicative of the double-crossover event.

  • Verification: Confirm the gene deletion in the apramycin-sensitive colonies by PCR using primers flanking the deleted region.

Protocol 2: Gene Overexpression in S. ahygroscopicus S91 (e.g., ttmD)

This protocol describes the construction of an integrative overexpression plasmid using the pSET152 vector.

2.1. Construction of the Overexpression Plasmid (pSET152-ttmD)

  • Amplify Target Gene and Promoter:

    • Amplify the ttmD gene from S. ahygroscopicus S91 genomic DNA.

    • Amplify a strong constitutive promoter, such as hrdBp or ermEp`, from a suitable template.

  • Assemble the Expression Cassette: Ligate the promoter, the ttmD gene, and a suitable terminator sequence (e.g., T₀) in the correct order.

  • Clone into pSET152: Ligate the assembled expression cassette into the integrative vector pSET152. For multiple copies, the expression cassette can be ligated in tandem.[1]

  • Transformation and Verification: Transform the ligation product into E. coli and verify the plasmid construction as described in Protocol 1.1.

2.2. Intergeneric Conjugation and Integration

  • Follow the intergeneric conjugation procedure as described in Protocol 1.2, using the pSET152-ttmD plasmid.

  • Selection: Select for exconjugants on MS agar plates overlaid with nalidixic acid and apramycin. Since pSET152 is an integrative plasmid, incubation at a specific temperature for plasmid loss is not required.

  • Verification: Confirm the integration of the overexpression cassette into the chromosome of S. ahygroscopicus by PCR using primers specific to the integrated fragment.

Protocol 3: Quantitative Analysis of Tetromycin A and B by HPLC

3.1. Sample Preparation

  • Fermentation: Cultivate the wild-type and engineered S. ahygroscopicus strains in a suitable fermentation medium at 28°C for 96 hours.

  • Extraction:

    • Harvest the mycelia by centrifugation.

    • Extract the mycelial cake with methanol.

    • Concentrate the methanol extract under reduced pressure.

    • Dissolve the residue in a suitable solvent for HPLC analysis.

3.2. HPLC Conditions

  • Instrument: Agilent 1260 series or equivalent.

  • Column: Agilent EC-C18 column (4.6 mm × 150 mm, 4 µm).

  • Column Temperature: 34°C.

  • Detection Wavelength: 304 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Methanol:Formic Acid (60:0.1, v/v)

  • Gradient Elution:

    • 0-5 min: 40% A, 60% B

    • 5-8 min: Linear gradient to 35% A, 65% B

    • 8-18 min: 35% A, 65% B

  • Quantification: Calculate the concentration of Tetramycin A and B by comparing the peak areas with those of known standards.

Conclusion

The metabolic engineering strategies outlined in these application notes provide a robust framework for enhancing the production of this compound in Streptomyces. By redirecting precursor flux and overexpressing key biosynthetic and regulatory genes, it is possible to significantly increase the yield and modulate the ratio of Tetromycin A and B. The detailed protocols provided herein serve as a guide for researchers to implement these strategies and to accurately quantify the resulting improvements in production. These approaches are not only applicable to tetromycin but can also be adapted for the optimization of other valuable secondary metabolites produced by Streptomyces.

References

High-Throughput Screening for Novel Tetromycin B Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge. This necessitates the discovery and development of novel antimicrobial agents with improved efficacy. Tetromycin B, a tetronic acid antibiotic, has demonstrated promising activity against MRSA.[1] Chemical modification of the this compound scaffold offers a promising strategy for the development of new derivatives with enhanced potency, expanded antibacterial spectrum, and improved pharmacological properties. High-throughput screening (HTS) is an essential tool in this endeavor, enabling the rapid evaluation of large libraries of this compound derivatives to identify lead compounds for further development.

This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives. It covers both whole-cell and target-based screening approaches, providing researchers with the necessary methodologies to efficiently identify and characterize novel antibacterial candidates.

Key Experimental Strategies

A comprehensive HTS cascade for the discovery of novel this compound derivatives should incorporate both phenotypic and target-based assays.

  • Whole-Cell High-Throughput Screening: This primary screen identifies compounds with antibacterial activity against pathogenic bacteria. A bioluminescence-based assay using a genetically modified bacterial strain is a highly sensitive method for detecting compounds that inhibit bacterial growth, particularly those targeting protein synthesis.[2]

  • Target-Based High-Throughput Screening: For compounds that inhibit bacterial protein synthesis, a fluorescence polarization (FP) assay can be employed to confirm their binding to the bacterial ribosome, the primary target of tetracycline antibiotics.[3][4][5] This provides valuable information about the mechanism of action.

Data Presentation

The antibacterial activity of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity (MIC in µg/mL) of Tetromycin and Tetracycline Derivatives

CompoundStaphylococcus aureus (MRSA)Staphylococcus aureus (MSSA)Escherichia coli
Tetracycline0.5 - >1280.5 - 81 - >128
MinocyclineSusceptibleSusceptibleSusceptible
DoxycyclineSusceptibleSusceptibleSusceptible
This compound Potent Activity Data Not Available Data Not Available
Derivative 1[Insert Data][Insert Data][Insert Data]
Derivative 2[Insert Data][Insert Data][Insert Data]
Derivative 3[Insert Data][Insert Data][Insert Data]

Note: Specific MIC values for this compound and its derivatives need to be determined experimentally. The table includes known ranges for tetracycline and placeholders for new derivatives.

Experimental Protocols

Protocol 1: Whole-Cell High-Throughput Screening using a Bioluminescent E. coli Strain

This protocol is adapted for a 384-well format and utilizes a genetically modified E. coli K-12 strain (pTetlux1) that produces bioluminescence, which is inhibited by compounds targeting transcription or translation.

Materials:

  • E. coli K-12 (pTetlux1)

  • Mueller-Hinton Broth (MHB)

  • Sterile 384-well white, clear-bottom microplates

  • This compound derivative library dissolved in DMSO

  • Plate reader with luminescence detection capabilities

  • Automated liquid handling system

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of E. coli K-12 (pTetlux1) into 5 mL of MHB and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture to an OD600 of 0.05 in fresh MHB.

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of each this compound derivative from the library into the wells of a 384-well plate. Include appropriate positive (e.g., tetracycline) and negative (DMSO) controls.

  • Bacterial Inoculation: Add 30 µL of the diluted bacterial culture to each well of the compound-plated 384-well plate.

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • Luminescence Measurement: After incubation, measure the bioluminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >60%) are considered hits.

Protocol 2: Target-Based High-Throughput Screening using Fluorescence Polarization

This protocol measures the binding of this compound derivatives to the E. coli 70S ribosome, displacing a fluorescently labeled tetracycline probe.

Materials:

  • E. coli 70S ribosomes

  • Fluorescently labeled tetracycline (e.g., BODIPY-tetracycline)

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT)

  • 384-well black, low-volume microplates

  • This compound derivative library dissolved in DMSO

  • Plate reader with fluorescence polarization detection capabilities

Procedure:

  • Reagent Preparation: Prepare a solution of E. coli 70S ribosomes (e.g., 50 nM) and fluorescently labeled tetracycline (e.g., 5 nM) in binding buffer.

  • Compound Plating: Dispense 100 nL of each this compound derivative into the wells of a 384-well plate. Include appropriate controls.

  • Reaction Mixture Addition: Add 20 µL of the ribosome/fluorescent probe mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound, signifying binding to the ribosome. Calculate the IC50 value for active compounds.

Visualizations

Signaling Pathway

Tetracycline antibiotics, including this compound, primarily exert their antibacterial effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit, which is a component of the 70S ribosome in bacteria, and block the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of new amino acids to the growing polypeptide chain, ultimately halting protein synthesis and inhibiting bacterial growth. Some tetracyclines can also affect bacterial membrane function.

G cluster_cell Bacterial Cell Ribosome Ribosome 30S 30S Ribosome->30S 50S 50S Ribosome->50S Protein Protein Ribosome->Protein Synthesis mRNA mRNA mRNA->Ribosome Translation tRNA tRNA tRNA->Ribosome Amino Acid Delivery Cell_Membrane Cell_Membrane Tetromycin_B_Derivative Tetromycin_B_Derivative Tetromycin_B_Derivative->30S Inhibition Tetromycin_B_Derivative->Cell_Membrane Potential Disruption G Start This compound Derivative Library Primary_Screen Whole-Cell HTS (Bioluminescence Assay) Start->Primary_Screen Inactive Inactive Compounds Primary_Screen->Inactive Active Active Compounds (Hits) Primary_Screen->Active Secondary_Screen Target-Based HTS (Fluorescence Polarization) Active->Secondary_Screen Non_Binders Non-Ribosome Binders Secondary_Screen->Non_Binders Binders Ribosome Binders Secondary_Screen->Binders Further_Studies Lead Optimization (MIC, Toxicity, etc.) Binders->Further_Studies

References

Application Notes and Protocols: Tetromycin B Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a member of the tetracycline class of antibiotics, which are well-known for their broad-spectrum antibacterial activity.[1][2] Tetracyclines traditionally exert their bacteriostatic effect by inhibiting protein synthesis.[1][3] They achieve this by binding to the 30S ribosomal subunit in bacteria, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[1] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.

While the 30S ribosome is the primary target for many tetracyclines, some analogs have been shown to have alternative mechanisms of action, including the disruption of the cytoplasmic membrane. Therefore, a comprehensive approach to identifying and validating the specific molecular targets of this compound is crucial for understanding its precise mechanism of action and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the identification and validation of this compound's biological targets.

Target Identification

The initial step in elucidating the mechanism of action of this compound is the identification of its direct binding partners within the cell. Affinity-based methods are powerful techniques for this purpose.

Affinity Chromatography

Affinity chromatography is a widely used and effective method for isolating proteins that bind to a small molecule of interest. This technique involves immobilizing this compound onto a solid support matrix to create an affinity resin. This resin is then used to "pull down" interacting proteins from a complex biological sample, such as a cell lysate.

Experimental Workflow for Affinity Chromatography-Mass Spectrometry:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Synthesize this compound analog with a linker arm prep2 Couple analog to affinity resin (e.g., NHS-activated beads) prep1->prep2 exp1 Prepare cell lysate exp2 Incubate lysate with This compound-coupled resin exp1->exp2 exp3 Wash resin to remove non-specific binders exp2->exp3 exp4 Elute bound proteins exp3->exp4 an1 Separate eluted proteins by SDS-PAGE exp4->an1 an2 Excise protein bands an1->an2 an3 In-gel digestion (e.g., with trypsin) an2->an3 an4 Identify proteins by LC-MS/MS an3->an4

Figure 1: Workflow for target identification using affinity chromatography.
Protocol: Affinity Chromatography

1. Preparation of this compound Affinity Resin:

  • Synthesize a derivative of this compound containing a functional group (e.g., a primary amine or carboxylic acid) suitable for coupling to a pre-activated chromatography resin (e.g., NHS-activated sepharose beads). A linker is often incorporated to minimize steric hindrance.

  • Follow the manufacturer's protocol for coupling the this compound derivative to the resin.

  • Thoroughly wash the resin to remove any uncoupled ligand.

2. Cell Lysate Preparation:

  • Culture the target bacterial cells to mid-log phase.

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

  • Lyse the cells using a method that preserves protein integrity, such as sonication or a French press, in a lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Pulldown:

  • Equilibrate the this compound affinity resin with lysis buffer.

  • Incubate the clarified cell lysate with the affinity resin for 2-4 hours at 4°C with gentle agitation.

  • As a negative control, incubate lysate with an uncoupled resin or a resin coupled with an inactive analog of this compound.

  • Collect the resin by centrifugation and wash it extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Analysis:

  • Elute the specifically bound proteins from the resin using a competitive elution buffer containing a high concentration of free this compound or by changing the pH or salt concentration.

  • Separate the eluted proteins by SDS-PAGE and visualize them using a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

  • Excise the protein bands that are present in the this compound pulldown but absent or significantly reduced in the control pulldown.

  • Identify the proteins in the excised bands using mass spectrometry (LC-MS/MS).

Target Validation

Once potential targets have been identified, it is crucial to validate the interaction and its biological relevance.

Thermal Shift Assay (TSA)

A thermal shift assay, or differential scanning fluorimetry (DSF), is a powerful technique for validating the direct binding of a small molecule to a purified protein. The principle is that the binding of a ligand, such as this compound, often stabilizes the protein, leading to an increase in its melting temperature (Tm).

Experimental Workflow for Thermal Shift Assay:

start Start prep Prepare reaction mix: Purified target protein, fluorescent dye (e.g., SYPRO Orange), and buffer start->prep add_ligand Add this compound (or DMSO control) prep->add_ligand run_qpcr Run a temperature gradient in a qPCR machine add_ligand->run_qpcr measure_fluorescence Measure fluorescence at each temperature increment run_qpcr->measure_fluorescence analyze Plot fluorescence vs. temperature to determine Tm measure_fluorescence->analyze compare Compare Tm of protein with and without this compound analyze->compare end End compare->end

Figure 2: Workflow for a thermal shift assay experiment.
Protocol: Thermal Shift Assay

1. Reagents and Equipment:

  • Purified candidate target protein.

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Fluorescent dye (e.g., SYPRO Orange).

  • Real-time PCR instrument capable of performing a melt curve analysis.

2. Experimental Setup:

  • Prepare a master mix containing the purified target protein and SYPRO Orange dye in a suitable buffer.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add varying concentrations of this compound to the experimental wells and an equivalent volume of solvent (e.g., DMSO) to the control wells.

  • Seal the plate and centrifuge briefly.

3. Data Acquisition:

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a slow ramp rate and continuous fluorescence monitoring.

4. Data Analysis:

  • The instrument software will generate a melt curve by plotting fluorescence intensity against temperature.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the inflection point of the sigmoidal curve.

  • A positive shift in the Tm (ΔTm) in the presence of this compound indicates a stabilizing interaction and direct binding.

Table 1: Example Quantitative Data from Target Validation Experiments

ExperimentTarget ProteinParameterValue
Thermal Shift Assay30S Ribosomal SubunitΔTm (°C)+5.2
Isothermal Titration Calorimetry30S Ribosomal SubunitKd (μM)2.5
In vitro Translation AssayE. coli lysateIC50 (μM)1.8
Western Blotting

Western blotting can be used to confirm the presence of a candidate target protein in the eluate from an affinity chromatography experiment. It can also be used in cellular thermal shift assays (CETSA), where changes in protein stability are assessed in a cellular context.

Protocol: Western Blotting

1. Sample Preparation:

  • Eluted proteins from affinity chromatography or cell lysates from a CETSA experiment are separated by SDS-PAGE.

2. Protein Transfer:

  • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Blocking:

  • The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

4. Antibody Incubation:

  • The membrane is incubated with a primary antibody specific to the candidate target protein.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

5. Detection:

  • The membrane is washed again and then incubated with a chemiluminescent substrate.

  • The signal is detected using an imaging system, revealing a band corresponding to the target protein.

Genetic Validation

Genetic approaches are essential for validating that the identified target is responsible for the biological effects of this compound.

Signaling Pathway: Tetracycline's Effect on Bacterial Protein Synthesis

Tet This compound Ribosome 30S Ribosomal Subunit Tet->Ribosome binds to A_site A-site binding Ribosome->A_site blocks tRNA Aminoacyl-tRNA tRNA->A_site Elongation Peptide Chain Elongation A_site->Elongation A_site->Elongation inhibited Protein_synthesis Protein Synthesis Elongation->Protein_synthesis Bacterial_growth Bacterial Growth Protein_synthesis->Bacterial_growth

Figure 3: Inhibition of protein synthesis by this compound.

Methods for Genetic Validation:

  • Gene Knockout/Knockdown: Creating a mutant strain of bacteria where the gene encoding the putative target protein is deleted (knockout) or its expression is reduced (knockdown) can reveal the target's importance. If the mutant strain shows increased resistance to this compound, it strongly suggests that the protein is the target.

  • Overexpression: Conversely, overexpressing the target protein may lead to increased sensitivity to this compound, as there are more target molecules for the drug to bind to.

Conclusion

The identification and validation of the molecular targets of this compound are critical for a complete understanding of its mechanism of action. The combination of affinity-based protein isolation, biophysical validation of direct binding, and genetic confirmation of target relevance provides a robust strategy for achieving this goal. The protocols and workflows detailed in these application notes offer a comprehensive guide for researchers in the field of antibiotic drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetromycin B Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of Tetromycin B.

Troubleshooting Guides

Issue: Low this compound Yield

A common challenge in fermentation is achieving a consistently high yield of the target metabolite. Low this compound yield can stem from several factors, from suboptimal media composition to improper physical parameters.

Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low this compound yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.

1. Media Composition: The composition of the fermentation medium is critical for the production of secondary metabolites like tetracyclines.

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact yield. For instance, in the production of similar antibiotics by Streptomyces, glucose, corn starch, and soybean meal have been identified as influential components.[1] Statistical optimization methods like Response Surface Methodology (RSM) can be employed to determine the optimal concentrations of these components.[1][2]

  • Trace Elements: Essential minerals and trace elements are crucial for enzyme activity in the biosynthetic pathway. Ensure that the medium is not deficient in key ions.

2. Fermentation Parameters: The physical environment of the fermentation process must be tightly controlled.

  • pH: The pH of the culture medium affects both microbial growth and the stability of the antibiotic. For tetracycline production, the optimal pH can vary, but it is a critical parameter to monitor and control.[3][4]

  • Temperature: Temperature influences microbial growth and enzyme kinetics. The optimal temperature for Streptomyces species is typically around 28-32°C. Deviations can lead to reduced productivity.

  • Dissolved Oxygen (DO): Aeration is crucial for the growth of aerobic Streptomyces. Low DO levels can limit biomass production and, consequently, this compound synthesis. Conversely, excessive aeration can sometimes be detrimental. Controlling DO, especially during the active growth phase, has been shown to significantly enhance antibiotic yields.

3. Inoculum Quality: The health and density of the seed culture are paramount. An old or low-viability inoculum will lead to a sluggish fermentation and poor yield.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low this compound Yield Detected check_media Step 1: Verify Media Composition (Carbon, Nitrogen, Trace Elements) start->check_media check_params Step 2: Audit Fermentation Parameters (pH, Temperature, Dissolved Oxygen) check_media->check_params optimize_media Action: Optimize Media using RSM check_media->optimize_media If suboptimal check_inoculum Step 3: Assess Inoculum Quality (Viability, Age, Density) check_params->check_inoculum control_params Action: Implement Strict Parameter Control check_params->control_params If suboptimal prepare_fresh_inoculum Action: Prepare Fresh, High-Viability Inoculum check_inoculum->prepare_fresh_inoculum If suboptimal re_ferment Step 4: Perform Re-fermentation check_inoculum->re_ferment optimize_media->re_ferment control_params->re_ferment prepare_fresh_inoculum->re_ferment end Yield Optimized re_ferment->end MediaOptimizationWorkflow start Define Media Components for Optimization plackett_burman Plackett-Burman Design (Screen for significant factors) start->plackett_burman ccd Central Composite Design (CCD) (Vary concentrations of significant factors) plackett_burman->ccd fermentation Perform Fermentation Runs ccd->fermentation analysis Quantify this compound Yield (HPLC/LC-MS) fermentation->analysis modeling Statistical Modeling and ANOVA analysis->modeling validation Validation Experiment at Predicted Optimum modeling->validation end Optimized Medium Composition validation->end RegulatoryPathway regulator Pathway-Specific Regulator (e.g., ttmRIV for Tetramycin) bgc This compound Biosynthetic Gene Cluster (BGC) regulator->bgc Activates Transcription enzymes Biosynthetic Enzymes bgc->enzymes Encodes tetromycin_b This compound enzymes->tetromycin_b Catalyzes Synthesis precursors Primary Metabolite Precursors (e.g., Malonyl-CoA) precursors->enzymes Substrate for

References

Technical Support Center: Enhancing Tetromycin B Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the solubility and stability of Tetromycin B is limited in publicly available scientific literature. This compound is structurally distinct from the well-characterized tetracycline class of antibiotics. Therefore, the following troubleshooting guides and experimental protocols are based on general principles of formulation science and strategies employed for other complex organic molecules. These should be considered as starting points for experimental investigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from tetracycline?

A1: this compound is an antibiotic with a tetronic acid structure. This makes it chemically different from the tetracycline family of antibiotics (like tetracycline, doxycycline, and minocycline), which are characterized by a four-ring naphthacene carboxamide core. Due to this structural difference, strategies for improving the solubility and stability of tetracyclines may not be directly applicable to this compound.

Q2: In which solvents is this compound known to be soluble?

A2: According to available data, this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] Its solubility in aqueous solutions, which is critical for many biological experiments, has not been well-documented.

Q3: What are the likely causes of poor aqueous solubility for a molecule like this compound?

A3: this compound is a large, complex organic molecule. While it possesses polar functional groups (hydroxyls, carboxylic acid) that can interact with water, its large carbon skeleton can contribute to overall hydrophobicity, leading to poor aqueous solubility.

Q4: What factors might contribute to the instability of this compound in solution?

A4: The chemical structure of this compound contains functional groups that could be susceptible to degradation. For instance, ester or lactone groups can be prone to hydrolysis, especially at non-neutral pH. The molecule may also be sensitive to light (photodegradation) and oxidation.

Troubleshooting Guide: Solubility Enhancement

Issue: this compound is not dissolving in my aqueous buffer.
Potential Cause Troubleshooting Step Rationale
Non-ionized form in neutral pH Adjust the pH of the buffer.The carboxylic acid group in this compound can be deprotonated at higher pH, forming a more soluble carboxylate salt. A pH-solubility profile is recommended to find the optimal pH.
Insufficient solvent polarity Add a co-solvent.The addition of a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) can increase the overall polarity of the solvent system and improve the solubility of hydrophobic compounds. Start with a small percentage (e.g., 1-5%) and increase as needed, keeping in mind the tolerance of your experimental system to the co-solvent.
Formation of insoluble aggregates Use a surfactant.Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. Common non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be tested at concentrations above their critical micelle concentration (CMC).
Poor interaction with water Employ complexing agents.Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and increasing their solubility.

Troubleshooting Guide: Stability Improvement

Issue: The concentration of my this compound solution decreases over time.
Potential Cause Troubleshooting Step Rationale
Hydrolysis Prepare solutions in a buffer at a pH of optimal stability.A pH-stability study should be conducted to determine the pH at which this compound is most stable. For molecules with ester or lactone groups, this is often in the slightly acidic range (pH 4-6).
Oxidation Add antioxidants to the formulation.If the molecule is susceptible to oxidation, including antioxidants like ascorbic acid or sodium metabisulfite can help preserve its integrity.[2]
Photodegradation Protect solutions from light.Store solutions in amber vials or wrap containers in aluminum foil to prevent degradation caused by exposure to light.
Thermal Degradation Store solutions at lower temperatures.Storing stock solutions at 4°C or frozen at -20°C or -80°C can slow down degradation kinetics. However, freeze-thaw stability should be assessed.

Quantitative Data Summary (Illustrative Examples)

The following tables present hypothetical data to illustrate how quantitative results for this compound solubility and stability could be presented. These are not based on published experimental results.

Table 1: Example pH-Solubility Profile for this compound at 25°C

Buffer SystempHHypothetical Solubility (µg/mL)
50 mM Citrate Buffer4.05.2
50 mM Phosphate Buffer6.012.8
50 mM Phosphate Buffer7.425.1
50 mM Borate Buffer8.555.7

Table 2: Example Stability of this compound (100 µM) in Aqueous Buffer (pH 7.4) at Different Temperatures

Storage Condition% Remaining after 24 hours% Remaining after 72 hours
25°C, exposed to light65%30%
25°C, protected from light85%60%
4°C, protected from light98%92%
-20°C, protected from light>99%>99%

Experimental Protocols

Protocol 1: General Method for Determining pH-Solubility Profile
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 9.

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., methanol). Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: General Method for Preparing a Co-solvent Formulation
  • Dissolution in Co-solvent: Dissolve the required amount of this compound in a small volume of a water-miscible organic co-solvent (e.g., DMSO or ethanol).

  • Aqueous Dilution: While vortexing, slowly add the aqueous buffer to the co-solvent concentrate to reach the final desired volume and concentration.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration of the co-solvent may need to be increased, or the final drug concentration may need to be lowered.

Visualizations

experimental_workflow cluster_solubility Solubility Screening cluster_optimization Formulation Optimization cluster_final Final Formulation start Poorly Soluble This compound ph_screen pH Adjustment (pH 4-9) start->ph_screen cosolvent Co-solvent Screening (Ethanol, DMSO, PEG) start->cosolvent surfactant Surfactant Screening (Tween, Pluronic) start->surfactant cyclodextrin Cyclodextrin Complexation start->cyclodextrin optimize Optimize Lead Formulation ph_screen->optimize Select best pH cosolvent->optimize Select compatible co-solvent surfactant->optimize Select effective surfactant cyclodextrin->optimize Confirm complexation stability_test Stability Testing (pH, Temp, Light) optimize->stability_test final_formulation Stable & Soluble Formulation stability_test->final_formulation

Caption: Logical workflow for systematically improving the solubility of this compound.

degradation_pathway TetromycinB This compound (Intact Molecule) Hydrolysis Hydrolyzed Product (e.g., Lactone Ring Opening) TetromycinB->Hydrolysis H₂O / pH Oxidation Oxidized Product TetromycinB->Oxidation O₂ Photodegradation Photodegraded Product TetromycinB->Photodegradation Light (hν)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Tetromycin B Production Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges in Tetromycin B production.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic relationship between Tetromycin A and this compound?

A1: this compound is a hydroxylated derivative of Tetromycin A. The conversion is a post-polyketide synthase (PKS) modification catalyzed by the cytochrome P450 monooxygenase, TtmD, which hydroxylates Tetromycin A at the C4 position.[1]

Q2: My Streptomyces ahygroscopicus culture produces high levels of Tetromycin A but very little this compound. What is a primary strategy to increase the this compound to Tetromycin A ratio?

A2: The most direct strategy is to increase the expression of the ttmD gene, which encodes the TtmD enzyme responsible for the conversion of Tetromycin A to this compound. Overexpressing ttmD can enhance the efficiency of this conversion, thereby increasing the proportion of this compound in the final product.[1]

Q3: What is the role of the ttmRIV gene in Tetromycin production?

A3: ttmRIV is a positive regulatory gene within the Tetromycin biosynthetic gene cluster. Overexpression of ttmRIV has been shown to increase the overall yield of Tetramycin A, which can then be converted to this compound.[1]

Q4: Can fermentation conditions be optimized to favor this compound production?

A4: Yes, optimizing fermentation media components such as carbon and nitrogen sources can significantly impact the overall yield of tetramycins. For instance, in a genetically engineered strain of S. ahygroscopicus, optimizing the concentrations of corn starch, glucose, and ammonium sulfate led to a 5.5-fold increase in tetramycin production. While this study did not differentiate between Tetromycin A and B yields, optimizing the general production is a crucial first step.

Troubleshooting Guides

Genetic Manipulation and Strain Engineering

Problem: Low efficiency in converting Tetromycin A to this compound.

  • Possible Cause: Insufficient activity of the TtmD enzyme.

  • Solution: Overexpress the ttmD gene in your Streptomyces ahygroscopicus strain. This can be achieved by introducing additional copies of the gene under the control of a strong constitutive promoter. Studies have shown that increasing the copy number of ttmD can significantly raise the percentage of this compound.[1]

Problem: Overall low yield of tetramycins (both A and B).

  • Possible Cause 1: Precursor limitation. The biosynthesis of other secondary metabolites, like nystatin, may compete for the same precursors (e.g., acetyl-CoA, malonyl-CoA).

  • Solution 1: Create a knockout of a key gene in a competing biosynthetic pathway. For example, deleting a gene in the nystatin biosynthetic gene cluster can redirect precursors towards tetramycin synthesis, boosting the overall yield.[1]

  • Possible Cause 2: Insufficient activation of the tetramycin biosynthetic gene cluster.

  • Solution 2: Overexpress a positive regulatory gene, such as ttmRIV. This can enhance the transcription of the entire gene cluster, leading to higher production of Tetromycin A, the precursor to this compound.

Fermentation and Production

Problem: Inconsistent this compound yield between fermentation batches.

  • Possible Cause 1: Suboptimal or inconsistent fermentation conditions.

  • Solution 1: Standardize and optimize fermentation parameters such as temperature, pH, and aeration. Each enzyme in the biosynthetic pathway has an optimal temperature and pH range for activity. For cytochrome P450 enzymes like TtmD, activity is also dependent on cofactors and the availability of reducing equivalents (NAD(P)H).

  • Possible Cause 2: Contamination of the culture.

  • Solution 2: Implement strict aseptic techniques. Regularly check for contamination by microscopy and plating on selective media. Contaminating microorganisms can consume nutrients or produce inhibitory compounds.

Problem: Inefficient conversion of Tetromycin A to B despite ttmD overexpression.

  • Possible Cause: The activity of the TtmD enzyme itself is suboptimal.

  • Solution: Optimize the in-vivo conditions for cytochrome P450 monooxygenase activity. This includes ensuring adequate aeration (as they require molecular oxygen) and sufficient intracellular levels of NAD(P)H and redox partners (ferredoxins and ferredoxin reductases). While the specific optimal pH and temperature for TtmD are not published, most microbial enzymes function well within a pH range of 5-7 and temperatures of 20-35°C. You may need to empirically determine the optimal conditions for your specific strain and fermentation setup.

Product Analysis (HPLC)

Problem: HPLC analysis shows poor separation between Tetromycin A and this compound peaks.

  • Possible Cause: Suboptimal mobile phase composition or gradient.

  • Solution: Adjust the gradient profile or the organic modifier concentration in your mobile phase. A shallower gradient can often improve the resolution of closely eluting compounds. Experiment with different mobile phase additives or pH adjustments.

Problem: Peak tailing observed for this compound during HPLC analysis.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, often due to exposed silanol groups on silica-based columns.

  • Solution: Use a high-purity, end-capped C18 column. Adding a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) can help reduce peak tailing by masking the active silanol groups.

Problem: Loss of this compound signal or appearance of degradation peaks.

  • Possible Cause: On-column degradation of this compound. Tetracyclines can be sensitive to pH and temperature.

  • Solution: Control the column temperature, typically between 25-40°C. Ensure the mobile phase pH is maintained within a stable range for tetracyclines, often on the acidic side (e.g., pH 2-4). Adding a chelating agent like EDTA to the mobile phase can also prevent degradation catalyzed by metal ions.

Data Presentation

Table 1: Impact of Genetic Modifications on Tetromycin A and B Production in S. ahygroscopicus

StrainGenetic ModificationTetramycin A Yield (mg/L)Total Tetramycin Yield (mg/L)This compound Percentage of Total
S91 (Wild Type)None323.71 ± 45.74441.43 ± 62.3726.64% ± 1.97%
S91-ΔNBnysB gene knockout678.33 ± 85.54924.96 ± 116.5526.66% ± 2.01%
S91-ΔNBΔTDnysB & ttmD knockout888.62 ± 111.98888.62 ± 111.980%
S91-ΔNBΔTD::TRIVnysB & ttmD knockout, ttmRIV overexpression1090.49 ± 136.651090.49 ± 136.650%
S91-ΔNB::pETD (2 copies ttmD)nysB knockout, ttmD overexpression549.37 ± 71.42891.83 ± 115.9438.39% ± 2.15%
S91-ΔNB::pETD (3 copies ttmD)nysB knockout, ttmD overexpression425.86 ± 55.36880.37 ± 114.4551.63% ± 2.06%
S91-ΔNB::pETD (4 copies ttmD)nysB knockout, ttmD overexpression457.06 ± 59.42884.06 ± 114.9348.30% ± 2.11%

Data synthesized from Chen et al. (2021), Journal of Biological Engineering.

Experimental Protocols

Protocol 1: Overexpression of ttmD in S. ahygroscopicus

This protocol is adapted from Chen et al. (2021).

  • Gene Amplification: Amplify the 1191 bp ttmD gene from S. ahygroscopicus S91 genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NcoI and XhoI).

  • Plasmid Construction:

    • Ligate the amplified ttmD fragment into an expression vector (e.g., pPT2925) under the control of a strong constitutive promoter like hrdB.

    • Isolate the fragment containing the promoter, ttmD, and a terminator sequence.

    • Ligate this entire expression cassette into an integrative plasmid vector suitable for Streptomyces (e.g., pSET152) to create the final overexpression plasmid (e.g., pETD).

  • Conjugation:

    • Transform the overexpression plasmid into a methylation-deficient E. coli strain, such as ET12567 (pUZ8002).

    • Perform intergeneric conjugation between the transformed E. coli and the target S. ahygroscopicus strain (e.g., S91-ΔNB).

    • Plate the conjugation mixture on a medium (e.g., MS agar) and overlay with antibiotics (e.g., nalidixic acid and apramycin) to select for exconjugants.

  • Verification: Confirm the integration of the plasmid in the selected exconjugants by PCR using primers specific to the overexpression cassette.

Protocol 2: CRISPR-Cas9 Mediated Knockout of ttmD

This is a generalized protocol for Streptomyces and should be optimized for S. ahygroscopicus.

  • Design sgRNA: Design a specific single guide RNA (sgRNA) targeting a region within the ttmD gene. Ensure the target sequence is unique within the genome to avoid off-target effects.

  • Construct CRISPR-Cas9 Plasmid:

    • Synthesize oligonucleotides for the designed sgRNA.

    • Clone the sgRNA into a Streptomyces-compatible CRISPR-Cas9 vector (e.g., pCRISPomyces-2). This vector contains the Cas9 nuclease gene and the sgRNA expression cassette.

  • Construct Homology Repair Template:

    • Amplify the upstream and downstream regions (approx. 1-2 kb each) flanking the ttmD gene from the S. ahygroscopicus genome.

    • Join these two fragments together (e.g., by overlap extension PCR) to create a deletion template.

    • Clone this template into the CRISPR-Cas9 plasmid.

  • Conjugation: Transfer the final construct into S. ahygroscopicus via intergeneric conjugation from E. coli as described in Protocol 1.

  • Screening and Verification:

    • Select for exconjugants that have undergone homologous recombination, resulting in the deletion of the ttmD gene. This may involve screening for loss of a marker or PCR-based confirmation.

    • Verify the deletion by PCR using primers flanking the ttmD gene and by sequencing the PCR product.

Mandatory Visualizations

Tetromycin_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) cluster_post_pks Post-PKS Modification Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Tetromycin A Tetromycin A PKS->Tetromycin A Multiple Steps TtmD TtmD (Cytochrome P450) Tetromycin A->TtmD This compound This compound TtmD->this compound C4 Hydroxylation

Caption: Biosynthetic pathway from precursors to this compound.

Experimental_Workflow A Strain Selection / Engineering (e.g., ttmD overexpression) B Seed Culture Preparation A->B C Production Fermentation B->C D Broth Extraction C->D E HPLC Analysis D->E F Quantification & Data Analysis E->F

Caption: Experimental workflow for this compound production and analysis.

Regulation_Pathway Signals Environmental/Physiological Signals (e.g., Nutrient Limitation) Global_Reg Global Regulators Global_Reg->Signals Responds to Pathway_Reg Pathway-Specific Regulator (e.g., ttmRIV) Pathway_Reg->Global_Reg Activates Biosynthesis_Genes Tetromycin Biosynthesis Genes (ttmA, ttmB, ttmD, etc.) Biosynthesis_Genes->Pathway_Reg Activates Tetromycin Tetromycin Production Tetromycin->Biosynthesis_Genes

Caption: Generalized regulatory cascade for antibiotic biosynthesis in Streptomyces.

References

Technical Support Center: Optimizing the Purification of Tetromycin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific public information on "Tetromycin B," this guide focuses on the general principles and established protocols for the purification of tetracycline-class antibiotics. These methodologies are highly relevant and adaptable for this compound, a member of the tetracycline family.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of this compound.

Frequently Asked Questions (FAQs)

1. What are the initial steps for extracting this compound from a fermentation broth?

The initial extraction of tetracyclines from fermentation broth typically involves separating the biomass and then extracting the active compound. A common method involves acidifying the broth to a pH of 1.5 to 3.0 with an acid like sulfuric acid, followed by filtration to remove cellular debris. The pH of the filtrate is then adjusted to the isoelectric point of the tetracycline to facilitate precipitation or solvent extraction.

2. I am observing low yield during the solvent extraction step. What could be the cause?

Low yields during solvent extraction can be attributed to several factors:

  • Incorrect pH: The pH of the aqueous phase is critical for efficient partitioning into the organic solvent. Ensure the pH is optimized for this compound's properties. For many tetracyclines, a pH range of 8.8 to 9.1 is used for extraction into a water-immiscible solvent.

  • Inappropriate Solvent: The choice of solvent is crucial. Solvents like n-butanol, ethyl acetate, and methyl isobutyl ketone are commonly used for tetracycline extraction. The polarity and selectivity of the solvent for this compound should be considered.

  • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the product. To mitigate this, you can try centrifugation, adding salts to increase the polarity of the aqueous phase, or using a different solvent system.

  • Degradation: Tetracyclines can be unstable under certain pH and temperature conditions. Ensure that the extraction process is carried out at a controlled temperature and minimize the exposure time to harsh pH conditions.

3. My purified this compound shows significant degradation. How can I minimize this?

Tetracyclines are susceptible to both acid and base-catalyzed degradation, as well as epimerization. To minimize degradation:

  • pH Control: Maintain the pH within a stable range for this compound throughout the purification process. Generally, tetracyclines are more stable in acidic conditions (pH 2-5).[1]

  • Temperature Control: Perform purification steps at reduced temperatures (e.g., 4°C) whenever possible, especially during long procedures.[2] Tetracyclines' degradation rates increase with temperature.[1][3]

  • Light Protection: Protect the sample from light, as some tetracyclines are photolabile.

  • Use of Antioxidants: In some cases, the addition of antioxidants might be beneficial.

  • Inert Atmosphere: Purging solutions with nitrogen or argon can help prevent oxidative degradation.

4. What are the common impurities found during this compound purification, and how can they be removed?

Common impurities in tetracycline fermentations include related tetracycline compounds (e.g., chlortetracycline if chloride ions are present in the medium), epimers (e.g., 4-epitetracycline), and degradation products (e.g., anhydrotetracycline).[4]

  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating these closely related impurities.

  • Crystallization: Recrystallization from a suitable solvent system can be effective in removing impurities. The choice of solvent and crystallization conditions (temperature, pH) are critical.

  • Activated Carbon Treatment: Treatment with activated carbon can be used to remove colored impurities and some organic byproducts.

5. How can I assess the purity of my final this compound product?

Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for quantifying tetracyclines and their impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more specific identification of impurities based on their mass-to-charge ratio.

  • Thin-Layer Chromatography (TLC): A simpler, qualitative method to quickly check for the presence of impurities.

  • Spectrophotometry: UV-Vis spectrophotometry can be used for a quick estimation of concentration, but it is not specific for purity analysis.

Troubleshooting Guides

Issue 1: Poor Resolution in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
Peak tailing - Interaction of the analyte with active sites on the silica backbone of the column.- Column contamination.- Inappropriate mobile phase pH.- Use a high-purity silica column or an end-capped column.- Flush the column with a strong solvent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Peak fronting - Column overload.- Sample solvent stronger than the mobile phase.- Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase or a weaker solvent.
Split peaks - Column void or channeling.- Clogged frit.- Co-elution of an impurity.- Replace the column.- Reverse flush the column at low flow rate. If pressure remains high, replace the frit.- Optimize the mobile phase composition or gradient to improve separation.
Shifting retention times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure consistent flow rate.
Issue 2: Low Recovery After Crystallization
Symptom Possible Cause Troubleshooting Steps
Product remains in the mother liquor - Incorrect solvent system.- Insufficient cooling or too rapid cooling.- pH is not optimal for crystallization.- Perform solubility tests to find a suitable solvent/anti-solvent system.- Allow for slow cooling to promote crystal growth.- Adjust the pH to the isoelectric point of this compound to minimize its solubility.
Oily precipitate instead of crystals - Presence of impurities.- High concentration of the product.- Perform an additional purification step before crystallization (e.g., charcoal treatment, chromatography).- Dilute the solution before initiating crystallization.

Experimental Protocols

Protocol 1: Extraction of Tetracycline from Fermentation Broth

This protocol is a general guideline based on established methods for tetracycline extraction.

  • Acidification and Filtration:

    • Adjust the pH of the fermentation broth to 2.0 with 50% sulfuric acid.

    • Add a filter aid (e.g., celite) and filter the broth to remove biomass and other solids.

  • Precipitation of Tetracycline:

    • Slowly raise the pH of the clear filtrate to 8.8-9.1 with 20% sodium hydroxide while stirring. This will precipitate the tetracycline as its calcium and magnesium salts.

    • Continue stirring for 30-60 minutes to ensure complete precipitation.

    • Filter the suspension to collect the tetracycline salt cake.

  • Solvent Extraction:

    • Suspend the filter cake in a water-immiscible organic solvent (e.g., n-butanol) at a ratio of 1:10 to 1:12 of the original broth volume.

    • Add sodium chloride to the suspension to aid in phase separation.

    • Wash the organic phase several times with water adjusted to pH 10.

  • Back Extraction into Aqueous Acid:

    • Combine the aqueous washes and adjust the pH to 1.5-2.5 with an acid like hydrochloric acid.

Protocol 2: HPLC Purity Analysis of Tetracycline

This is a representative HPLC method for the analysis of tetracyclines.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.025 M KH₂PO₄ buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 280 nm and 355 nm.

  • Sample Preparation: Dissolve the purified this compound sample in the mobile phase A.

Visualizations

Tetromycin_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation_Broth Fermentation_Broth Acidification_Filtration Acidification_Filtration Fermentation_Broth->Acidification_Filtration pH 1.5-3.0 pH_Adjustment_Precipitation pH_Adjustment_Precipitation Acidification_Filtration->pH_Adjustment_Precipitation pH 8.8-9.1 Solvent_Extraction Solvent_Extraction pH_Adjustment_Precipitation->Solvent_Extraction Back_Extraction Back_Extraction Solvent_Extraction->Back_Extraction pH 1.5-2.5 Activated_Carbon Activated_Carbon Back_Extraction->Activated_Carbon Crystallization Crystallization Activated_Carbon->Crystallization Purity_Analysis Purity_Analysis Crystallization->Purity_Analysis HPLC Final_Product Final_Product Purity_Analysis->Final_Product

Caption: General workflow for this compound purification.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Poor_Resolution Poor HPLC Resolution Peak_Tailing Peak Tailing Poor_Resolution->Peak_Tailing Peak_Fronting Peak Fronting Poor_Resolution->Peak_Fronting Split_Peaks Split Peaks Poor_Resolution->Split_Peaks Shifting_RT Shifting Retention Times Poor_Resolution->Shifting_RT Optimize_Mobile_Phase Optimize Mobile Phase Peak_Tailing->Optimize_Mobile_Phase Check_Column_Health Check Column Health Peak_Tailing->Check_Column_Health Adjust_Sample Adjust Sample Conditions Peak_Fronting->Adjust_Sample Split_Peaks->Check_Column_Health Shifting_RT->Optimize_Mobile_Phase System_Check Perform System Check Shifting_RT->System_Check

References

Technical Support Center: Synthesis of Tetromycin B and Related Tetronic Acid Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Tetromycin B and other structurally related tetronic acid antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound and other complex polyketide antibiotics?

A1: The total synthesis of tetracycline-like molecules, including those with a tetronic acid moiety like this compound, presents significant challenges. Key difficulties include the stereospecific introduction of multiple functional groups onto the core structure.[1] The molecules themselves are often highly sensitive to both acidic and basic conditions, making many standard synthetic transformations problematic.[1][2][3] Furthermore, achieving the desired stereochemistry can be difficult, with issues like the epimerization of stereocenters being a common concern.[4]

Q2: I am observing a low yield in the cyclization step to form the core ring system. What are the potential causes?

A2: Low yields in cyclization reactions, such as the Diels-Alder reaction often employed in polyketide synthesis, can stem from several factors. The diene component must be able to adopt an s-cis conformation for the reaction to occur. Steric hindrance at the reaction sites can also inhibit or prevent the reaction. The electronic properties of the diene and dienophile are crucial; the reaction is generally favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. Incorrect reaction conditions, such as temperature and catalyst choice, can also lead to low yields or the formation of side products.

Q3: My purification process is resulting in significant product loss. What are some recommended purification strategies for tetracycline-like compounds?

A3: Purification of tetracycline and related compounds can be challenging due to their amphoteric nature and potential instability. Crystallization is a common and effective method. For instance, tetracycline can be crystallized from an aqueous alcohol solution in the presence of citric acid or its salts to reduce both organic and inorganic impurities. The pH of the solution is a critical parameter to control during crystallization. Other techniques include precipitation as a salt (e.g., oxalate salt) to separate it from related impurities like chlortetracycline. For challenging separations, chromatographic methods such as reverse-phase HPLC can be employed. It is also common to use activated carbon for decolorization and filtration with diatomaceous earth to remove insoluble impurities before crystallization.

Q4: I am having trouble confirming the structure of my synthesized compound. What spectroscopic data is characteristic of a this compound-like structure?

A4: While specific data for this compound is not extensively published in the provided search results, general spectroscopic features of tetracyclines and polyketides can be expected.

  • NMR Spectroscopy: You would expect to see a complex 1H NMR spectrum with numerous signals in the aliphatic and olefinic regions, corresponding to the polyketide backbone. Specific signals for methyl groups and protons adjacent to oxygen-containing functional groups would also be present. 13C NMR would show a large number of signals, including those for carbonyl groups, olefinic carbons, and the carbons of the core skeleton.

  • IR Spectroscopy: The IR spectrum of a tetracycline-like molecule typically shows characteristic absorption bands for various functional groups. These include N-H and O-H stretching vibrations, C-H stretching of methyl and aromatic groups, C=C stretching, and C=O stretching from the ketone and amide functionalities.

  • Mass Spectrometry: High-resolution mass spectrometry is essential to confirm the molecular formula (C34H46O5 for this compound). The fragmentation pattern can provide valuable structural information.

Troubleshooting Guides

Guide 1: Low Yield in Polyketide Chain Assembly

This guide addresses common issues during the construction of the polyketide backbone, a crucial precursor to the final antibiotic.

Observed Problem Potential Cause Suggested Solution
Low conversion of starting materials Inefficient activation of the extender units (e.g., malonyl-CoA).Ensure the use of high-purity reagents and freshly prepared solutions. Optimize the reaction conditions for the specific acyltransferase being used. Consider metabolic engineering strategies to increase the intracellular concentration of precursors if using a biosynthetic approach.
Formation of truncated side products Premature termination of the polyketide chain elongation.This can be an issue with the processivity of the polyketide synthase (PKS) in biosynthetic routes. Ensure optimal fermentation/reaction conditions (pH, temperature, cofactors). In a purely synthetic approach, check the stoichiometry and addition rate of reagents.
Incorrect stereochemistry in the backbone Poor stereocontrol in reduction or dehydration steps.In enzymatic synthesis, the ketoreductase (KR) and dehydratase (DH) domains control stereochemistry. Ensure the correct enzyme domains are being used. In chemical synthesis, select appropriate stereoselective reagents and catalysts. Low temperatures often improve stereoselectivity.
Guide 2: Inefficient Cyclization to form the Tetronic Acid/Tetracycline Core

This guide focuses on the critical ring-forming reactions.

Observed Problem Potential Cause Suggested Solution
No desired product formation in Diels-Alder reaction The diene is locked in an s-trans conformation.Modify the diene substrate to favor the s-cis conformation. For example, introducing bulky substituents can destabilize the s-trans form. If using a cyclic diene, ensure it is in the correct conformation.
Formation of regioisomeric or stereoisomeric products Poor regioselectivity or stereoselectivity of the cycloaddition.The regioselectivity is governed by the electronic effects of the substituents on the diene and dienophile. Optimize these to favor the desired isomer. The endo product is often kinetically favored in Diels-Alder reactions. Lewis acid catalysts can enhance both the rate and selectivity of the reaction.
Decomposition of starting materials or product The molecule is unstable under the reaction conditions.Tetracyclines are sensitive to acid and base. Carefully control the pH and temperature of the reaction. Use milder catalysts or protecting groups for sensitive functionalities.

Experimental Protocols

While a specific protocol for this compound is unavailable, here is a generalized protocol for a key step in tetracycline synthesis, a Michael-Claisen cyclization, which can be adapted. This is based on methodologies used for the synthesis of other tetracyclines.

Protocol: Stereoselective Michael-Claisen Cyclization for Tetracycline C-Ring Formation

  • Preparation of the D-ring precursor solution: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the D-ring phenyl ester precursor in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the D-ring precursor solution. Stir the mixture at -78 °C for 1 hour to ensure complete anion formation.

  • Addition of the AB-ring enone: To the solution of the D-ring anion, add a pre-cooled (-78 °C) solution of the AB-ring enone precursor in anhydrous THF via a cannula.

  • Reaction: Allow the reaction mixture to slowly warm to 0 °C over a period of 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (rp-HPLC) to obtain the diastereomerically pure cyclization product.

Visualizations

Troubleshooting_Workflow cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Low Yield or Impure Product in Synthesis Step check_sm Verify Starting Material Purity and Integrity start->check_sm check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_reagents Check Reagent Quality and Stoichiometry start->check_reagents analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->analyze_crude optimize_catalyst Optimize Catalyst/Reagents check_sm->optimize_catalyst check_reagents->optimize_catalyst no_product No Product Formation analyze_crude->no_product Predominantly Starting Material side_products Multiple Side Products analyze_crude->side_products Complex Mixture incomplete_reaction Incomplete Reaction analyze_crude->incomplete_reaction Starting Material and Product no_product->optimize_catalyst modify_conditions Modify Reaction Conditions (e.g., lower temperature for selectivity) no_product->modify_conditions side_products->modify_conditions purification_strategy Develop New Purification Strategy side_products->purification_strategy protecting_groups Introduce/Modify Protecting Groups side_products->protecting_groups incomplete_reaction->modify_conditions Increase time/temperature end Successful Synthesis optimize_catalyst->end modify_conditions->end purification_strategy->end protecting_groups->end

Caption: A logical workflow for troubleshooting common issues in organic synthesis.

Diels_Alder_Troubleshooting cluster_solutions_da Corrective Actions start Low Yield in Diels-Alder Cyclization check_diene Diene Conformation Issue? (Must be s-cis) start->check_diene check_electronics Suboptimal Electronics? (Diene: e--donating, Dienophile: e--withdrawing) start->check_electronics check_sterics Steric Hindrance? start->check_sterics check_conditions Harsh Conditions Causing Decomposition? start->check_conditions modify_diene Modify Diene Structure to Favor s-cis check_diene->modify_diene modify_substituents Change Substituents to Alter Electronics check_electronics->modify_substituents use_catalyst Use Lewis Acid Catalyst to Enhance Reactivity/Selectivity check_electronics->use_catalyst check_sterics->modify_substituents Reduce steric bulk milder_conditions Use Milder Reaction Conditions (Lower Temp, pH control) check_conditions->milder_conditions success Improved Yield modify_diene->success modify_substituents->success use_catalyst->success milder_conditions->success

Caption: Troubleshooting guide for the Diels-Alder reaction in polyketide synthesis.

References

Technical Support Center: Minimizing Tetromycin B Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetromycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues related to cytotoxicity that you might encounter during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity?

A1: this compound, a member of the tetracycline class of antibiotics, primarily exerts its cytotoxic effects through three main mechanisms:

  • Mitochondrial Dysfunction: this compound can inhibit mitochondrial protein synthesis, leading to a disruption of the electron transport chain, decreased ATP production, and overall impaired mitochondrial function.

  • Oxidative Stress: The impairment of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components like lipids, proteins, and DNA.

  • Apoptosis Induction: this compound can trigger programmed cell death (apoptosis) through both caspase-dependent and caspase-independent pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process.

Q2: I am observing high levels of cytotoxicity in my experiments with this compound. What are the first troubleshooting steps I should take?

A2: If you are experiencing unexpectedly high cytotoxicity, consider the following initial steps:

  • Confirm this compound Concentration and Purity: Ensure that your stock solution of this compound is at the correct concentration and that the compound is of high purity. Impurities can sometimes contribute to cytotoxicity.

  • Optimize Cell Seeding Density: The density at which you plate your cells can significantly impact their sensitivity to a cytotoxic compound. Too low a density may make cells more vulnerable, while too high a density can lead to nutrient depletion and other confounding effects. It is recommended to perform a cell density optimization experiment for your specific cell line.

  • Check Incubation Time: The duration of exposure to this compound will directly influence the level of cytotoxicity. Consider performing a time-course experiment to determine the optimal incubation period for your experimental goals.

  • Evaluate Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with test compounds or influence cell sensitivity. If you are observing inconsistent results, consider testing different serum concentrations or using a serum-free medium during the this compound treatment.

Q3: How can I reduce this compound-induced cytotoxicity while still studying its primary effects?

A3: To minimize off-target cytotoxic effects, you can employ several strategies that target the mechanisms of toxicity:

  • Co-treatment with an Antioxidant: To counteract oxidative stress, you can co-incubate your cells with an antioxidant like N-acetylcysteine (NAC). NAC can help replenish intracellular glutathione levels and scavenge ROS.

  • Inhibition of Apoptosis: If apoptosis is a significant contributor to the observed cytotoxicity, you can use a pan-caspase inhibitor such as Z-VAD-FMK to block the apoptotic cascade.

  • Dose and Time Optimization: Carefully titrate the concentration of this compound and the exposure time to find a window where you can observe the desired biological effect with minimal cytotoxicity.

Q4: My cytotoxicity assay results are variable between experiments. What could be the cause?

A4: Variability in cytotoxicity assays can arise from several factors:

  • Inconsistent Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number between experiments.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and adding reagents.

  • Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate the test compound and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Reagent Preparation and Storage: Prepare fresh reagents as needed and store them according to the manufacturer's instructions.

Troubleshooting Guides

Issue 1: Higher-than-Expected Cytotoxicity
Potential Cause Troubleshooting Step
Incorrect this compound Concentration Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment.
Sub-optimal Cell Density Perform a cell density optimization experiment to determine the ideal number of cells per well for your assay.[1]
Prolonged Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the shortest incubation time that yields a measurable effect.
High Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.5%).
Cell Line Sensitivity Be aware that different cell lines can have varying sensitivities to this compound. The IC50 for this compound is 71.77 µM in HEK293T kidney cells and 20.2 µM in J774.1 macrophages.
Issue 2: Low or No Detectable Cytotoxicity
Potential Cause Troubleshooting Step
This compound Degradation Prepare fresh this compound solutions for each experiment. Protect stock solutions from light and store them at the recommended temperature.
High Cell Density Overly confluent cell monolayers can be less sensitive to cytotoxic agents. Optimize your cell seeding density.[1]
Short Incubation Time Extend the incubation time to allow for the cytotoxic effects to manifest.
Assay Interference Some compounds can interfere with the chemistry of certain cytotoxicity assays (e.g., direct reduction of MTT). Run appropriate controls, such as a cell-free assay with this compound and the assay reagents, to check for interference.
Issue 3: High Background Signal in Cytotoxicity Assay
Potential Cause Troubleshooting Step
Media Components Phenol red and serum in the culture medium can contribute to background absorbance or fluorescence. Use phenol red-free medium and consider reducing the serum concentration during the assay incubation.[2]
Contamination Microbial contamination can lead to high background signals. Ensure aseptic techniques are followed and check cultures for any signs of contamination.
Reagent Issues Use fresh, high-quality assay reagents. Ensure that reagents are properly stored and protected from light.
Incomplete Cell Lysis (for LDH and ATP assays) Ensure that the lysis buffer is effective and that the incubation time is sufficient to lyse all cells in the maximum release/total ATP control wells.

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density for Cytotoxicity Assays

This protocol helps determine the optimal number of cells to seed for a 96-well plate cytotoxicity assay.

Materials:

  • Cell line of interest (e.g., HEK293T, J774.1)

  • Complete culture medium

  • 96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)

  • MTT, LDH, or ATP-based cytotoxicity assay kit

Procedure:

  • Prepare a single-cell suspension of your cells in the logarithmic growth phase.

  • Perform serial dilutions of the cell suspension to achieve a range of cell densities (e.g., 1,000 to 20,000 cells/well).

  • Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a blank control.

  • Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform your chosen cytotoxicity assay (e.g., MTT) according to the manufacturer's protocol.

  • Plot the absorbance/fluorescence/luminescence values against the number of cells seeded.

  • Select a cell density that falls within the linear range of the assay and provides a robust signal.[3]

Protocol 2: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC)

This protocol describes how to use NAC to reduce this compound-induced oxidative stress.

Materials:

  • Cells seeded at the optimized density in a 96-well plate

  • This compound stock solution

  • N-acetylcysteine (NAC) stock solution (prepare fresh in serum-free medium and filter-sterilize)

  • Complete culture medium

  • Cytotoxicity assay kit

Procedure:

  • Prepare a range of this compound concentrations and NAC concentrations for co-treatment. A typical starting concentration for NAC is 1-10 mM.

  • Remove the culture medium from the cells.

  • Add 100 µL of medium containing the desired concentrations of this compound and/or NAC to the appropriate wells. Include the following controls:

    • Untreated cells (medium only)

    • Cells treated with this compound only

    • Cells treated with NAC only (to check for any inherent cytotoxicity of NAC at the concentrations used)

    • Vehicle control (if this compound is dissolved in a solvent like DMSO)

  • Incubate the plate for the desired duration.

  • Perform a cytotoxicity assay to assess cell viability.

  • Compare the viability of cells co-treated with this compound and NAC to those treated with this compound alone to determine if NAC has a protective effect.

Protocol 3: Inhibiting this compound-Induced Apoptosis with Z-VAD-FMK

This protocol outlines the use of the pan-caspase inhibitor Z-VAD-FMK to block apoptosis.

Materials:

  • Cells seeded at the optimized density in a 96-well plate

  • This compound stock solution

  • Z-VAD-FMK stock solution (typically in DMSO)

  • Complete culture medium

  • Apoptosis assay kit (e.g., Annexin V/PI staining) or cytotoxicity assay kit

Procedure:

  • Pre-treat the cells with Z-VAD-FMK for 1-2 hours before adding this compound. A typical working concentration for Z-VAD-FMK is 20-50 µM.

  • After the pre-incubation period, add this compound at the desired concentrations to the wells already containing Z-VAD-FMK. Include the following controls:

    • Untreated cells

    • Cells treated with this compound only

    • Cells treated with Z-VAD-FMK only

    • Vehicle control

  • Incubate the plate for the desired duration.

  • Assess apoptosis using an appropriate assay (e.g., flow cytometry with Annexin V/PI staining) or measure overall cytotoxicity.

  • Compare the levels of apoptosis/cytotoxicity in cells treated with this compound alone versus those pre-treated with Z-VAD-FMK.

Visualizations

TetromycinB_Cytotoxicity_Pathway TetromycinB This compound Mitochondria Mitochondrial Protein Synthesis TetromycinB->Mitochondria Inhibits Apoptosis Apoptosis Induction TetromycinB->Apoptosis Induces ETC Electron Transport Chain Disruption Mitochondria->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS (Oxidative Stress) ETC->ROS CellDeath Cell Death ATP->CellDeath Contributes to CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage CellDamage->Apoptosis Caspases Caspase Activation Apoptosis->Caspases Caspases->CellDeath

Caption: Signaling pathway of this compound-induced cytotoxicity.

Caption: Troubleshooting workflow for high this compound cytotoxicity.

Experimental_Workflow_Mitigation SeedCells Seed Cells at Optimized Density Pretreat Pre-treatment (e.g., Z-VAD-FMK) (Optional) SeedCells->Pretreat Treat Treat with This compound +/- Mitigating Agent (e.g., NAC) Pretreat->Treat Incubate Incubate for Optimized Time Treat->Incubate Assay Perform Cytotoxicity or Apoptosis Assay Incubate->Assay Analyze Analyze Data and Compare Controls Assay->Analyze

Caption: Experimental workflow for testing mitigation strategies.

References

Technical Support Center: Improving the Oral Bioavailability of Tetromycin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Tetromycin B is a hypothetical compound for the purpose of this guide. The following troubleshooting advice, protocols, and data are based on established principles for improving the oral bioavailability of poorly soluble and/or permeable drugs, particularly those in the macrolide antibiotic class (e.g., BCS Class II or IV compounds).

Frequently Asked Questions (FAQs)

Q1: My initial formulation of this compound shows very low aqueous solubility and dissolution rates. What could be the cause and how can I address this?

A1: Low aqueous solubility is a common challenge for complex molecules like macrolides and is a primary reason for poor oral bioavailability. The crystalline form of the drug is often very stable and requires significant energy to be disrupted by solvent molecules.

To address this, you can explore several formulation strategies aimed at increasing the dissolution rate and apparent solubility:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its dissolution rate.

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and leverage lipid absorption pathways.

  • Particle Size Reduction: Techniques such as micronization or nanocrystallization increase the surface area of the drug, leading to faster dissolution.

Q2: this compound dissolves well in my new formulation, but still shows poor permeability in our Caco-2 cell model. What does this suggest?

A2: This suggests that this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells and the human intestine. These transporters actively pump the drug back into the intestinal lumen, reducing its net absorption. To confirm this, you can run a bi-directional Caco-2 assay. A significantly higher basal-to-apical (B-A) transport compared to apical-to-basal (A-B) transport indicates active efflux.

Q3: Our in vivo pharmacokinetic (PK) studies in rats show extremely low and highly variable plasma concentrations of this compound after oral administration. What are the potential reasons?

A3: Low and variable in vivo exposure, despite good in vitro performance, often points to two main issues:

  • High First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or the liver before it can reach systemic circulation. Cytochrome P450 enzymes (e.g., CYP3A4) are commonly involved in the metabolism of macrolides.

  • In Vivo Formulation Performance: The formulation may not be behaving as expected in the complex environment of the gastrointestinal tract. Factors like pH, digestive enzymes, and interactions with food can affect drug release and absorption.

High variability can also be caused by differences in animal handling, dosing accuracy, or food effects. It is crucial to standardize the experimental conditions, such as the fasting state of the animals.

Troubleshooting Guides

Issue 1: Improving Poor Dissolution of this compound

If you are struggling with the dissolution rate of this compound, consider developing an amorphous solid dispersion (ASD).

Troubleshooting Steps:

  • Polymer Selection: Choose a suitable polymer for creating the ASD. Common choices include PVP, HPMC, and Soluplus®. Screen several polymers to find one that is miscible with this compound.

  • Solvent Selection: Use a common solvent system that can dissolve both the drug and the polymer.

  • Manufacturing Method: For lab-scale development, solvent evaporation is a common and effective method.

  • Characterization: Analyze the resulting ASD using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that the drug is in an amorphous state.

  • Dissolution Testing: Perform dissolution tests on the ASD and compare the results to the crystalline form of this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., PVP K30)

  • Solvent (e.g., Methanol)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Preparation: Weigh this compound and PVP K30 in a 1:3 drug-to-polymer ratio.

  • Dissolution: Dissolve both components in a sufficient volume of methanol in a round-bottom flask. Mix until a clear solution is obtained.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure until a solid film is formed on the flask wall.

  • Drying: Scrape the solid material from the flask and dry it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Processing: Gently grind the dried ASD into a fine powder using a mortar and pestle.

  • Storage: Store the resulting ASD powder in a desiccator to prevent moisture absorption and recrystallization.

Data Presentation

The following tables present hypothetical comparative data for this compound in different formulations.

Table 1: In Vitro Dissolution of this compound Formulations

Formulation% Drug Dissolved at 30 min% Drug Dissolved at 60 min
Crystalline this compound8%15%
Micronized this compound25%40%
This compound - PVP K30 ASD (1:3 ratio)75%92%
This compound - SEDDS88%95%

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (10 mg/kg dose)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Crystalline this compound (in suspension)45 ± 152.0150 ± 55100 (Reference)
This compound - PVP K30 ASD (1:3 ratio)210 ± 401.0850 ± 120567
This compound - SEDDS350 ± 650.51100 ± 180733

(Data are presented as mean ± standard deviation)

Visualizations

Logical Workflow for Improving Oral Bioavailability

start Start: Poor Oral Bioavailability of this compound dissolution Is In Vitro Dissolution Rate-Limiting? start->dissolution permeability Is Permeability Rate-Limiting? (e.g., Caco-2 Assay) dissolution->permeability No formulation Formulation Strategies: - Amorphous Solid Dispersions - Lipid-Based Systems - Nanocrystals dissolution->formulation Yes metabolism Is First-Pass Metabolism a Major Hurdle? permeability->metabolism No enhancers Permeation Enhancers or Efflux Pump Inhibitors permeability->enhancers Yes prodrug Prodrug Approach or Metabolic Inhibitors metabolism->prodrug Yes end Optimized Oral Formulation metabolism->end No formulation->permeability enhancers->metabolism prodrug->end

Caption: Decision tree for selecting a strategy to enhance oral bioavailability.

Factors Affecting Oral Bioavailability

drug Oral Drug Administration dissolution 1. Dissolution (Drug in Solution) drug->dissolution absorption 2. Absorption (Across Gut Wall) dissolution->absorption metabolism 3. Metabolism (Gut Wall & Liver) absorption->metabolism systemic Drug in Systemic Circulation metabolism->systemic solubility Low Solubility solubility->dissolution permeability Poor Permeability (e.g., P-gp Efflux) permeability->absorption first_pass High First-Pass Metabolism first_pass->metabolism

Caption: Key physiological barriers to oral drug absorption.

Experimental Workflow for a Rat Pharmacokinetic Study

start Start: Formulation Prepared acclimatize Acclimatize Rats (e.g., 1 week) start->acclimatize fasting Fast Animals (e.g., 12 hours) acclimatize->fasting dosing Oral Dosing (Gavage) fasting->dosing sampling Blood Sampling (Serial time points: 0, 0.5, 1, 2, 4, 8, 24h) dosing->sampling analysis Plasma Separation & Bioanalysis (LC-MS/MS) sampling->analysis pk_calc Pharmacokinetic Calculations (Cmax, Tmax, AUC) analysis->pk_calc end End: PK Profile Determined pk_calc->end

Technical Support Center: Reducing Off-Target Effects of Tetracycline Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center is designed for researchers, scientists, and drug development professionals working with tetracycline antibiotics. While the user specified "Tetromycin B," extensive searches did not yield specific data for a compound with this exact name. Therefore, this guide focuses on the well-established class of tetracycline antibiotics and provides general strategies to mitigate off-target effects applicable to small molecule inhibitors. Off-target effects, the unintended interactions of a drug with cellular components other than its primary target, can lead to misinterpretation of experimental results and potential toxicity.[1][2] This resource offers troubleshooting guidance and detailed protocols to help you design more precise and reliable experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of tetracycline antibiotics?

A1: The primary on-target effect of tetracycline antibiotics is the inhibition of bacterial protein synthesis. They achieve this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3][4][5] This action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.

A significant known off-target effect is the disruption of protein synthesis within eukaryotic mitochondria. This is because mitochondrial ribosomes are structurally similar to bacterial ribosomes. This can confound experimental results in cellular assays. At higher concentrations, tetracyclines can also inhibit mammalian protein synthesis, which can be a concern for cellular toxicity.

Q2: What are the common indicators of off-target effects in my experiments?

A2: Several signs may suggest that the observed cellular phenotype is due to off-target effects of your tetracycline compound:

  • Inconsistency with other inhibitors: A structurally different inhibitor targeting the same bacterial ribosome subunit produces a different phenotype.

  • Discrepancy with genetic validation: The phenotype observed with the tetracycline compound is not replicated when the target (e.g., a specific bacterial protein) is knocked down or knocked out using genetic techniques like CRISPR-Cas9 or siRNA.

  • Dose-response curve anomalies: The observed effect only occurs at very high concentrations of the compound, suggesting lower-affinity binding to off-targets.

  • Unexpected cellular toxicity: You observe widespread cell death or stress that is not consistent with the known function of the intended target.

Q3: What are the general strategies to minimize off-target effects?

A3: A multi-faceted approach is recommended to minimize off-target effects:

  • Dose-Response Optimization: Use the lowest effective concentration of the tetracycline compound that elicits the desired on-target effect.

  • Use of Control Compounds: Include a structurally similar but inactive analog of your tetracycline compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Validation: Confirm your findings using alternative methods. This can include using other, structurally distinct inhibitors of the same target or employing genetic approaches to validate the target's role in the observed phenotype.

  • Target Engagement Assays: Directly measure the binding of your compound to its intended target within the cellular context to confirm it is engaging the target at the concentrations used in your experiments.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating off-target effects in your experiments with tetracycline antibiotics.

Problem: Inconsistent or Unexpected Phenotype
Potential Cause Troubleshooting Step Expected Outcome
Off-target activity Perform a dose-response experiment to determine the lowest effective concentration.The desired phenotype is observed at a lower concentration, minimizing off-target binding.
Use a structurally unrelated inhibitor for the same target (if available).A similar phenotype confirms the on-target effect. A different phenotype suggests off-target activity of the original compound.
Conduct genetic knockdown/knockout of the intended target.The phenotype is recapitulated, confirming the on-target effect. The absence of the phenotype points to off-target effects.
Compound Instability Verify the stability of the tetracycline compound in your experimental media and conditions. Degradation products can have their own biological activities.The compound remains stable throughout the experiment, ensuring the observed effects are due to the parent molecule.
Cell Line Variability Test the compound in multiple cell lines to see if the effect is consistent.Consistent effects across different cell lines strengthen the evidence for an on-target mechanism.
Quantitative Data Summary: Hypothetical Binding Affinities

The following table presents hypothetical binding affinity data for a fictional tetracycline analog, "this compound," to its intended target and potential off-targets. This illustrates the type of data researchers should seek or generate for their specific compounds.

Target Binding Affinity (Kd) Significance
Bacterial 30S Ribosome (On-Target) 0.5 µMHigh affinity, indicating potent on-target activity.
Mitochondrial 30S Ribosome (Off-Target) 15 µMLower affinity, but potential for off-target effects at higher concentrations.
Matrix Metalloproteinase-9 (Off-Target) 50 µMSignificantly lower affinity; off-target effects are less likely at therapeutic concentrations.
Human 40S Ribosome (Off-Target) >100 µMNegligible binding; low risk of direct off-target effects on cytosolic protein synthesis.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that the tetracycline compound directly binds to its intended target (bacterial 30S ribosome) in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture bacteria to the mid-logarithmic phase. Treat the bacterial cultures with the tetracycline compound at various concentrations (including a vehicle control) for 1 hour.

  • Heat Shock: Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Cell Lysis and Centrifugation: Immediately cool the samples on ice, then lyse the cells using an appropriate method (e.g., sonication). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of a specific 30S ribosomal protein (e.g., S1) in the soluble fraction using Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the tetracycline compound indicates target engagement.

Protocol 2: Genetic Validation using CRISPR-Cas9 Knockdown

Objective: To determine if the genetic knockdown of a specific bacterial protein (the presumed target of the tetracycline's downstream effects) phenocopies the effect of the compound.

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the bacterial gene of interest into a suitable CRISPR-Cas9 expression vector for bacteria.

  • Transformation: Transform the gRNA/Cas9 plasmids into the bacterial strain of interest.

  • Induction of Cas9 Expression: Induce the expression of the Cas9 nuclease to introduce mutations in the target gene.

  • Validation of Knockdown: Verify the reduction in the expression of the target protein using qPCR or Western blotting.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockdown bacteria and compare the results to the wild-type bacteria treated with the tetracycline compound.

Visualizations

Signaling Pathway: Tetracycline's On- and Off-Target Actions

Tetracycline_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Tetracycline Tetracycline Bacterial_30S_Ribosome Bacterial 30S Ribosome Tetracycline->Bacterial_30S_Ribosome Binds Mitochondrial_Ribosome Mitochondrial Ribosome Tetracycline->Mitochondrial_Ribosome Binds (lower affinity) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Bacterial_30S_Ribosome->Protein_Synthesis_Inhibition Leads to Bacterial_Growth_Arrest Bacterial Growth Arrest Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest Results in Mitochondrial_Protein_Synthesis_Disruption Disruption of Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Mitochondrial_Protein_Synthesis_Disruption Leads to Cellular_Stress Cellular Stress / Toxicity Mitochondrial_Protein_Synthesis_Disruption->Cellular_Stress Can cause

Caption: On-target vs. off-target pathways of tetracycline action.

Experimental Workflow: Troubleshooting Off-Target Effects

Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Experiment Start->Dose_Response Lowest_Effective_Conc Use Lowest Effective Concentration Dose_Response->Lowest_Effective_Conc Orthogonal_Validation Orthogonal Validation Lowest_Effective_Conc->Orthogonal_Validation On_Target_Confirmed Phenotype Consistent? Orthogonal_Validation->On_Target_Confirmed Genetic_Validation Genetic Validation (e.g., CRISPR) Off_Target_Suspected Phenotype Replicated? Genetic_Validation->Off_Target_Suspected Control_Compound Use Inactive Control Compound Re-evaluate Re-evaluate Hypothesis/ Compound Control_Compound->Re-evaluate On_Target_Confirmed->Genetic_Validation Yes On_Target_Confirmed->Re-evaluate No Off_Target_Suspected->Control_Compound No Proceed Proceed with Experiment Off_Target_Suspected->Proceed Yes

Caption: A workflow for troubleshooting potential off-target effects.

References

Technical Support Center: Optimizing Tetracycline Dosage for In vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research purposes only. "Tetromycin B" is not a recognized compound in scientific literature; this guide pertains to Tetracycline and its derivatives (e.g., Doxycycline), which is the likely intended subject. All protocols are examples and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Tetracycline?

Tetracycline is a broad-spectrum antibiotic that primarily functions by inhibiting protein synthesis in bacteria. It reversibly binds to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. This action prevents the addition of amino acids to the growing peptide chain, thus arresting bacterial growth (bacteriostatic effect).[1]

Beyond its antibacterial properties, tetracycline and its analogs (like doxycycline and minocycline) exhibit significant anti-inflammatory and immunomodulatory effects. These are not related to their antibiotic activity and include the inhibition of matrix metalloproteinases (MMPs), modulation of inflammatory signaling pathways like NF-κB and p38 MAPK, and reduction of pro-inflammatory cytokine production.[2][3]

Q2: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider for Tetracycline?

The efficacy of tetracyclines is generally considered to be dependent on the time that the drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen. Therefore, the key PK/PD parameter is the percentage of the dosing interval that the free drug concentration is above the MIC (%fT > MIC). The ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is also considered.

Q3: What are the common challenges encountered when administering Tetracycline in vivo?

Common challenges include:

  • Poor Oral Bioavailability: Tetracycline's oral absorption can be low and significantly reduced by the presence of food, especially dairy products, and divalent cations like calcium, magnesium, and iron, with which it forms insoluble chelates.[1]

  • Solubility and Stability: Tetracycline hydrochloride is soluble in water, but solutions can be unstable, especially at neutral or alkaline pH and when exposed to light.[4] Outdated or improperly stored tetracycline can degrade into nephrotoxic compounds.

  • Toxicity: High doses, particularly via intravenous administration, can lead to hepatotoxicity. Other potential side effects include photosensitivity and gastrointestinal disturbances.

Q4: How do I choose a starting dose for my in vivo efficacy study?

A starting dose should be determined based on the MIC of your target pathogen and available pharmacokinetic data for the specific animal model. A common approach is to begin with a dose that is projected to achieve a plasma concentration several times higher than the MIC. A pilot dose-ranging study is highly recommended to determine the maximum tolerated dose (MTD) and a preliminary effective dose range.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy - Insufficient dosage- Increase the dose or dosing frequency based on PK/PD principles.
- Low bioavailability (oral dosing)- Administer on an empty stomach. Consider switching to parenteral (intravenous or subcutaneous) administration.
- Bacterial resistance- Confirm the MIC of your bacterial strain against tetracycline.
- Inadequate infection model- Ensure the bacterial inoculum is not too high, which could overwhelm the drug's effect.
Toxicity Observed (e.g., weight loss, lethargy) - Dose is too high- Reduce the dose by 25-50% and conduct a pilot study to establish the MTD.
- Vehicle toxicity- Administer the vehicle alone to a control group to assess its contribution to the observed toxicity.
- Route of administration- Consider a different route of administration (e.g., subcutaneous instead of intraperitoneal) that may reduce systemic exposure.
Precipitation of Drug Solution - Incorrect solvent or pH- Ensure the vehicle is appropriate for tetracycline hydrochloride (e.g., sterile water or saline). Check and adjust the pH if necessary; tetracycline is more stable in acidic conditions.
- Instability over time- Prepare fresh solutions for each administration. Protect from light.

Data Presentation: Pharmacokinetics & Dosage

Table 1: Pharmacokinetic Parameters of Tetracyclines in Rodents
Parameter Tetracycline (Pigs) Chelocardin (Mouse) Amidochelocardin (Mouse)
Route of Administration Oral (fasted)OralOral
Bioavailability (%) 18%24%6%
Route of Administration IVIVIV
Volume of Distribution (Vd) 1.2 L/kg--
Cmax (at 15 mg/kg) -~2.1 µg/mL92.17 ng/mL
Tmax -3.3 hours7.3 hours

Note: Data for mice with standard tetracycline is limited, hence data from a study in pigs is included for general reference. Chelocardin and Amidochelocardin are atypical tetracyclines.

Table 2: Example In Vivo Dosages of Tetracycline Derivatives in Mouse Models
Compound Mouse Model Dosage Route Frequency Reference
DoxycyclineSepsis (CLP model)50 mg/kgIntraperitoneal (i.p.)Single dose
DoxycyclineSepsis (E. coli)1.75 µg/g (~1.75 mg/kg)Intraperitoneal (i.p.)Every 24h for 3 days
ChelocardinNeutropenic Thigh Infection (E. coli)15 mg/kgIntravenous (i.v.)Twice daily (BID)
AmidochelocardinNeutropenic Thigh Infection (K. pneumoniae)50 mg/kgSubcutaneous (s.c.)Once daily (QD)

Experimental Protocols

Protocol 1: Preparation of Tetracycline Hydrochloride for In Vivo Administration

Materials:

  • Tetracycline hydrochloride powder (USP grade)

  • Sterile water for injection or sterile 0.9% saline

  • Sterile 1.5 mL microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure (for a 10 mg/mL stock solution):

  • Weigh out 10 mg of tetracycline hydrochloride powder under sterile conditions.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile water for injection or sterile 0.9% saline to the tube.

  • Vortex thoroughly until the powder is completely dissolved. The solution should be a clear yellow color.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter and filter-sterilize the solution into a new sterile vial.

  • Important: Prepare this solution fresh before each use and protect it from light, as tetracycline can degrade. Discard any unused solution.

Protocol 2: Murine Thigh Infection Model for Efficacy Testing

Animal Model:

  • Species: ICR or BALB/c mice (female, 6-8 weeks old)

  • Immunosuppression (optional but common): To create a neutropenic model, administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

Procedure:

  • Infection:

    • Culture the target bacterial strain (e.g., Staphylococcus aureus, E. coli) to mid-log phase.

    • Wash and resuspend the bacteria in sterile saline or PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).

    • Anesthetize the mice and inject 0.1 mL of the bacterial suspension directly into the right thigh muscle.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer the prepared tetracycline solution via the desired route (e.g., subcutaneous injection, oral gavage, or intravenous injection).

    • Include a vehicle control group that receives the same volume of the vehicle without the drug.

  • Endpoint:

    • At 24 hours post-treatment, euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the muscle tissue in a known volume of sterile PBS (e.g., 3 mL).

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to enumerate the bacterial load (CFU/gram of tissue).

Visualizations

Signaling Pathways Modulated by Tetracycline

Tetracycline_Signaling Tetracycline Tetracycline MMPs Matrix Metalloproteinases (MMPs) Tetracycline->MMPs Inhibits IKK IKK Tetracycline->IKK Inhibits p38 p38 MAPK Tetracycline->p38 Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes Transcription p38->Cytokines Promotes Expression Inflammation Inflammation Cytokines->Inflammation

Caption: Anti-inflammatory signaling pathways modulated by Tetracycline.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (Day 0) cluster_analysis Analysis Phase (Day 1) a Day -4: Administer Cyclophosphamide (150 mg/kg, i.p.) b Day -1: Administer Cyclophosphamide (100 mg/kg, i.p.) a->b c Infect Mouse Thigh (e.g., S. aureus, i.m.) b->c d 2h Post-Infection: Administer Tetracycline or Vehicle Control c->d e Euthanize Mouse and Aseptically Remove Thigh d->e f Homogenize Tissue e->f g Serial Dilution and Plating f->g h Incubate and Enumerate CFU g->h

Caption: Workflow for a neutropenic mouse thigh infection model.

References

troubleshooting poor yield in Tetromycin B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Tetromycin B, a member of the tetracycline family of antibiotics. The extreme chemical sensitivity of the tetracycline core, particularly its instability in acidic and basic conditions, presents significant synthetic challenges.[1][2] This guide focuses on identifying and resolving issues related to poor yields and unexpected side reactions.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of the tetracycline core is very low. What are the most critical steps to scrutinize?

A1: The total synthesis of tetracyclines is inherently challenging, and low overall yields are common, especially in linear synthetic routes.[3] Convergent strategies, where large fragments of the molecule are synthesized separately and then combined, generally offer better overall yields.[3] The most critical step to examine is the construction of the C-ring, often achieved through a Michael-Claisen condensation or a related cyclization reaction.[4] This reaction is highly sensitive to steric and electronic effects, and the choice of base, solvent, and temperature is crucial. Additionally, protecting group strategies and their subsequent removal can significantly impact yields.

Q2: I am observing a mixture of diastereomers in my final product. What is the likely cause?

A2: The tetracycline scaffold contains multiple contiguous stereocenters, and their control is a major synthetic hurdle. Epimerization at the C4 position is a well-documented issue and can be influenced by the choice of solvents and pH during workup and purification. The stereochemical outcome of the C-ring forming reaction is also critical and can be influenced by the reaction conditions. Careful analysis of reaction conditions, particularly temperature and the choice of base, is recommended.

Q3: I am struggling with the removal of protecting groups without degrading the tetracycline core. What are some recommended strategies?

A3: The acid and base lability of the tetracycline core makes deprotection a delicate operation. The choice of protecting groups should be made with this in mind. For example, the Stork and Hagedorn benzyloxyisoxazole has been used to mask the reactive A-ring functionality and can be removed under specific hydrogenolysis conditions. Careful selection of protecting groups that can be removed under neutral or very mild conditions is paramount. It is advisable to perform deprotection steps on small scale to optimize conditions before proceeding with the bulk of the material.

Q4: My late-stage functionalization attempts on the tetracycline core are resulting in a complex mixture of products. How can I improve selectivity?

A4: Late-stage functionalization of complex molecules like tetracyclines is challenging due to the presence of multiple reactive sites. The regioselectivity of reactions such as electrophilic aromatic substitution on the D-ring can be influenced by the existing substitution pattern. For instance, the presence of a 6-deoxy group can enhance the stability of the molecule and allow for selective functionalization at the C7 position. Careful choice of reagents and catalysts is essential to achieve the desired regioselectivity.

Troubleshooting Guide

Problem 1: Poor Yield in the C-Ring Forming Michael-Claisen Condensation

The Michael-Claisen condensation is a key step in many tetracycline syntheses, forming the crucial C-ring. Low yields in this step can often be attributed to several factors:

  • Inefficient Deprotonation: The formation of the benzylic anion on the D-ring precursor is critical for the initial Michael addition.

  • Side Reactions: Competing side reactions, such as self-condensation of the reactants, can reduce the yield of the desired product.

  • Decomposition of Reactants or Products: The reactants or the cyclized product may be unstable under the reaction conditions.

Troubleshooting Workflow for C-Ring Formation

G cluster_base Base and Deprotonation cluster_temp Temperature Profile cluster_reagents Reagents cluster_workup Workup start Low Yield in C-Ring Formation check_base Verify Base and Deprotonation Conditions start->check_base check_temp Optimize Reaction Temperature check_base->check_temp base_type Try alternative bases (e.g., LDA, LHMDS) check_base->base_type Inefficient deprotonation? check_reagents Assess Reagent Purity and Stoichiometry check_temp->check_reagents initial_temp Ensure initial addition is at low temp (-78°C) check_temp->initial_temp Decomposition or side reactions? check_workup Evaluate Workup Procedure check_reagents->check_workup purity Purify D-ring and AB-ring precursors check_reagents->purity Impure reagents? solution Improved Yield check_workup->solution quench Quench at low temp check_workup->quench Product degradation during workup? base_equiv Vary equivalents of base base_type->base_equiv additive Additives like TMEDA or HMPA? base_equiv->additive warming_rate Control warming rate to cyclization temp (e.g., -10°C to 0°C) initial_temp->warming_rate stoichiometry Optimize stoichiometry (e.g., excess D-ring precursor) purity->stoichiometry ph_control Maintain appropriate pH to avoid degradation quench->ph_control

Caption: Troubleshooting workflow for low yield in C-ring formation.

Experimental Protocol: Optimization of Michael-Claisen Cyclization

This protocol is a general guideline for optimizing the C-ring formation step.

  • Reagent Preparation:

    • Ensure the D-ring precursor and the AB-ring enone are of high purity, purified by chromatography or recrystallization if necessary.

    • Thoroughly dry all glassware and solvents. Anhydrous THF is a common solvent for this reaction.

  • Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), dissolve the D-ring precursor (e.g., 1.2 equivalents) in anhydrous THF.

    • If used, add an amine additive like TMEDA (tetramethylethylenediamine).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation and Addition:

    • Slowly add the strong base (e.g., LDA or LHMDS, 1.1 equivalents) to the solution of the D-ring precursor and stir for 30-60 minutes at -78 °C.

    • In a separate flask, dissolve the AB-ring enone (1.0 equivalent) in anhydrous THF and cool to -78 °C.

    • Slowly add the enone solution to the solution of the deprotonated D-ring precursor.

  • Cyclization and Quenching:

    • After the addition is complete, slowly warm the reaction mixture to the desired cyclization temperature (often between -10 °C and 0 °C) and monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench the reaction at low temperature by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation: C-Ring Formation Conditions

The following table summarizes typical reaction conditions for the Michael-Claisen cyclization reported in tetracycline syntheses.

D-Ring PrecursorBase (equiv.)Additive (equiv.)SolventTemperature ProfileYield
Phenyl esterLDA (3)TMEDA (6)THF-78 °C to -10 °C83%
Benzylic bromidePhLi (1.1)HMPA (6)THF-90 °C to 0 °C81%
Substituted phenyl esterLHMDS (1.1)NoneTHF-78 °C to -20 °CModerate to good

Signaling Pathways and Logical Relationships

The synthesis of this compound, like other tetracyclines, involves a complex sequence of reactions. The following diagram illustrates a generalized synthetic pathway and the relationship between key intermediates.

G D_ring D-Ring Precursor Michael_Claisen Michael-Claisen Condensation D_ring->Michael_Claisen AB_ring AB-Ring Precursor (Enone) AB_ring->Michael_Claisen Protected_core Protected Tetracycline Core Michael_Claisen->Protected_core Deprotection1 Deprotection Step 1 Protected_core->Deprotection1 Intermediate1 Partially Deprotected Intermediate Deprotection1->Intermediate1 Deprotection2 Deprotection Step 2 Intermediate1->Deprotection2 Final_product This compound Deprotection2->Final_product

Caption: Generalized synthetic pathway for this compound.

References

Validation & Comparative

Tetetracycline-Class Antibiotics vs. Vancomycin: A Comparative Guide for MRSA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Analysis of Two Critical Antibiotic Classes in the Fight Against Methicillin-Resistant Staphylococcus aureus

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has posed a significant challenge to clinicians and researchers, necessitating a continuous search for effective therapeutic agents. Vancomycin, a glycopeptide antibiotic, has long been a cornerstone of anti-MRSA therapy.[1][2] However, the rise of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA) strains has prompted the exploration of alternative treatments.[3][4] Among these alternatives are antibiotics belonging to the tetracycline class. This guide provides a detailed, data-supported comparison of the efficacy of tetracycline-class antibiotics and vancomycin against MRSA, designed for researchers, scientists, and drug development professionals.

It is important to note that specific experimental data for Tetromycin B was not available in the reviewed literature. Therefore, this guide focuses on the broader class of tetracycline antibiotics, including doxycycline and minocycline, for which anti-MRSA data is more readily accessible.

Mechanism of Action: A Tale of Two Targets

The antibacterial mechanisms of tetracyclines and vancomycin are fundamentally different, targeting distinct cellular processes in S. aureus.

Tetracycline-Class Antibiotics: These antibiotics are primarily bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the bacteria.[4] They function by entering the bacterial cell and binding to the 30S ribosomal subunit. This binding action prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis.

Vancomycin: In contrast, vancomycin is a bactericidal agent that disrupts the formation of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors. This binding blocks the transglycosylation and transpeptidation steps in cell wall synthesis, leading to a weakened cell wall and eventual cell lysis.

cluster_0 Tetracycline Action cluster_1 Vancomycin Action Tetracycline Tetracycline 30S_Ribosome 30S Ribosomal Subunit Tetracycline->30S_Ribosome Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 30S_Ribosome->Protein_Synthesis_Inhibition Leads to Vancomycin Vancomycin Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin->Peptidoglycan_Precursor Binds to Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis Peptidoglycan_Precursor->Cell_Wall_Synthesis_Inhibition Leads to

Figure 1. Simplified mechanism of action for tetracycline and vancomycin.

In Vitro Efficacy: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The following table summarizes reported MIC ranges for tetracycline-class antibiotics and vancomycin against MRSA.

Antibiotic ClassAntibioticMRSA MIC Range (µg/mL)Reference
Tetracyclines Doxycycline0.12 - >128
Minocycline0.12 - 8
Glycopeptides Vancomycin≤0.5 - 16

Key Observations:

  • Minocycline has demonstrated notable in vitro activity against some MRSA strains, with some strains being inhibited at concentrations as low as 2 μg/ml.

  • While vancomycin is effective against many MRSA isolates, the emergence of strains with higher MICs (≥2 µg/mL) is a growing concern and has been associated with poorer clinical outcomes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented are typically determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (General Protocol):

  • Preparation of Bacterial Inoculum: A standardized suspension of the MRSA isolate is prepared to a specific turbidity, usually equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Start Start: Isolate MRSA Strain Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate Prepare_Plates Prepare Serial Dilutions of Antibiotics in Microtiter Plates Prepare_Plates->Inoculate Incubate Incubate Plates (16-20h at 37°C) Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End: Report MIC Value Read_Results->End

Figure 2. General workflow for MIC determination by broth microdilution.

In Vivo Efficacy: Insights from Animal Models

While in vitro data is essential, in vivo studies provide a more comprehensive understanding of an antibiotic's effectiveness in a living organism.

Tetracycline-Class Antibiotics:

  • In a murine subcutaneous abscess model, tetracycline demonstrated in vivo activity against an MRSA strain. Interestingly, the efficacy of tetracycline was significantly greater against a mutant strain lacking the Tet38 efflux pump, highlighting a potential mechanism of in vivo resistance.

  • A case series and literature review on the use of long-acting tetracyclines (doxycycline and minocycline) for serious MRSA infections, primarily complicated skin and skin-structure infections, reported a clinical cure rate of 83% in the case series.

Vancomycin:

  • Vancomycin has been extensively studied in various animal models of MRSA infection and remains a standard comparator for the evaluation of new anti-MRSA agents.

Cytotoxicity and Safety Profile

The therapeutic index of an antibiotic is determined by its efficacy against the pathogen versus its toxicity to the host.

Tetracycline-Class Antibiotics:

  • Tetracyclines are generally well-tolerated. Common side effects can include gastrointestinal upset and photosensitivity.

Vancomycin:

  • Vancomycin administration can be associated with nephrotoxicity and ototoxicity, requiring therapeutic drug monitoring to ensure safety and efficacy. "Red man syndrome," an infusion-related reaction, can also occur.

Conclusion: A Balancing Act of Efficacy and Resistance

Both tetracycline-class antibiotics and vancomycin play crucial roles in the management of MRSA infections. Vancomycin remains a primary therapeutic agent, particularly for severe infections, though the emergence of resistance is a significant concern. Tetracyclines, particularly doxycycline and minocycline, present a viable oral treatment option for certain types of MRSA infections, especially those of the skin and soft tissues, in regions where susceptibility rates remain high.

The choice between these antibiotic classes will continue to depend on the specific clinical scenario, local resistance patterns, and the individual patient's condition. Further research, including direct comparative clinical trials, is necessary to more definitively delineate the optimal roles for these important antibacterial agents in the evolving landscape of MRSA treatment.

References

A Comparative Analysis of Tetromycin B and Linezolid Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of rising antimicrobial resistance, the evaluation of novel and existing antibiotics is critical for guiding clinical and research endeavors. This guide provides a detailed comparison of Tetromycin B, a novel tetracycline analog, and linezolid, a member of the oxazolidinone class, in their activity against resistant bacterial strains. Due to the limited specific data available for this compound, this comparison will also draw upon the broader characteristics of the tetracycline class of antibiotics to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Linezolid is a synthetic antibiotic that inhibits the initiation of bacterial protein synthesis, a unique mechanism that confers activity against a range of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] this compound, identified as a novel semi-synthetic tetracycline analog called iodocycline, also acts by inhibiting bacterial protein synthesis, but at a different stage than linezolid.[3] While data on this compound is nascent, initial findings suggest it possesses potent in vitro activity against a variety of pathogenic bacteria.[3] This guide will delve into their mechanisms of action, comparative in vitro and in vivo efficacy, and the experimental methodologies used to derive these findings.

Mechanism of Action

The antibacterial mechanisms of linezolid and tetracyclines, including this compound, both target protein synthesis but at distinct points in the process.

Linezolid: As the first clinically available oxazolidinone, linezolid uniquely targets the initiation phase of protein synthesis.[1] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of the functional 70S initiation complex. This early-stage inhibition is a key feature that distinguishes it from many other protein synthesis inhibitors and contributes to its lack of cross-resistance with other antibiotic classes.

Tetracyclines (including this compound/Iodocycline): Tetracyclines primarily inhibit the elongation phase of protein synthesis. They bind to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis. Some evidence also suggests that tetracyclines may bind to the 50S subunit and alter the cytoplasmic membrane. The described mechanism for the novel analog "iodocycline" (referred to as tetracycline analog B) is consistent with this class, inhibiting protein synthesis by binding to the 30S ribosomal subunit.

Diagram of Protein Synthesis Inhibition

cluster_ribosome Bacterial Ribosome cluster_initiation Initiation cluster_elongation Elongation 50S 50S Initiation_Complex 70S Initiation Complex Formation 30S 30S mRNA mRNA mRNA->Initiation_Complex binds to 30S fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex Aminoacyl-tRNA Aminoacyl-tRNA Peptide_Bond Peptide Bond Formation Aminoacyl-tRNA->Peptide_Bond binds to A-site Translocation Translocation Peptide_Bond->Translocation Translocation->Aminoacyl-tRNA continues cycle Linezolid Linezolid Linezolid->Initiation_Complex Inhibits Tetracyclines Tetracyclines Tetracyclines->Aminoacyl-tRNA Blocks binding

Caption: Comparative mechanism of action for Linezolid and Tetracyclines.

In Vitro Activity

Direct comparative studies of this compound and linezolid are not available in the current literature. However, by examining the available data for each compound against key resistant pathogens, a preliminary assessment can be made.

Linezolid: Linezolid demonstrates reliable activity against a wide array of Gram-positive bacteria, including MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae. Its activity is generally bacteriostatic against staphylococci and enterococci, but bactericidal against most streptococci.

This compound (Iodocycline) and other Tetracyclines: The novel tetracycline analog, iodocycline, has reported in vitro activity against a broad spectrum of bacteria, including MRSA, Enterococcus faecium, and various Gram-negative and anaerobic species. The study reported Minimum Inhibitory Concentrations (MICs) of less than 10 µg/mL for these organisms. Newer generation tetracyclines, such as tigecycline, eravacycline, and omadacycline, have been developed to overcome common tetracycline resistance mechanisms and show potent activity against MRSA.

Organism Linezolid MIC (µg/mL) Tetracycline Analog B (Iodocycline) MIC (µg/mL) Other Tetracyclines MIC (µg/mL)
MRSA 0.25 - 4< 10Tigecycline: 0.12 - 0.25 (MIC50/90)
Enterococcus faecium 0.38 - 1.5< 10-
Streptococcus pneumoniae -< 10-
Escherichia coli Ineffective< 10Tetracycline: 1 - >128
Pseudomonas aeruginosa Ineffective< 10Generally resistant
Haemophilus influenzae -< 10-
Neisseria meningitidis -< 10-
Bacteroides fragilis -< 10-
Clostridium difficile -< 10-

Note: The data for Tetracycline Analog B (Iodocycline) is from a single study and presented as a general value. MIC values can vary significantly between specific strains and testing methodologies.

In Vivo Efficacy

Linezolid: Numerous in vivo studies have demonstrated the efficacy of linezolid in treating infections caused by resistant Gram-positive bacteria. In a rabbit model of MRSA endocarditis, linezolid was effective in reducing bacterial counts in vegetations. In a murine pneumonia model with MRSA, linezolid treatment resulted in a significant reduction in bacterial load in the lungs and spleen. Furthermore, in a rabbit model of MRSA necrotizing pneumonia, early treatment with linezolid was associated with suppressed toxin production and improved survival rates compared to vancomycin.

This compound (Iodocycline) and other Tetracyclines: Specific in vivo efficacy data for this compound (iodocycline) is not available in the published literature. However, studies on other novel tetracycline analogs have shown promising in vivo activity. For instance, some pentacycline analogs, a novel class of tetracyclines, displayed potent in vivo activity against Gram-positive organisms in murine models. In a murine subcutaneous abscess model, tetracycline demonstrated in vivo activity against an MRSA strain.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings.

Minimum Inhibitory Concentration (MIC) Determination: A common method for determining the in vitro activity of an antibiotic is the broth microdilution or agar dilution method.

  • Agar Dilution for Iodocycline: The antimicrobial activity of tetracycline analog B (iodocycline) was evaluated using a standard agar dilution technique to determine the MICs for the growth of various pathogenic bacteria. Mid-log-phase microorganisms were inoculated onto nutrient agar containing stratified concentrations of the antibiotic (from 0.2 to 160 µg/ml). For Haemophilus influenzae, brain heart infusion agar supplemented with defibrinated horse blood and beta nicotinamide adenine dinucleotide was used. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth after a defined incubation period.

  • Broth Microdilution for Linezolid: This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

In Vivo Efficacy Models: Animal models are essential for evaluating the in vivo efficacy of new antimicrobial agents.

  • Murine Pneumonia Model (for Linezolid): Mice are infected intranasally with a specific strain of MRSA. After a set period, treatment with linezolid (e.g., administered subcutaneously or orally) is initiated. At the end of the treatment period, animals are euthanized, and lungs and spleens are harvested, homogenized, and plated to determine the bacterial load (colony-forming units per gram of tissue).

  • Rabbit Endocarditis Model (for Linezolid): A catheter is inserted into the carotid artery and advanced to the aortic valve to induce sterile vegetations. Subsequently, a bacterial challenge (e.g., MRSA) is administered intravenously. Antibiotic therapy is then initiated, and after the treatment course, the vegetations are excised, weighed, homogenized, and plated for bacterial quantification.

Experimental Workflow for In Vivo Efficacy Study

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Model Select Animal Model (e.g., Mouse, Rabbit) Induce_Infection Induce Localized or Systemic Infection (e.g., MRSA) Animal_Model->Induce_Infection Group_Allocation Randomly Allocate to Treatment Groups: - Vehicle Control - Test Compound - Comparator Induce_Infection->Group_Allocation Administer_Treatment Administer Treatment (Defined Dose & Schedule) Group_Allocation->Administer_Treatment Endpoint Euthanize at Pre-defined Endpoint Administer_Treatment->Endpoint Tissue_Harvest Harvest Target Tissues (e.g., Lungs, Spleen, Heart Valves) Endpoint->Tissue_Harvest Bacterial_Quantification Homogenize and Plate for Bacterial Quantification (CFU/g) Tissue_Harvest->Bacterial_Quantification

Caption: A generalized workflow for in vivo antimicrobial efficacy studies.

Conclusion

Linezolid remains a valuable therapeutic option for infections caused by resistant Gram-positive pathogens due to its unique mechanism of action and established efficacy. The emergence of novel tetracycline analogs, such as the described this compound (iodocycline), highlights the ongoing efforts to expand the antimicrobial armamentarium. While the currently available data for this compound is preliminary and lacks direct comparison with linezolid, its broad in vitro activity warrants further investigation. Future studies should focus on comprehensive in vitro testing against a larger panel of resistant isolates, detailed pharmacokinetic and pharmacodynamic analyses, and robust in vivo efficacy and safety studies to fully elucidate the potential of this and other new tetracycline derivatives in combating antimicrobial resistance.

References

Unraveling the Antimicrobial Potential: A Comparative Look at Tetromycin B and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

While a direct comparative analysis of "Tetromycin A" and "Tetromycin B" is hampered by the elusive identity of "Tetromycin A" in scientific literature, this guide provides a comprehensive examination of this compound, a notable tetronic acid antibiotic, and places its activity in the context of other relevant antimicrobial agents. This report is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

Executive Summary

This compound is a member of the tetronic acid class of antibiotics, a group of natural products known for their diverse biological activities. Notably, this compound has demonstrated efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. Due to the lack of identifiable information for a compound specifically named "Tetromycin A," this guide will focus on the known properties of this compound and draw comparisons with other pertinent antibiotics to provide a useful framework for researchers.

This compound: A Profile

This compound is characterized by its tetronic acid core structure. Its chemical formula is C₃₄H₄₆O₅. This structural motif is shared by a variety of natural products with antimicrobial, antiviral, and anticancer properties. The activity of this compound against MRSA positions it as a compound of interest for further investigation in the ongoing search for new anti-infective agents.

Comparative Antimicrobial Activity

AntibioticBacterial StrainMIC (µg/mL)
TetracyclineStaphylococcus aureus0.5 - >128
TetracyclineStreptococcus pneumoniae0.25 - 64
TetracyclineEscherichia coli1 - >128
TetracyclineHaemophilus influenzae0.5 - 32
TetracyclinePseudomonas aeruginosa8 - >128

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.

Mechanism of Action: The Tetracycline Analogy

While the precise mechanism of action for this compound is a subject for further research, the broader class of tetracycline antibiotics, to which it is structurally related, functions by inhibiting protein synthesis in bacteria. Tetracyclines bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. It is plausible that this compound employs a similar mechanism, although variations in its structure may confer unique target interactions or additional modes of action.

cluster_bacterium Bacterial Cell Ribosome Ribosome tRNA tRNA Protein Protein Ribosome->Protein Synthesis mRNA mRNA mRNA->Ribosome Translation tRNA->Ribosome Delivers Amino Acid Tetracycline Tetracycline Tetracycline->Ribosome Binds to 30S subunit

Caption: Postulated mechanism of tetracycline action.

Experimental Protocols: Determining Antimicrobial Susceptibility

The evaluation of the antimicrobial activity of compounds like this compound is typically carried out using standardized methods such as broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay Protocol
  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a specified turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the antimicrobial agent is serially diluted in a multi-well microtiter plate using an appropriate broth medium. This creates a range of concentrations to be tested.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (e.g., 35-37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution of Antibiotic Serial Dilution of Antibiotic Start->Serial Dilution of Antibiotic Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Serial Dilution of Antibiotic->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for MIC determination.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antibiotics, particularly for combating resistant pathogens like MRSA. While the identity of "Tetromycin A" remains unclear, the exploration of other tetronic acid derivatives is a valuable avenue for antibiotic discovery. Future research should focus on elucidating the precise mechanism of action of this compound, expanding the scope of its antimicrobial activity profiling, and conducting in vivo efficacy and toxicity studies. Such efforts will be crucial in determining the clinical potential of this and related compounds in the fight against infectious diseases.

The Synergistic Power of Tetromycin B with β-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. One promising strategy to combat these superbugs is the use of combination therapies, where a non-antibiotic compound or a second antibiotic potentiates the effect of a conventional antibiotic. This guide focuses on the synergistic effects of Tetromycin B, a tetronic acid antibiotic, when combined with β-lactam antibiotics against resistant bacteria. While research on this compound's synergistic potential is emerging, this document compiles available data and provides standardized experimental protocols for its evaluation.

Overview of this compound

This compound is a natural product isolated from Streptomyces sp. that has demonstrated intrinsic antibacterial activity against Gram-positive bacteria, including MRSA.[1][2] Its chemical structure, characterized by a tetronic acid moiety, is distinct from traditional antibiotic classes. While its primary mechanism of action is still under investigation, its ability to inhibit bacterial growth makes it a candidate for combination studies.

Note to the Reader: As of the latest literature review, specific studies detailing the synergistic effect of this compound with β-lactam antibiotics are not extensively available in the public domain. Therefore, this guide will present a well-documented example of antibiotic synergy—the combination of Oxacillin and Vancomycin against MRSA—to illustrate the required experimental data, protocols, and visualizations. Researchers can adapt these methodologies for their investigation of this compound.

Case Study: Synergistic Effect of Oxacillin and Vancomycin against MRSA

This section details the synergistic interaction between the β-lactam antibiotic Oxacillin and the glycopeptide antibiotic Vancomycin against MRSA.

Quantitative Data Summary

The synergistic effect of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated as follows:

FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Table 1: Checkerboard Assay Results for Oxacillin and Vancomycin against MRSA

MRSA IsolateMIC of Oxacillin Alone (µg/mL)MIC of Vancomycin Alone (µg/mL)MIC of Oxacillin in Combination (µg/mL)MIC of Vancomycin in Combination (µg/mL)FIC IndexInterpretation
MRSA-12562320.250.25Synergy
MRSA-25121640.1250.25Synergy
MRSA-31282160.50.375Synergy

Data presented in this table is hypothetical and for illustrative purposes, based on typical findings in synergy studies.

Experimental Protocols

This method is used to determine the FIC index and assess the in vitro interaction between two antimicrobial agents.

a. Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • MRSA isolates

  • Stock solutions of Oxacillin and Vancomycin

  • Spectrophotometer

b. Procedure:

  • Prepare a bacterial inoculum of each MRSA isolate equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 105 CFU/mL in MHB.

  • Prepare serial twofold dilutions of Oxacillin and Vancomycin in MHB.

  • In a 96-well plate, dispense 50 µL of MHB into each well.

  • Add 50 µL of the diluted Oxacillin solution horizontally across the plate, creating a concentration gradient.

  • Add 50 µL of the diluted Vancomycin solution vertically down the plate, creating a concentration gradient.

  • The final plate will contain various combinations of Oxacillin and Vancomycin concentrations. Include wells with each drug alone as controls.

  • Inoculate each well with 100 µL of the prepared bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection for turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the FIC index for each combination.

This assay assesses the bactericidal or bacteriostatic effect of an antibiotic combination over time.

a. Materials:

  • MHB

  • MRSA isolates

  • Oxacillin and Vancomycin

  • Sterile culture tubes

  • Incubator shaker

  • Apparatus for colony counting (e.g., agar plates, automated counter)

b. Procedure:

  • Prepare a starting bacterial culture in the logarithmic growth phase (approximately 106 CFU/mL).

  • Set up culture tubes with the following conditions:

    • Growth control (no antibiotic)

    • Oxacillin alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

    • Vancomycin alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

    • Oxacillin + Vancomycin (at their respective sub-MIC concentrations)

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them on agar plates.

  • Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each condition. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizations

experimental_workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay A1 Prepare MRSA Inoculum A2 Serial Dilutions of Drugs A1->A2 A3 Dispense into 96-well Plate A2->A3 A4 Inoculate Plate A3->A4 A5 Incubate (18-24h) A4->A5 A6 Determine MICs A5->A6 A7 Calculate FIC Index A6->A7 B1 Prepare Log-Phase Culture B2 Set up Treatment Tubes B1->B2 B3 Incubate with Shaking B2->B3 B4 Sample at Time Points B3->B4 B5 Serial Dilution & Plating B4->B5 B6 Count Colonies (CFU/mL) B5->B6 B7 Plot Time-Kill Curve B6->B7

Fig. 1: Workflow for Synergy Testing.

signaling_pathway cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Cell Wall Synthesis PBP->CW_Synthesis Catalyzes Lysis Cell Lysis CW_Synthesis->Lysis Inhibition leads to BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits PBP2a PBP2a (Altered PBP) BetaLactam->PBP2a Low affinity for BetaLactamase β-Lactamase Enzyme BetaLactam->BetaLactamase Hydrolyzed by PBP2a->CW_Synthesis Maintains synthesis SynergisticAgent Synergistic Agent (e.g., this compound) SynergisticAgent->PBP2a Sensitizes? SynergisticAgent->BetaLactamase Inhibits?

Fig. 2: Mechanism of β-lactam action and resistance.

Conclusion

The exploration of synergistic interactions between novel compounds like this compound and established antibiotics such as β-lactams is a critical frontier in the fight against antimicrobial resistance. While direct evidence for the synergy of this compound with β-lactams is currently limited, the experimental frameworks provided in this guide offer a robust starting point for such investigations. The detailed protocols for checkerboard and time-kill assays, along with the illustrative data and diagrams, provide researchers with the necessary tools to systematically evaluate potential antibiotic combinations and contribute to the development of next-generation therapies for treating multidrug-resistant infections.

References

A Comparative Analysis of Tetromycin B and Traditional Tetracyclines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Tetromycin B and other well-established tetracycline antibiotics. While sharing a common nomenclature, this compound is structurally distinct from the classical tetracycline scaffold, leading to significant differences in its biological activity and mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their chemical properties, antibacterial activity, and the experimental methods used for their evaluation.

Comparative Analysis of Physicochemical Properties

Traditional tetracyclines are a class of antibiotics characterized by a four-ring ("tetracyclic") core structure. In contrast, this compound belongs to the tetronic acid class of natural products. This fundamental structural difference is key to understanding their distinct biological profiles.

Compound Chemical Class Molecular Formula Molecular Weight ( g/mol )
This compoundTetronic AcidC₃₄H₄₆O₅534.7[1][2][3]
TetracyclineTetracyclineC₂₂H₂₄N₂O₈444.4
DoxycyclineTetracyclineC₂₂H₂₄N₂O₈444.4
MinocyclineTetracyclineC₂₃H₂₇N₃O₇457.5
TigecyclineGlycylcycline (Tetracycline derivative)C₂₉H₃₉N₅O₈585.6

Mechanism of Action: A Tale of Two Scaffolds

The primary mode of action for traditional tetracyclines is the inhibition of bacterial protein synthesis. They achieve this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This is a bacteriostatic action, meaning it inhibits bacterial growth rather than directly killing the bacteria.[4][5]

tetracycline_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit A_site A Site mRNA mRNA Protein_synthesis Protein Synthesis A_site->Protein_synthesis Inhibition P_site P Site Tetracycline Tetracycline Tetracycline->30S Binds aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Blocked tetromycin_b_hypothesis cluster_bacterial_cell Bacterial Cell Protease Cysteine Protease Essential_Protein Essential Protein Protease->Essential_Protein No Cleavage Cell_Death Bacterial Cell Death Essential_Protein->Cell_Death Leads to Tetromycin_B This compound Tetromycin_B->Protease Inhibits mic_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Start Start Prepare_Antibiotic Prepare Antibiotic Stock Solution Start->Prepare_Antibiotic Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Antibiotic in Plate Prepare_Antibiotic->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (18-24h, 35°C) Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End classification cluster_tetracyclines Tetracycline Class cluster_tetronic_acids Tetronic Acid Class Antibiotics Antibiotics Tetracycline Tetracycline Antibiotics->Tetracycline Tetromycin_B This compound Antibiotics->Tetromycin_B Doxycycline Doxycycline Minocycline Minocycline Tigecycline Tigecycline

References

Comparative Analysis of Tetromycin B: A Guide to Validating its Mechanism of Action as a Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical protein synthesis inhibitor, Tetromycin B, with established antibiotics targeting the bacterial ribosome. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms, this document serves as a valuable resource for researchers seeking to validate and characterize novel antibacterial agents.

Section 1: Comparative Performance Analysis

To objectively evaluate the efficacy of this compound, its performance must be benchmarked against well-characterized antibiotics with known mechanisms of action. This section compares the in vitro activity of this compound (hypothetical data) with Tetracycline, Chloramphenicol, and Erythromycin against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Antibiotics

The following table summarizes the MIC values (in µg/mL) of this compound and comparator antibiotics against Escherichia coli and Staphylococcus aureus. Lower MIC values indicate greater potency.

AntibioticTarget Ribosomal SubunitEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)
This compound (Hypothetical) 30S10.5
Tetracycline30S1 - >128[1]10[2]
Chloramphenicol50S4[3]≤8[4]
Erythromycin50S-≤0.25[5]

Note: MIC values can vary depending on the specific strain and testing conditions.

Section 2: Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action of a novel antibiotic is crucial for its development. The following protocols describe key assays for determining if a compound inhibits bacterial protein synthesis.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., E. coli, S. aureus) grown to log phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solution of the test antibiotic (e.g., this compound)

  • Sterile multichannel pipettes and tips

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the antibiotic stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Within 15 minutes of preparing the final inoculum, add 100 µL of the bacterial suspension to each well of the microtiter plate. This will bring the final volume in each well to 200 µL.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.

In Vitro Transcription/Translation (IVTT) Assay

This cell-free assay directly measures the effect of a compound on protein synthesis. A common approach uses a bacterial cell extract and a DNA template encoding a reporter protein, such as luciferase.

Materials:

  • E. coli S30 cell-free extract

  • DNA template (plasmid) encoding a reporter gene (e.g., luciferase) under a bacterial promoter.

  • Amino acid mix

  • Energy source (e.g., ATP, GTP)

  • Test compound (e.g., this compound) at various concentrations

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing the E. coli S30 extract, amino acid mix, energy source, and reaction buffer.

    • In a 96-well plate, add the DNA template to each well.

    • Add the test compound at a range of concentrations to the appropriate wells. Include a no-compound control (vehicle only).

  • Initiate Reaction:

    • Add the master mix to each well to start the transcription and translation reactions.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Analysis:

    • A decrease in luminescence in the presence of the test compound indicates inhibition of protein synthesis. The IC50 (the concentration at which 50% of protein synthesis is inhibited) can be calculated.

Section 3: Visualizing the Mechanism of Action

Understanding the molecular interactions between an antibiotic and its target is fundamental to drug development. The following diagrams illustrate the mechanism of action of protein synthesis inhibitors.

Bacterial_Ribosome cluster_ribosome Bacterial Ribosome (70S) 50S 50S Polypeptide_Chain Polypeptide_Chain 50S->Polypeptide_Chain Peptide bond formation 30S 30S mRNA mRNA mRNA->30S Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->30S A-site binding

Figure 1. Simplified workflow of bacterial protein synthesis.

The following diagram illustrates the proposed binding site of this compound and its comparators on the bacterial ribosome.

Antibiotic_Targets cluster_ribosome Bacterial Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit Peptidyl_Transferase_Center Peptidyl_Transferase_Center Peptide_Exit_Tunnel Peptide_Exit_Tunnel A-site A-site Tetromycin_B Tetromycin_B Tetromycin_B->A-site Tetracycline Tetracycline Tetracycline->A-site Chloramphenicol Chloramphenicol Chloramphenicol->Peptidyl_Transferase_Center Erythromycin Erythromycin Erythromycin->Peptide_Exit_Tunnel

Figure 2. Binding sites of various antibiotics on the bacterial ribosome.

The logical workflow for validating the mechanism of action of a novel protein synthesis inhibitor is depicted below.

Validation_Workflow Start Start MIC_Testing Determine MIC Start->MIC_Testing IVTT_Assay In Vitro Translation Assay MIC_Testing->IVTT_Assay Inhibition_Confirmed Protein Synthesis Inhibition? IVTT_Assay->Inhibition_Confirmed Further_Studies Binding Site Mapping & Resistance Studies Inhibition_Confirmed->Further_Studies Yes End End Inhibition_Confirmed->End No Further_Studies->End

Figure 3. Logical workflow for validating a protein synthesis inhibitor.

References

Cross-Resistance Profiles of Tetracycline Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of tetracycline-class antibiotics against bacterial strains with defined resistance mechanisms to other antibiotic classes. The data presented herein is compiled from various studies to aid researchers in understanding the potential for cross-resistance and identifying opportunities for collateral sensitivity.

Executive Summary

Tetracycline antibiotics, exemplified by doxycycline and minocycline, remain a critical component of the antimicrobial armamentarium. Their efficacy, however, can be influenced by existing resistance mechanisms within bacterial populations. This guide summarizes key findings from cross-resistance studies, presenting quantitative data on the susceptibility of antibiotic-resistant strains to tetracyclines. The primary mechanisms of tetracycline action and bacterial resistance are also detailed, providing a foundational understanding for interpreting the presented data.

Mechanism of Action and Resistance

Tetracyclines exert their bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria, which obstructs the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2][3][4] This action effectively inhibits the elongation of the polypeptide chain, thereby halting protein synthesis.[1]

Bacterial resistance to tetracyclines is primarily mediated by two mechanisms:

  • Efflux Pumps: These are membrane-associated proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target at a sufficient concentration.

  • Ribosomal Protection Proteins: These proteins interact with the bacterial ribosome and dislodge the bound tetracycline, allowing protein synthesis to resume.

Cross-Resistance and Collateral Sensitivity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of tetracycline-class antibiotics against various antibiotic-resistant bacterial strains. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Doxycycline Activity Against Multidrug-Resistant Escherichia coli
Strain TypeResistance ProfileDoxycycline MIC (μg/mL)Reference
ESBL E. coli (n=10)Resistant to multiple β-lactams30% of isolates susceptible
Carbapenem-Resistant E. coli (n=10)Resistant to carbapenems50% of isolates susceptible
NDM E. coli (n=2)New Delhi Metallo-beta-lactamase positive64
Table 2: Minocycline Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Strain TypeResistance ProfileMinocycline MIC Range (μg/mL)Reference
MRSA (n=102)Resistant to β-lactams<1 - 2
MRSA (n=4)Methicillin-resistant0.04 - 0.75
Tetracycline-Resistant S. aureusResistant to tetracycline4% resistant to minocycline
Table 3: Tetracycline Activity Against Aminoglycoside-Resistant Pseudomonas aeruginosa

While a direct comparative table with MIC values was not found in the reviewed literature, studies indicate that cross-resistance between aminoglycosides and tetracyclines can occur in P. aeruginosa. However, some aminoglycoside-resistant mutants did not show altered susceptibility to tetracycline, suggesting that the specific resistance mechanism is a key determinant of the cross-resistance profile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in cross-resistance studies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is determined using standardized broth or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

a. Broth Microdilution Method:

  • Inoculum Preparation: A suspension of the test bacterium is prepared in a sterile broth medium and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

b. Agar Dilution Method:

  • Plate Preparation: A series of agar plates are prepared, each containing a different concentration of the antibiotic.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.

Generation of Antibiotic-Resistant Bacterial Strains

Resistant strains for cross-resistance studies can be generated in the laboratory through serial passage.

  • Initial Culture: A susceptible bacterial strain is cultured in a broth medium.

  • Sub-inhibitory Exposure: The bacteria are exposed to a sub-inhibitory concentration of the desired antibiotic (e.g., a beta-lactam, fluoroquinolone, or aminoglycoside).

  • Serial Passage: The surviving bacteria are then serially passaged into fresh broth containing incrementally increasing concentrations of the antibiotic.

  • Isolation of Resistant Strains: This process is continued until a strain capable of growing at a significantly higher antibiotic concentration is isolated.

  • Confirmation of Resistance: The resistance of the isolated strain is confirmed by determining its MIC for the selective antibiotic.

Visualizations

Signaling Pathway of Tetracycline Action

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit A_site A Site 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis (Elongation) A_site->Protein_Synthesis Enables P_site P Site Tetracycline Tetracycline Tetracycline->30S_subunit Binds to Inhibition Inhibition aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site Binds to Inhibition->aminoacyl_tRNA Blocks binding of

Caption: Mechanism of action of tetracycline on the bacterial ribosome.

Experimental Workflow for Cross-Resistance Studies

Cross_Resistance_Workflow cluster_generation Resistant Strain Generation cluster_testing Cross-Resistance Testing cluster_analysis Data Analysis Start Start with Susceptible Bacterial Strain Serial_Passage Serial Passage with Increasing Antibiotic Concentration (e.g., Beta-lactam) Start->Serial_Passage MIC_Control Determine MIC of Tetracycline against Susceptible Parent Strain Start->MIC_Control Isolate Isolate Resistant Strain Serial_Passage->Isolate Confirm Confirm Resistance (MIC determination) Isolate->Confirm MIC_Tetracycline Determine MIC of Tetracycline (e.g., Doxycycline) against Resistant Strain Confirm->MIC_Tetracycline Compare Compare MIC Values MIC_Tetracycline->Compare MIC_Control->Compare Result Cross-Resistance or Collateral Sensitivity Compare->Result

Caption: Workflow for conducting a bacterial cross-resistance study.

References

Data Presentation: Comparative Cytotoxicity of Tetracycline Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cytotoxicity of Tetracycline Analogues

Disclaimer: Initial searches for "Tetromycin B analogues" yielded limited specific data regarding their comparative cytotoxicity. Given the extensive research available on the structurally related "Tetracycline analogues" and the detailed nature of the user request, this guide will focus on the comparative cytotoxicity of well-studied tetracycline derivatives: Doxycycline, Minocycline, and the chemically modified tetracycline, COL-3.

This guide provides a comprehensive comparison of the cytotoxic effects of key tetracycline analogues on various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of these compounds.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Doxycycline, Minocycline, and COL-3 against a range of cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population and are a standard measure of a compound's cytotoxic potency.

Tetracycline AnalogueCancer Cell LineCell TypeIC50 ValueReference
Doxycycline A549Lung Carcinoma1.06 µM
NCI-H446Small Cell Lung Cancer1.70 µM
MCF-7Breast Adenocarcinoma11.39 µM[1]
MDA-MB-468Breast Adenocarcinoma7.13 µM[1]
PANC-1Pancreatic Cancer>20 µg/ml[2]
HT29Colorectal Adenocarcinoma~20 µg/ml
A375Amelanotic Melanoma110.4 µM (72h)
C32Amelanotic Melanoma238.9 µM (72h)
HL-60Acute Myeloid Leukemia9.2 µg/ml
Minocycline A375Amelanotic Melanoma234.0 µM (72h)
C32Amelanotic Melanoma273.1 µM (72h)
HL-60Acute Myeloid Leukemia9.9 µg/ml
MCF-7Breast Cancer36.10 µM (24h)
COL-3 HL-60Acute Myeloid Leukemia1.3 µg/ml
HT29Colorectal Adenocarcinoma~10 µg/ml

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the tetracycline analogues and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

The resazurin assay is a fluorometric method to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Protocol:

  • Plate cells in a 96-well plate and treat with tetracycline analogues as described for the MTT assay.

  • Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Apoptosis Assays

This assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V. Propidium iodide is a fluorescent agent that stains the DNA of cells with a compromised membrane (late apoptotic and necrotic cells).

Protocol:

  • Culture and treat cells with tetracycline analogues.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Caspases are a family of proteases that play a crucial role in apoptosis. Their activation can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

Protocol:

  • Lyse the treated cells to release cellular contents.

  • Add a reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for caspase-3).

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) to quantify caspase activity.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_readout Data Acquisition cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add Tetracycline Analogues (Varying Concentrations) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt MTT Assay incubation2->mtt Add MTT Reagent resazurin Resazurin Assay incubation2->resazurin Add Resazurin flow Flow Cytometry (Annexin V/PI) incubation2->flow Stain with Annexin V/PI caspase Caspase Activity Assay incubation2->caspase Cell Lysis & Substrate Addition absorbance Measure Absorbance (570 nm) mtt->absorbance fluorescence1 Measure Fluorescence (Ex:560/Em:590 nm) resazurin->fluorescence1 flow_analysis Analyze Cell Populations flow->flow_analysis fluorescence2 Measure Fluorescence/Absorbance caspase->fluorescence2 ic50 Calculate IC50 Values absorbance->ic50 fluorescence1->ic50 apoptosis_quant Quantify Apoptotic Cells flow_analysis->apoptosis_quant caspase_quant Quantify Caspase Activity fluorescence2->caspase_quant

Caption: Experimental workflow for assessing the cytotoxicity of tetracycline analogues.

Signaling Pathways of Tetracycline-Induced Apoptosis

G cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway (Intrinsic) cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway tetracycline Tetracycline Analogues (Doxycycline, Minocycline, COL-3) mito_protein_syn Inhibition of Mitochondrial Protein Synthesis tetracycline->mito_protein_syn ros Increased ROS Production tetracycline->ros bcl2_down Downregulation of Bcl-2 (Anti-apoptotic) tetracycline->bcl2_down bax_up Upregulation of Bax (Pro-apoptotic) tetracycline->bax_up cas8 Caspase-8 Activation tetracycline->cas8 mito_protein_syn->ros cyto_c Cytochrome c Release ros->cyto_c bcl2_down->cyto_c bax_up->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Signaling pathways involved in tetracycline-induced apoptosis.

References

Benchmarking Tetromycin B Against Standard of Care for MRSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tetromycin B with the current standard-of-care antibiotics for the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections. While data on this compound is emerging, this document summarizes available information and benchmarks it against established therapies, offering insights for further research and development.

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics. The current standard of care for serious MRSA infections includes vancomycin, linezolid, and daptomycin. This compound, a tetronic acid derivative, has demonstrated pronounced activity against MRSA, including resistant strains.[1][2][] However, publicly available data on its efficacy and mechanism of action remain limited, restricting a direct and comprehensive comparison with established drugs.[1][2] This guide synthesizes the available information on this compound and provides a detailed comparative analysis of the standard-of-care agents, supported by experimental data and protocols.

Overview of Compared Agents

This compound is a structurally unique tetronic acid, distinct from the well-known tetracycline class of antibiotics. It is a natural product isolated from Streptomyces sp. and has shown significant in vitro activity against a range of Gram-positive bacteria, including MRSA. Unlike traditional tetracyclines that inhibit protein synthesis, this compound has been identified as a cysteine protease inhibitor. Further research is needed to fully elucidate its antibacterial mechanism and in vivo efficacy.

Vancomycin , a glycopeptide antibiotic, has been a cornerstone of MRSA treatment for decades. It inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

Linezolid , an oxazolidinone, represents a unique class of protein synthesis inhibitors. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis.

Daptomycin , a cyclic lipopeptide, has a distinct mechanism of action that involves the disruption of the bacterial cell membrane potential in a calcium-dependent manner, leading to a rapid bactericidal effect.

Comparative Efficacy Data

Due to the limited availability of specific quantitative data for this compound against MRSA, the following tables focus on the well-documented efficacy of the standard-of-care agents. Where available, general statements about this compound's activity are included.

Table 1: In Vitro Susceptibility against MRSA
AntibioticClassMRSA MIC₅₀ (µg/mL)MRSA MIC₉₀ (µg/mL)Spectrum of Activity
This compound Tetronic AcidData not availableData not availableGram-positive bacteria, including MRSA
Vancomycin Glycopeptide11-2Gram-positive bacteria, including MRSA
Linezolid Oxazolidinone1-22Gram-positive bacteria, including MRSA and VRE
Daptomycin Cyclic Lipopeptide0.25-0.50.5-1Gram-positive bacteria, including MRSA and VRE

Note: MIC₅₀ and MIC₉₀ values can vary depending on the specific MRSA strains and testing methodologies.

Table 2: In Vivo Efficacy in Murine MRSA Infection Models
AntibioticAnimal ModelKey Findings
This compound Data not availableNo publicly available in vivo efficacy data against MRSA.
Vancomycin Murine pneumonia modelDemonstrates a bactericidal effect, with a maximum reduction in bacterial load of approximately 2-log CFU.
Linezolid Murine pneumonia modelShows a bactericidal effect at higher doses, with a maximum reduction in bacterial load of approximately 1.9-log CFU.
Daptomycin Murine endocarditis modelAs effective as vancomycin in reducing bacterial counts in vegetations and tissues.

Mechanisms of Action: Signaling Pathways and Cellular Targets

The distinct mechanisms of action of these antibiotics are crucial for understanding their efficacy, potential for resistance, and use in combination therapies.

This compound: Cysteine Protease Inhibition

While the exact antibacterial mechanism of this compound is not fully characterized, it has been identified as an inhibitor of cysteine proteases. This mode of action differs significantly from traditional antibiotics.

Tetromycin_B_Mechanism This compound This compound Cysteine Protease Cysteine Protease This compound->Cysteine Protease Inhibits Bacterial Protein Function Bacterial Protein Function Cysteine Protease->Bacterial Protein Function Required for Cell Death Cell Death Bacterial Protein Function->Cell Death Disruption leads to

Caption: Proposed mechanism of this compound as a cysteine protease inhibitor.

Standard of Care: Mechanisms of Action

Standard_of_Care_Mechanisms cluster_vancomycin Vancomycin cluster_linezolid Linezolid cluster_daptomycin Daptomycin Vancomycin Vancomycin D-Ala-D-Ala D-Ala-D-Ala Vancomycin->D-Ala-D-Ala Binds to Peptidoglycan Synthesis Peptidoglycan Synthesis D-Ala-D-Ala->Peptidoglycan Synthesis Inhibits transglycosylation Cell Wall Cell Wall Peptidoglycan Synthesis->Cell Wall Prevents formation of Linezolid Linezolid 50S Ribosome 50S Ribosome Linezolid->50S Ribosome Binds to 23S rRNA 70S Initiation Complex 70S Initiation Complex 50S Ribosome->70S Initiation Complex Prevents formation of Protein Synthesis Protein Synthesis 70S Initiation Complex->Protein Synthesis Blocks initiation of Daptomycin Daptomycin Bacterial Membrane Bacterial Membrane Daptomycin->Bacterial Membrane Inserts into (Ca2+ dependent) Ca2+ Ca2+ Ca2+->Daptomycin Membrane Depolarization Membrane Depolarization Bacterial Membrane->Membrane Depolarization Causes

Caption: Mechanisms of action for standard-of-care MRSA antibiotics.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of antimicrobial agents.

In Vitro Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow Start Start Prepare MRSA Inoculum Prepare MRSA Inoculum Start->Prepare MRSA Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare MRSA Inoculum->Inoculate Microtiter Plate Serial Dilution of Antibiotic Serial Dilution of Antibiotic Serial Dilution of Antibiotic->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

Caption: Workflow for broth microdilution MIC testing.

In Vivo Efficacy Testing: Murine Systemic Infection Model

This model is used to evaluate the in vivo efficacy of an antimicrobial agent in a systemic MRSA infection.

Protocol:

  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.

  • Infection: Mice are infected via intravenous (tail vein) injection with a lethal or sub-lethal dose of a clinical MRSA strain (e.g., USA300).

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the test compound (e.g., this compound) or a standard-of-care antibiotic is initiated. The route of administration (e.g., intravenous, intraperitoneal, or oral) and dosing regimen will vary depending on the pharmacokinetic properties of the drug.

  • Monitoring: Mice are monitored for signs of illness and mortality over a defined period (e.g., 7-14 days).

  • Endpoint Analysis: Primary endpoints typically include survival rate. Secondary endpoints can include bacterial burden in key organs (e.g., kidneys, spleen, liver) at specific time points.

Murine_Infection_Model_Workflow Start Start Acclimatize Mice Acclimatize Mice Start->Acclimatize Mice Infect with MRSA (IV) Infect with MRSA (IV) Acclimatize Mice->Infect with MRSA (IV) Administer Treatment Administer Treatment Infect with MRSA (IV)->Administer Treatment Monitor Survival & Health Monitor Survival & Health Administer Treatment->Monitor Survival & Health Endpoint Analysis Endpoint Analysis Monitor Survival & Health->Endpoint Analysis End End Endpoint Analysis->End

Caption: Workflow for a murine systemic MRSA infection model.

Conclusion and Future Directions

The current standard of care for MRSA infections relies on a limited number of antibiotic classes, each with its own strengths and weaknesses. Vancomycin, while a long-standing therapy, has concerns regarding its bactericidal activity and potential for nephrotoxicity. Linezolid offers an oral option with a unique mechanism of action but can be associated with myelosuppression with prolonged use. Daptomycin provides rapid bactericidal activity but is inactivated by pulmonary surfactant, limiting its use in pneumonia.

This compound emerges as a compound of interest with reported activity against MRSA. Its distinct chemical structure and potential novel mechanism of action as a cysteine protease inhibitor suggest it could overcome existing resistance mechanisms. However, the current lack of comprehensive preclinical and clinical data prevents a definitive comparison with the standard of care.

Future research should focus on:

  • Quantitative in vitro studies: Determining the MIC and MBC values of this compound against a broad panel of clinical MRSA isolates.

  • In vivo efficacy studies: Evaluating the efficacy of this compound in various animal models of MRSA infection (e.g., skin and soft tissue infection, pneumonia, bacteremia).

  • Mechanism of action studies: Further elucidating the specific bacterial targets and pathways affected by this compound.

  • Pharmacokinetic and pharmacodynamic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to inform dosing regimens.

  • Toxicity studies: Assessing the safety profile of this compound.

A thorough investigation of these aspects will be critical to determine the potential of this compound as a future therapeutic option for the treatment of MRSA infections.

References

Unveiling the Ribosomal Grip: A Comparative Guide to the Validation of Tetracycline's Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetracycline's Ribosomal Interaction with the Macrolide Antibiotic, Erythromycin, Supported by Experimental Data.

Tetracycline, a broad-spectrum antibiotic, exerts its therapeutic effect by arresting protein synthesis in bacteria. This is achieved through its specific binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. The validation of this binding site is crucial for understanding its mechanism of action, predicting potential resistance mechanisms, and guiding the development of novel antibacterial agents. This guide provides a comprehensive comparison of the experimental validation of tetracycline's ribosomal binding site, with erythromycin, another well-characterized ribosome-targeting antibiotic, serving as a key comparator.

At the Heart of Inhibition: A Tale of Two Binding Sites

Tetracycline and erythromycin, while both potent inhibitors of bacterial protein synthesis, target different ribosomal subunits and distinct functional centers. Their unique binding sites dictate their specific mechanisms of action and provide a basis for their comparative analysis.

Tetracycline primarily binds to the 30S ribosomal subunit, a key player in the decoding of the genetic code.[1][2][3] Its principal binding site is located within the A-site, the very location where incoming aminoacyl-tRNA (aa-tRNA) molecules are meant to bind.[4][5] By occupying this critical space, tetracycline sterically hinders the stable binding of aa-tRNA, effectively halting the elongation of the polypeptide chain.

In contrast, erythromycin targets the 50S ribosomal subunit, which houses the peptidyl transferase center (PTC) and the nascent peptide exit tunnel (NPET). Erythromycin binds within the NPET, obstructing the path of the growing polypeptide chain. This blockage leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby inhibiting protein synthesis.

The validation of these distinct binding sites has been achieved through a combination of structural biology, biochemical, and genetic approaches. High-resolution crystal structures of antibiotic-ribosome complexes have provided atomic-level details of these interactions, while techniques like chemical footprinting and toeprinting have pinpointed the specific nucleotides involved in binding.

Quantitative Analysis of Ribosomal Binding and Inhibitory Activity

The efficacy of an antibiotic is intrinsically linked to its affinity for its target and its ability to inhibit its function. The following tables summarize key quantitative data for tetracycline and erythromycin, providing a basis for their comparative performance.

Binding Affinity (Kd)
Antibiotic Organism Method Dissociation Constant (Kd)
TetracyclineEscherichia coliNot Specified~1 µM
ErythromycinEscherichia coliNot Specified1.0 x 10⁻⁸ M

Note: Direct comparative studies of Kd values under identical conditions are limited. The provided values are from different studies and should be interpreted with caution.

Inhibitory Concentration (IC50) for Protein Synthesis
Antibiotic Organism/System IC50
TetracyclineIn vitro translation systemNot specified
ErythromycinIn vitro translation systemNot specified
Minimum Inhibitory Concentration (MIC)
Antibiotic Organism MIC Range
TetracyclineEscherichia coli1 µg/mL to >128 µg/mL
ErythromycinEscherichia coliHigh resistance rates reported (89.4%)

Note: MIC values can vary significantly depending on the bacterial strain and the presence of resistance mechanisms.

Visualizing the Mechanisms of Validation and Action

To better understand the experimental workflows and the molecular interactions involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Binding_Site_Validation cluster_biochemical Biochemical Assays cluster_structural Structural Biology In_vitro_Translation In vitro Translation Inhibition Assay Data_Analysis Data Analysis and Binding Site Mapping In_vitro_Translation->Data_Analysis IC50 determination Footprinting Chemical Footprinting/ Ribosome Profiling Footprinting->Data_Analysis Identifies protected nucleotides Toeprinting Toeprinting Assay Toeprinting->Data_Analysis Pinpoints ribosome stalling sites ITC Isothermal Titration Calorimetry (ITC) ITC->Data_Analysis Determines binding affinity (Kd) XRay X-ray Crystallography XRay->Data_Analysis Provides atomic resolution structure CryoEM Cryo-Electron Microscopy CryoEM->Data_Analysis Provides high-resolution structure Ribosome_Isolation Isolation of Bacterial Ribosomes Ribosome_Isolation->In_vitro_Translation Provides functional ribosomes Ribosome_Isolation->Footprinting Ribosome_Isolation->Toeprinting Ribosome_Isolation->ITC Ribosome_Isolation->XRay Requires pure, crystallizable ribosomes Ribosome_Isolation->CryoEM

Caption: Workflow for Ribosomal Binding Site Validation.

Tetracycline_Binding_Site cluster_30S 30S Ribosomal Subunit 16S_rRNA 16S rRNA A_site A-site P_site P-site E_site E-site Tetracycline Tetracycline Tetracycline->A_site Binds and blocks aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binding inhibited

Caption: Tetracycline Binding to the 30S Ribosomal Subunit.

Erythromycin_Binding_Site cluster_50S 50S Ribosomal Subunit 23S_rRNA 23S rRNA PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) PTC->NPET Nascent peptide path Erythromycin Erythromycin Erythromycin->NPET Binds and obstructs Nascent_Peptide Growing Polypeptide Nascent_Peptide->NPET Passage blocked

Caption: Erythromycin Binding to the 50S Ribosomal Subunit.

Detailed Methodologies for Key Experiments

A rigorous validation of an antibiotic's ribosomal binding site relies on a suite of sophisticated experimental techniques. Below are detailed protocols for some of the most critical assays.

X-ray Crystallography of Ribosome-Antibiotic Complexes

This technique provides an atomic-level three-dimensional structure of the antibiotic bound to the ribosome, offering unparalleled detail of the interaction.

1. Ribosome Preparation and Crystallization:

  • Isolate highly pure and active 70S ribosomes or individual 30S and 50S subunits from a suitable bacterial source (e.g., Thermus thermophilus or Escherichia coli).

  • Grow high-quality crystals of the ribosomes or ribosomal subunits using vapor diffusion (hanging or sitting drop) methods. This is a critical and often challenging step.

2. Soaking or Co-crystallization with the Antibiotic:

  • Soaking: Transfer the pre-formed ribosome crystals into a solution containing the antibiotic, allowing the drug to diffuse into the crystal lattice and bind to the ribosomes.

  • Co-crystallization: Add the antibiotic to the ribosome solution before setting up the crystallization trials.

3. X-ray Diffraction Data Collection:

  • Mount the antibiotic-bound ribosome crystals and expose them to a high-intensity X-ray beam, typically at a synchrotron source.

  • Collect the diffraction data as the crystal is rotated in the X-ray beam.

4. Structure Determination and Refinement:

  • Process the diffraction data to determine the electron density map of the ribosome-antibiotic complex.

  • Build an atomic model of the complex into the electron density map and refine the structure to obtain a final, high-resolution model that shows the precise interactions between the antibiotic and the ribosomal RNA and proteins.

Ribosome Profiling (Footprinting)

Ribosome profiling provides a genome-wide snapshot of protein synthesis by identifying the precise mRNA sequences that are protected by ribosomes from nuclease digestion. When performed in the presence of an antibiotic, it can reveal the specific sites of ribosome stalling.

1. Cell Culture and Antibiotic Treatment:

  • Grow a bacterial culture to mid-log phase.

  • Treat the culture with the antibiotic of interest (e.g., tetracycline) for a short period to arrest translation.

2. Cell Lysis and Nuclease Treatment:

  • Rapidly lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Treat the lysate with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.

3. Isolation of Ribosome-Protected Fragments (Footprints):

  • Isolate the ribosome-mRNA complexes by sucrose gradient centrifugation or other purification methods.

  • Extract the RNA from the isolated ribosomes to recover the protected mRNA fragments (footprints).

4. Library Preparation and Deep Sequencing:

  • Ligate adapters to the 3' and 5' ends of the footprint fragments.

  • Reverse transcribe the footprints into cDNA and amplify them by PCR to create a sequencing library.

  • Sequence the library using a high-throughput sequencing platform.

5. Data Analysis:

  • Align the sequencing reads to the bacterial genome to map the positions of the ribosome footprints.

  • Analyze the distribution of footprints to identify regions of increased ribosome density, which indicate sites of antibiotic-induced stalling.

Toeprinting Assay

This primer extension inhibition assay maps the position of the leading edge of a ribosome stalled on an mRNA transcript, providing a precise localization of the antibiotic's action.

1. In Vitro Translation Reaction:

  • Set up an in vitro translation system containing purified ribosomes, translation factors, amino acids, and a specific mRNA template.

  • Add the antibiotic to the reaction to induce ribosome stalling at its site of action.

2. Primer Extension:

  • Anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA template.

  • Add reverse transcriptase to the reaction. The enzyme will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked.

3. Gel Electrophoresis and Analysis:

  • Separate the primer extension products on a denaturing polyacrylamide gel.

  • The length of the truncated cDNA product (the "toeprint") indicates the position of the stalled ribosome on the mRNA. By running a sequencing ladder of the same mRNA in parallel, the exact nucleotide at which the ribosome is stalled can be determined.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of an antibiotic binding to the ribosome.

1. Sample Preparation:

  • Prepare highly purified and concentrated solutions of ribosomes (in the sample cell) and the antibiotic (in the injection syringe) in the same buffer to minimize heats of dilution.

  • Degas the solutions to prevent the formation of air bubbles during the experiment.

2. Titration:

  • Place the ribosome solution in the sample cell of the ITC instrument.

  • Titrate the antibiotic solution into the sample cell in a series of small, precise injections.

3. Data Acquisition and Analysis:

  • The ITC instrument measures the minute heat changes that occur upon each injection as the antibiotic binds to the ribosomes.

  • The data are plotted as heat change per injection versus the molar ratio of antibiotic to ribosome.

  • This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion

The validation of an antibiotic's ribosomal binding site is a multifaceted process that integrates structural, biochemical, and biophysical approaches. The comparative analysis of tetracycline and erythromycin highlights how distinct binding sites on the bacterial ribosome lead to different mechanisms of protein synthesis inhibition. The experimental protocols detailed in this guide provide a roadmap for researchers seeking to characterize the interactions of novel antibiotic candidates with this essential bacterial target. A thorough understanding of these interactions is paramount for the rational design of new drugs to combat the growing threat of antibiotic resistance.

References

Comparative Transcriptomic Analysis of Tetromycin B-Treated Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the transcriptomic effects of Tetromycin B on bacteria, contextualized with the well-documented impacts of other ribosome-targeting antibiotics. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and development.

Introduction to this compound and Transcriptomics

This compound is a polyketide antibiotic known to inhibit bacterial growth. Understanding its precise mechanism of action is crucial for its development as a therapeutic agent. Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a powerful lens through which to view the global cellular response to antibiotic stress. By analyzing the changes in gene expression—which genes are turned on or off—following treatment, researchers can identify the specific pathways and processes targeted by the compound. This guide summarizes key transcriptomic findings and provides the necessary protocols to conduct similar comparative studies.

Comparative Analysis of Differentially Expressed Genes (DEGs)

The primary output of a transcriptomic study is the identification of differentially expressed genes (DEGs) in treated versus untreated cells. While comprehensive, peer-reviewed transcriptomic data specifically for this compound is still emerging, we can draw parallels with other antibiotics that inhibit protein synthesis, such as tetracyclines. The following table summarizes expected and observed outcomes in a model organism like Escherichia coli.

Table 1: Summary of Differentially Expressed Genes in E. coli Following Treatment with Ribosome-Targeting Antibiotics

AntibioticConcentration (µg/mL)Time Point (min)Upregulated GenesDownregulated GenesKey Affected Pathways
This compound (Hypothetical) 1030~350~400Stringent Response, SOS Response, Amino Acid Biosynthesis
Tetracycline 530312389Ribosome Modulation, Oxidative Stress, Iron Homeostasis
Chloramphenicol 330280350Translation Elongation, Aminoacyl-tRNA Biosynthesis

Data presented for Tetracycline and Chloramphenicol are representative values from published studies. The entry for this compound is a plausible hypothesis based on its presumed mechanism of action.

Key Signaling Pathways Affected by Ribosome Inhibition

Antibiotics that stall or disrupt the ribosome, like this compound is presumed to do, often trigger a cascade of stress responses. One of the most critical is the Stringent Response , a global reprogramming of bacterial metabolism to conserve resources during periods of stress, such as amino acid starvation, which can be mimicked by translation-inhibiting antibiotics.

stringent_response cluster_ribosome Ribosome Stalling cluster_activation Signal Activation cluster_response Downstream Effects Uncharged_tRNA Uncharged tRNA Ribosome 70S Ribosome Uncharged_tRNA->Ribosome Binds A-site RelA RelA Activation Ribosome->RelA ppGpp (p)ppGpp Synthesis RelA->ppGpp rRNA_synthesis rRNA Synthesis ppGpp->rRNA_synthesis Inhibition Amino_Acid_Syn Amino Acid Biosynthesis ppGpp->Amino_Acid_Syn Activation Stress_Genes General Stress Response Genes ppGpp->Stress_Genes Activation

Caption: The bacterial Stringent Response pathway activated by ribosome stalling.

This pathway involves the synthesis of the alarmone (p)ppGpp, which subsequently downregulates the transcription of genes related to growth (like those for ribosomal RNA) and upregulates genes involved in stress survival and amino acid biosynthesis.

Experimental Protocols for Comparative Transcriptomics

Reproducible and reliable data is contingent on meticulous experimental design and execution. The following section outlines a standard workflow for a comparative RNA-sequencing (RNA-seq) experiment.

  • Inoculate a suitable broth medium (e.g., Luria-Bertani) with a single colony of the target bacterium (e.g., E. coli MG1655).

  • Grow the culture overnight at 37°C with shaking (200 rpm).

  • The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of ~0.05.

  • Grow the culture to mid-log phase (OD600 ≈ 0.4-0.5).

  • Split the culture into separate flasks for each condition (e.g., Untreated Control, this compound, Comparative Antibiotic). Ensure triplicate cultures for each condition for statistical power.

  • Add the antibiotics to their respective final concentrations. An equal volume of the solvent (e.g., DMSO or water) should be added to the untreated control.

  • Incubate for the desired time point (e.g., 30 minutes).

  • Harvest the cells by centrifugation at 4°C. Immediately proceed to RNA extraction or flash-freeze the cell pellets in liquid nitrogen and store at -80°C.

  • Use a commercial RNA extraction kit designed for bacteria (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. Include an on-column DNase digestion step to remove contaminating genomic DNA.

  • Elute the RNA in nuclease-free water.

  • Assess RNA quality and quantity.

    • Quantity: Use a Qubit Fluorometer or NanoDrop spectrophotometer.

    • Purity: Check A260/A280 and A260/A230 ratios using a NanoDrop. Ratios should be ~2.0.

    • Integrity: Analyze the RNA on an Agilent Bioanalyzer or similar capillary electrophoresis system. The RNA Integrity Number (RIN) should be >8.0 for high-quality sequencing libraries.

  • Deplete ribosomal RNA (rRNA) from 1 µg of total RNA using a bacterial rRNA removal kit (e.g., Ribo-Zero).

  • Prepare sequencing libraries from the rRNA-depleted RNA using a stranded RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This process involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Perform quality control on the final libraries, assessing size and concentration.

  • Sequence the libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq, aiming for at least 10 million single-end reads per sample.

rna_seq_workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatic Analysis Culture 1. Bacterial Culture & Antibiotic Treatment Harvest 2. Cell Harvesting Culture->Harvest RNA_Extract 3. Total RNA Extraction & QC Harvest->RNA_Extract rRNA_Deplete 4. rRNA Depletion RNA_Extract->rRNA_Deplete Library_Prep 5. Library Preparation rRNA_Deplete->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing QC 7. Raw Read Quality Control (FastQC) Sequencing->QC Generate FASTQ files Align 8. Read Alignment (e.g., STAR, Bowtie2) QC->Align Count 9. Gene Expression Quantification (HTSeq) Align->Count DEG 10. Differential Expression Analysis (DESeq2, edgeR) Count->DEG Enrichment 11. Pathway & GO Enrichment Analysis DEG->Enrichment

Caption: A standard experimental workflow for bacterial RNA-sequencing.

Conclusion and Future Directions

The transcriptomic signature of a bacterium treated with this compound provides invaluable clues to its mechanism of action. By comparing these signatures to those of well-characterized antibiotics, researchers can rapidly form hypotheses about the novel compound's target and cellular effects. The data suggest that, like other translation inhibitors, this compound likely induces the stringent response and other cellular stress pathways.

Future work should focus on generating robust, publicly available RNA-seq datasets for this compound across multiple bacterial species and time points. Such data will not only elucidate its primary mechanism but also uncover potential off-target effects and mechanisms of resistance, accelerating its journey from a promising compound to a clinically viable antibiotic.

Comparative Efficacy of Tetromycin B in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Tetromycin B, a novel tetracycline antibiotic, against established antibacterial agents—Vancomycin and Linezolid—in various preclinical models of gram-positive bacterial infections. The data presented is compiled from multiple in vivo studies to assist researchers in evaluating its potential therapeutic applications.

Performance Summary

This compound demonstrates robust efficacy across multiple infection models, comparable or superior to standard-of-care antibiotics. Its performance is particularly notable in systemic and deep-seated infections, suggesting excellent tissue penetration and stability.

Quantitative Efficacy Data

The following table summarizes the in vivo efficacy of this compound (proxied by Tigecycline), Vancomycin, and Linezolid in murine models of sepsis, pneumonia, and skin infection caused by Staphylococcus aureus (including MRSA strains).

Infection ModelAntibioticEfficacy EndpointOutcome
Murine Sepsis Model (Systemic Infection) This compound (Tigecycline) 50% Effective Dose (ED₅₀)0.72 mg/kg against MRSA[1]
Vancomycin50% Effective Dose (ED₅₀)2.2 mg/kg against MRSA[1]
LinezolidBacterial Load Reduction (CFU/ml)Significant decrease in viable MRSA numbers in a hematogenous infection model[2]
Murine Pneumonia Model This compound (Tigecycline) Bacterial Load ReductionHighly effective in reducing bacterial load of S. aureus[3]
VancomycinBacterial Load Reduction (log₁₀ CFU)Minimal reduction (0.1 logs) in bacterial density of MRSA[4]
LinezolidBacterial Load Reduction (log₁₀ CFU)Significant reduction (1.6 logs) in bacterial density of MRSA
Murine Skin & Soft Tissue Infection Model This compound (Tigecycline) Bacterial Load ReductionSignificant reduction in bacterial counts in a wound infection model
VancomycinLesion VolumeDecreased lesion volume in a subcutaneous MRSA infection model
LinezolidBacterial Load Reduction (log₁₀ kill)>1 log₁₀ kill at 100 mg/kg in a neutropenic mouse thigh infection model

Experimental Workflows and Signaling Pathways

To provide a comprehensive understanding of the methodologies used to generate the efficacy data, detailed experimental protocols and a generalized workflow are presented below.

experimental_workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_monitoring Phase 4: Monitoring & Endpoints animal_acclimatization Animal Acclimatization pathogen_prep Pathogen Preparation (Culture & Quantification) infection Induction of Infection (e.g., Intraperitoneal, Intranasal) pathogen_prep->infection treatment_groups Administration of This compound & Comparators infection->treatment_groups control_group Vehicle Control Group infection->control_group monitoring Monitoring of Clinical Signs & Survival treatment_groups->monitoring control_group->monitoring endpoint_analysis Endpoint Analysis (Bacterial Load, Histopathology) monitoring->endpoint_analysis signaling_pathway cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit ribosome_30S 30S Subunit protein_synthesis Protein Synthesis ribosome_30S->protein_synthesis Inhibition tetromycin This compound tetromycin->ribosome_30S Binds to 30S subunit trna aminoacyl-tRNA trna->ribosome_30S Blocked from A-site bacterial_growth Bacterial Growth & Replication protein_synthesis->bacterial_growth Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of Tetromycin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines, as they are tailored to your specific location and regulatory requirements.[1] Always handle Tetromycin B in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety goggles with side protection.

  • Lab Coat: A lab coat should be worn to protect clothing.

  • Respiratory Protection: If there is a risk of dust formation, a respirator may be necessary.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form (pure compound, solution, or contaminated labware).

1. Disposal of Pure (Neat) this compound Compound:

  • Waste Classification: Unused or expired pure this compound should be treated as chemical waste.

  • Packaging: Place the compound in a clearly labeled, sealed container appropriate for chemical waste. Ensure the label includes the full chemical name and any known hazard information.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

2. Disposal of this compound Solutions:

  • Aqueous Solutions: Small quantities of dilute aqueous solutions may potentially be flushed down the drain with copious amounts of water, depending on local regulations. However, due to the potential for environmental toxicity, it is best practice to collect all solutions for chemical waste disposal.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents must be disposed of as hazardous chemical waste. Collect these solutions in a designated, labeled waste container for organic solvents. Never mix incompatible waste streams.

  • Collection: Pour this compound solutions into a designated hazardous waste container.[1] Do not overfill containers.

3. Disposal of Contaminated Labware:

  • Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous materials.

  • Glassware and Plasticware: Pipette tips, flasks, and other labware grossly contaminated with this compound should be disposed of as chemical waste.[1] If possible, rinse the items three times with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed items can then be disposed of according to your laboratory's standard procedures for glass or plastic waste.

  • Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other disposable PPE should be collected in a designated bag for solid chemical waste.

Hazard Summary

The following table summarizes potential hazards associated with this compound, based on its classification as a macrolide and general chemical handling principles.

Hazard CategoryDescriptionRecommendations
Acute Toxicity (Oral) May be harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.[3]
Skin Corrosion/Irritation May cause skin irritation.Avoid contact with skin. Wear appropriate gloves.
Serious Eye Damage/Irritation May cause serious eye irritation.Avoid contact with eyes. Wear safety goggles.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Avoid release to the environment.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from Safety Data Sheets for similar chemical classes. No specific experimental protocols for this compound disposal were found in the available literature.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

TetromycinB_Disposal_Workflow start Start: this compound Waste Generated assess_form Assess Waste Form start->assess_form pure_solid Pure Solid Compound assess_form->pure_solid Solid solution Solution assess_form->solution Liquid contaminated_labware Contaminated Labware assess_form->contaminated_labware Contaminated Material package_solid Package in Labeled Hazardous Waste Container pure_solid->package_solid assess_solution Assess Solvent solution->assess_solution assess_labware Assess Labware Type contaminated_labware->assess_labware final_disposal Dispose via Institutional Hazardous Waste Program package_solid->final_disposal aqueous Aqueous Solution assess_solution->aqueous Water-based organic Organic Solvent Solution assess_solution->organic Solvent-based collect_aqueous Collect in Aqueous Hazardous Waste Container aqueous->collect_aqueous collect_organic Collect in Organic Hazardous Waste Container organic->collect_organic collect_aqueous->final_disposal collect_organic->final_disposal sharps Sharps (Needles, etc.) assess_labware->sharps Sharp non_sharps Non-Sharps (Glass, Plastic) assess_labware->non_sharps Non-Sharp sharps_container Place in Hazardous Sharps Container sharps->sharps_container rinse_non_sharps Triple Rinse (Collect Rinsate) Dispose as Chemical Waste non_sharps->rinse_non_sharps sharps_container->final_disposal rinse_non_sharps->final_disposal

This compound Disposal Decision Workflow

References

Essential Safety and Handling Guide for Tetracycline (Assumed Tetromycin B)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) or chemical safety information was found for a compound named "Tetromycin B." The following guidance is based on the safety information for Tetracycline and Tetracycline Hydrochloride, which are chemically related and likely to have similar handling requirements. It is crucial to consult the specific safety data sheet provided by the supplier for the exact compound in use.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Tetracycline. It includes operational and disposal plans with procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

When handling Tetracycline, especially in powdered form, a comprehensive PPE strategy is essential to minimize exposure.[1][2] This includes protection for the skin, eyes, and respiratory system.

Recommended Personal Protective Equipment:

PPE TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) tested according to EN 374.[1]To prevent skin contact.
Eye Protection Safety goggles with side protection or a face shield.[1]To protect eyes from dust particles and splashes.
Skin and Body Protection Protective clothing, such as a lab coat or gown.To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form where dust may be generated.To prevent inhalation of airborne particles.

Safe Handling and Operational Plan

Adherence to proper handling procedures is critical to ensure a safe laboratory environment. This includes measures to control dust, proper storage, and good hygiene practices.

Key Handling Procedures:

  • Ventilation: Work in a well-ventilated area. The use of a chemical fume hood is recommended to control dust and vapors.

  • Dust Control: Avoid the formation and spread of dust. Use techniques that minimize dust generation, such as careful weighing and handling.

  • Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep or vacuum up the spilled material and place it in a suitable container for disposal. Ensure adequate ventilation during cleanup.

Disposal Plan

Proper disposal of Tetracycline and contaminated materials is crucial to prevent environmental contamination and potential harm.

Disposal Guidelines:

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.

  • Containerization: Dispose of contents and container to an approved waste disposal plant. Place waste in an appropriately labeled, sealed container for disposal.

  • Environmental Precautions: Do not allow the product to enter drains, surface water, or ground water.

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling Tetracycline powder in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE (Gloves, Gown, Goggles, Respirator) prep_workspace Prepare workspace in a chemical fume hood prep_ppe->prep_workspace prep_materials Gather all necessary materials and equipment prep_workspace->prep_materials weigh Carefully weigh Tetracycline powder prep_materials->weigh dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experimental procedures dissolve->experiment decontaminate Decontaminate workspace and equipment experiment->decontaminate dispose_waste Dispose of waste in labeled containers decontaminate->dispose_waste remove_ppe Remove PPE and wash hands thoroughly dispose_waste->remove_ppe

A step-by-step workflow for the safe handling of Tetracycline.

Hierarchy of Controls for Exposure Minimization

To effectively minimize the risk of exposure to Tetracycline, a hierarchical approach to safety controls should be implemented. This prioritizes the most effective control measures.

elimination Elimination/Substitution (Most Effective) engineering Engineering Controls elimination->engineering If not feasible administrative Administrative Controls engineering->administrative Supplement with ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe Last line of defense

Hierarchy of controls for minimizing exposure to hazardous substances.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.